molecular formula C19H18N4O4 B15609224 Fmoc-Aeg(N3)-OH

Fmoc-Aeg(N3)-OH

Número de catálogo: B15609224
Peso molecular: 366.4 g/mol
Clave InChI: MLMPWBUAQAXGFT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Aeg(N3)-OH is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-azidoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-22-21-9-10-23(11-18(24)25)19(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMPWBUAQAXGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN=[N+]=[N-])CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Aeg(N3)-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aeg(N3)-OH, systematically known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a specialized amino acid derivative that serves as a versatile building block in peptide and medicinal chemistry. Its unique structure, incorporating the base-labile Fmoc protecting group and a bioorthogonal azide (B81097) moiety, makes it an invaluable tool for the synthesis of modified peptides, peptoids, and peptide nucleic acids (PNAs). The presence of the azide group allows for site-specific functionalization through highly efficient "click chemistry" reactions, enabling the construction of complex biomolecules and drug conjugates. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical Properties and Structure

This compound is a white crystalline solid at room temperature.[1] Its structure is characterized by a central glycine (B1666218) residue that is N-substituted with both an Fmoc protecting group and a 2-azidoethyl group. This substitution on the backbone nitrogen atom classifies it as a peptoid monomer.

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1935981-35-3[1][2][3]
Molecular Formula C₁₉H₁₈N₄O₄[1][2][3]
Molecular Weight 366.37 g/mol [1][3]
Appearance White crystalline powder[1]
Melting Point 107 - 113 °C[1]
Purity (Typical) ≥ 98% (HPLC)[1]
Storage Conditions 0 - 8 °C[1]
Spectroscopic Data

The structural integrity of this compound can be confirmed using various spectroscopic techniques. Expected data are summarized below.

Spectroscopic MethodExpected Characteristics
FT-IR ~2100 cm⁻¹ (characteristic strong azide stretch)[3]
¹H NMR Signals corresponding to the Fmoc group protons (aromatic region), and protons of the N-substituted glycine backbone.
¹³C NMR Resonances for the carbons of the Fmoc group, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the Aeg(N3) moiety.
Mass Spectrometry (ESI-MS) m/z = 367.1 [M+H]⁺, 389.1 [M+Na]⁺[3]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from Fmoc-N-(2-hydroxyethyl)glycine.

Step 1: Mesylation of the hydroxyl group

  • Dissolve Fmoc-N-(2-hydroxyethyl)glycine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (B128534) (1.5 equivalents) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude mesylated intermediate.

Step 2: Azide Substitution

  • Dissolve the crude mesylated intermediate in dimethylformamide (DMF).

  • Add sodium azide (3 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow start Fmoc-N-(2-hydroxyethyl)glycine mesylation Mesylation (MsCl, Et3N, DCM) start->mesylation intermediate Mesylated Intermediate mesylation->intermediate azide_sub Azide Substitution (NaN3, DMF) intermediate->azide_sub purification Purification (Column Chromatography) azide_sub->purification product This compound purification->product caption Synthesis Workflow for this compound

Caption: Synthesis Workflow for this compound.

Incorporation into Peptides/Peptoids via Solid-Phase Synthesis

This compound can be incorporated into a growing peptide or peptoid chain using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and swell in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group from the N-terminus of the growing chain.

  • Coupling:

    • Pre-activate this compound (3-4 equivalents) with a coupling agent such as HBTU/HATU and a base like DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.

Click Chemistry Modification

The azide group of the incorporated Aeg(N3) residue can be modified using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • On-Resin Reaction:

    • Swell the resin-bound peptide containing the Aeg(N3) residue in DMF.

    • Add the alkyne-functionalized molecule of interest (5-10 equivalents).

    • Add a copper(I) source, such as copper(I) iodide or a mixture of copper(II) sulfate and a reducing agent like sodium ascorbate.

    • Add a copper-stabilizing ligand, for example, TBTA.

    • Agitate the reaction mixture at room temperature for 4-12 hours.

  • Washing and Cleavage:

    • Wash the resin extensively with DMF, DCM, and methanol.

    • Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).

Application_Workflow start This compound spps Solid-Phase Peptide Synthesis start->spps peptide Peptide/Peptoid with Aeg(N3) spps->peptide click_chem CuAAC Click Chemistry (Alkyne, Cu(I)) peptide->click_chem functionalized_peptide Functionalized Peptide/Peptoid click_chem->functionalized_peptide caption Application Workflow of this compound

Caption: Application Workflow of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable reagent in several areas of research and development:

  • Peptide and Peptoid Synthesis: It serves as a building block for creating peptides and peptoids with modified backbones, which can lead to enhanced stability, conformational constraints, and altered biological activity.[4]

  • Peptide Nucleic Acid (PNA) Construction: The N-(2-aminoethyl)glycine (Aeg) backbone is a fundamental component of PNAs, which are synthetic analogs of DNA and RNA.[4]

  • Bioconjugation and Drug Delivery: The azide group enables the conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, cytotoxic drugs, or polymers like PEG, through click chemistry.[2][4] This is particularly useful in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

  • Macrocycle Design: The azide functionality can be used for intramolecular crosslinking to create cyclic peptides and peptoids, which often exhibit improved receptor binding and stability.[4]

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Aeg(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Aeg(N3)-OH (Fmoc-N-(2-azidoethyl)glycine), a key building block in modern chemical biology and drug discovery. This versatile molecule is instrumental in the construction of modified peptides, peptoids, and peptide nucleic acids (PNAs).[1] Its azido (B1232118) functionality serves as a bioorthogonal handle for "click" chemistry, enabling the precise attachment of various molecular entities such as fluorescent probes, polymers for drug delivery, and bioactive ligands.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that begins with the synthesis of the N-(2-azidoethyl)glycine backbone, followed by the protection of the secondary amine with the fluorenylmethoxycarbonyl (Fmoc) group.

The key stages of the synthesis are:

  • Synthesis of a protected N-(2-aminoethyl)glycine precursor: This involves the alkylation of a mono-protected ethylenediamine (B42938) with a protected bromoacetic acid derivative.

  • Introduction of the azide (B81097) moiety: The primary amine of the precursor is converted to an azide.

  • Fmoc protection: The secondary amine of the N-(2-azidoethyl)glycine backbone is protected with an Fmoc group.

  • Deprotection of the carboxylic acid: The final step involves the removal of the carboxylic acid protecting group to yield the target compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the proposed synthesis and purification of this compound.

Table 1: Proposed Synthesis of this compound - Reagents and Typical Yields

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1Mono-Boc-ethylenediamineBenzyl (B1604629) bromoacetate (B1195939)Boc-N-(2-aminoethyl)glycine benzyl ester60-70
2Boc-N-(2-aminoethyl)glycine benzyl esterImidazole-1-sulfonyl azide hydrochloride, CuSO4Boc-N-(2-azidoethyl)glycine benzyl ester65-75
3Boc-N-(2-azidoethyl)glycine benzyl esterTrifluoroacetic acid (TFA)N-(2-azidoethyl)glycine benzyl ester>95
4N-(2-azidoethyl)glycine benzyl esterFmoc-OSu, Triethylamine (B128534)Fmoc-N-(2-azidoethyl)glycine benzyl ester80-90
5Fmoc-N-(2-azidoethyl)glycine benzyl esterH2, Pd/CThis compound >90

Table 2: Purification and Characterization Parameters

ParameterSpecification
Purification Method Flash Column Chromatography
Stationary Phase Silica (B1680970) Gel (230-400 mesh)
Mobile Phase Gradient Ethyl acetate (B1210297) in Hexanes (e.g., 0-50%) with 1% Acetic Acid
Purity (by HPLC) ≥95%
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis of this compound.

Step 1: Synthesis of Boc-N-(2-aminoethyl)glycine benzyl ester

This procedure is adapted from the synthesis of similar N-substituted glycine (B1666218) esters.

  • Dissolve mono-Boc-ethylenediamine (1 equivalent) in acetonitrile.

  • Add potassium carbonate (2 equivalents) and benzyl bromoacetate (1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Boc-N-(2-aminoethyl)glycine benzyl ester.

Step 2: Synthesis of Boc-N-(2-azidoethyl)glycine benzyl ester

This protocol is based on the efficient diazo-transfer reaction used for the synthesis of other azido amino acids.[2]

  • Dissolve Boc-N-(2-aminoethyl)glycine benzyl ester (1 equivalent) in a biphasic mixture of water, methanol (B129727), and dichloromethane (B109758) (1:1:1).

  • Add a catalytic amount of copper(II) sulfate (B86663) pentahydrate.

  • Add imidazole-1-sulfonyl azide hydrochloride (1.2 equivalents).

  • Adjust the pH of the mixture to 9 with an aqueous solution of potassium carbonate.

  • Stir the reaction vigorously for 18 hours at room temperature.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Boc-N-(2-azidoethyl)glycine benzyl ester is typically used in the next step without further purification.

Step 3: Deprotection of the Boc Group
  • Dissolve the crude Boc-N-(2-azidoethyl)glycine benzyl ester in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 50% v/v).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene (B28343) to ensure complete removal of TFA, yielding the TFA salt of N-(2-azidoethyl)glycine benzyl ester.

Step 4: Fmoc Protection of the Secondary Amine

This is a standard procedure for the Fmoc protection of amino groups.

  • Dissolve the N-(2-azidoethyl)glycine benzyl ester TFA salt in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (3 equivalents) to neutralize the TFA salt.

  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Fmoc-N-(2-azidoethyl)glycine benzyl ester.

Step 5: Deprotection of the Benzyl Ester
  • Dissolve Fmoc-N-(2-azidoethyl)glycine benzyl ester in methanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Purification of this compound

The final product can be purified to a high degree using flash column chromatography.

  • Column Packing: Pack a glass column with silica gel in a slurry with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate with 1% acetic acid).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes, containing 1% acetic acid to keep the carboxylic acid protonated and improve the peak shape.

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a white solid.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a general application of this compound.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Azidation & Deprotection cluster_2 Fmoc Protection & Final Deprotection Mono-Boc-ethylenediamine Mono-Boc-ethylenediamine Alkylation Alkylation Mono-Boc-ethylenediamine->Alkylation Benzyl bromoacetate Benzyl bromoacetate Benzyl bromoacetate->Alkylation Boc-Aeg-OBn Boc-Aeg-OBn Alkylation->Boc-Aeg-OBn Diazo-transfer Diazo-transfer Boc-Aeg-OBn->Diazo-transfer Boc-Aeg(N3)-OBn Boc-Aeg(N3)-OBn Diazo-transfer->Boc-Aeg(N3)-OBn Boc Deprotection Boc Deprotection Boc-Aeg(N3)-OBn->Boc Deprotection H-Aeg(N3)-OBn H-Aeg(N3)-OBn Boc Deprotection->H-Aeg(N3)-OBn Fmoc Protection Fmoc Protection H-Aeg(N3)-OBn->Fmoc Protection Fmoc-Aeg(N3)-OBn Fmoc-Aeg(N3)-OBn Fmoc Protection->Fmoc-Aeg(N3)-OBn Benzyl Deprotection Benzyl Deprotection Fmoc-Aeg(N3)-OBn->Benzyl Deprotection This compound This compound Benzyl Deprotection->this compound Peptoid_Synthesis_Workflow Start with Rink Amide Resin Start with Rink Amide Resin Fmoc Deprotection (Piperidine/DMF) Fmoc Deprotection (Piperidine/DMF) Start with Rink Amide Resin->Fmoc Deprotection (Piperidine/DMF) Bromoacetylation (Bromoacetic acid/DIC) Bromoacetylation (Bromoacetic acid/DIC) Fmoc Deprotection (Piperidine/DMF)->Bromoacetylation (Bromoacetic acid/DIC) Nucleophilic Displacement Nucleophilic Displacement Bromoacetylation (Bromoacetic acid/DIC)->Nucleophilic Displacement Repeat Cycle for Chain Elongation Repeat Cycle for Chain Elongation Nucleophilic Displacement->Repeat Cycle for Chain Elongation Fmoc-Aeg(N3)-OH_monomer Introduction of Azide (using this compound as submonomer) Nucleophilic Displacement->Fmoc-Aeg(N3)-OH_monomer Repeat Cycle for Chain Elongation->Fmoc Deprotection (Piperidine/DMF) n cycles Cleavage from Resin (TFA) Cleavage from Resin (TFA) Repeat Cycle for Chain Elongation->Cleavage from Resin (TFA) Purification (HPLC) Purification (HPLC) Cleavage from Resin (TFA)->Purification (HPLC) Azide-functionalized Peptoid Azide-functionalized Peptoid Purification (HPLC)->Azide-functionalized Peptoid

References

The Azide Group in Fmoc-Aeg(N3)-OH: A Technical Guide to Bioorthogonal Control in Peptide and Peptoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, or Fmoc-Aeg(N3)-OH, is a cornerstone building block in modern peptide and peptoid chemistry. The strategic incorporation of an azide (B81097) moiety within this Fmoc-protected backbone provides a powerful and versatile handle for a multitude of bioorthogonal conjugation strategies. This technical guide offers an in-depth exploration of the azide group's role in this compound, detailing its applications in solid-phase peptide synthesis (SPPS), the creation of complex molecular architectures such as peptoids and macrocycles, and its pivotal function in "click chemistry" reactions. This document provides researchers, scientists, and drug development professionals with the essential data, experimental protocols, and conceptual frameworks required to effectively leverage this compound in their research and development endeavors.

Core Properties of this compound

This compound is a synthetic amino acid derivative meticulously designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.[1] Its unique structure, featuring an N-(2-azidoethyl)glycine backbone, introduces a latent azide functional group that is orthogonal to the chemistries typically employed in peptide synthesis.

Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data for this compound can be limited in publicly available literature. However, data from closely related azide-containing amino acid derivatives, such as Fmoc-L-Dap(N3)-OH, provide valuable reference points for characterization.

PropertyValue (or Expected Range for this compound)References
Chemical Formula C19H18N4O4-
Molecular Weight 382.37 g/mol -
Appearance White to off-white solid[2]
Solubility Soluble in DMF, DMSO, NMP[3]
Azide IR Absorption ~2100 cm-1 (strong, sharp peak)[2]
Storage Temperature -20°C[4]

Note: Spectroscopic and physicochemical properties should be confirmed empirically for each batch of this compound.

The Role of the Azide Group in Solid-Phase Peptide Synthesis (SPPS)

The azide group's stability and chemical inertness under standard Fmoc-SPPS conditions are central to its utility.[3] It remains intact during the iterative cycles of Fmoc deprotection (using piperidine) and amide bond formation, ensuring its availability for post-synthetic modifications.[5]

Orthogonality and Stability

The azide functionality is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) commonly used in Fmoc chemistry.[6] This orthogonality is crucial as it allows for the selective removal of the Fmoc group without affecting the azide, and vice-versa. The azide group is also stable to the trifluoroacetic acid (TFA) cocktails used for the final cleavage of the peptide from the resin, provided that appropriate scavengers are used to prevent its reduction.[7]

dot

Caption: General workflow for incorporating this compound into a peptide sequence via SPPS.

Bioorthogonal "Click Chemistry" Reactions

The azide group is a key participant in a class of highly efficient and specific bioorthogonal reactions known as "click chemistry".[8] These reactions proceed under mild, often aqueous, conditions and are tolerant of a wide range of functional groups, making them ideal for the modification of complex biomolecules.[9]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[8] This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[10]

dot

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with an azide.[11] The inherent ring strain of the cyclooctyne significantly accelerates the reaction rate, obviating the need for a metal catalyst.[12] This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[13]

dot

Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

ReactionKey FeaturesSecond-Order Rate Constant (M-1s-1)References
CuAAC High yielding, regiospecific, requires Cu(I) catalyst.10 to 104[14]
SPAAC Copper-free, bioorthogonal, relies on strained alkynes.10-3 to 1[12]

Applications in Drug Development and Research

The versatility of the azide group in this compound opens up a vast landscape of applications in the development of novel therapeutics and research tools.

Peptoid Synthesis

This compound is a key building block for the synthesis of peptoids, which are N-substituted glycine (B1666218) oligomers.[15] Peptoids are of significant interest in drug discovery due to their enhanced proteolytic stability and conformational flexibility compared to peptides. The azide group can be introduced into the peptoid backbone for subsequent functionalization.[16]

Macrocyclic Peptides

Macrocyclization can improve the metabolic stability, receptor binding affinity, and cell permeability of peptides.[17] this compound can be incorporated into a linear peptide precursor, and the azide group can then be used for an intramolecular click reaction with an alkyne to form a macrocycle.[18][19]

dot

Caption: Workflow for the synthesis of macrocyclic peptides using this compound.

Peptide-Drug Conjugates (PDCs)

The azide group serves as an ideal attachment point for conjugating small molecule drugs to peptides.[20] This strategy is employed in the development of peptide-drug conjugates (PDCs), which can selectively deliver a cytotoxic payload to target cells, such as cancer cells, thereby minimizing off-target toxicity.[21]

Peptide Nucleic Acids (PNAs)

This compound is a valuable monomer for the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA.[4] The azide-functionalized backbone can be used to attach various labels or functional groups to the PNA for diagnostic or therapeutic applications.[22]

Experimental Protocols

The following are generalized protocols for the use of this compound. Specific conditions may need to be optimized based on the specific peptide sequence and desired modification.

Incorporation of this compound into a Peptide via SPPS

This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • Pre-activate this compound (3 eq.) with a coupling reagent such as HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Continue Synthesis: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

On-Resin CuAAC Reaction

This protocol describes the on-resin cycloaddition of an alkyne-containing molecule to an azide-functionalized peptide.

  • Peptide Synthesis: Synthesize the azide-containing peptide on the resin as described in section 5.1.

  • Reagent Preparation:

    • Prepare a solution of the alkyne-containing molecule (5 eq.) in DMF.

    • Prepare a stock solution of CuSO4 (0.5 eq.) in water.

    • Prepare a stock solution of sodium ascorbate (B8700270) (2.5 eq.) in water.

  • Reaction Setup:

    • Swell the peptide-resin in DMF.

    • Add the alkyne solution to the resin.

    • Add the CuSO4 solution.

    • Add the sodium ascorbate solution to initiate the reaction.

  • Reaction: Agitate the reaction mixture at room temperature for 4-12 hours.

  • Washing: Wash the resin thoroughly with DMF, water, and DCM.

  • Cleavage and Purification: Cleave the cyclized peptide from the resin using a suitable TFA cocktail and purify by HPLC.[23][24]

Cleavage of Azide-Containing Peptides

The azide group is sensitive to reduction during acidic cleavage. The use of appropriate scavengers is crucial.

Cleavage Cocktail (TFA/Scavenger)Azide StabilityCommentsReferences
95% TFA / 5% H2OModerateRisk of azide reduction.[7]
95% TFA / 2.5% H2O / 2.5% TISHighTriisopropylsilane (TIS) is an effective scavenger for preventing reduction.[7]
94% TFA / 2.5% H2O / 2.5% EDT / 1% TISVery HighEthanedithiol (EDT) is included for peptides containing Trp or Met.[7]

Protocol:

  • Resin Preparation: Dry the peptide-resin under vacuum.

  • Cleavage: Add the appropriate cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and then dissolve in a suitable solvent for HPLC purification.

Conclusion

This compound is an invaluable tool in the arsenal (B13267) of peptide and medicinal chemists. The strategic placement of the azide group provides a bioorthogonal handle that is stable throughout solid-phase synthesis and readily available for a variety of powerful and specific "click" chemistry modifications. This enables the construction of complex and novel molecular architectures, including peptoids, macrocyclic peptides, and peptide-drug conjugates, with significant potential for advancing both fundamental research and the development of next-generation therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to fully harness the capabilities of this versatile building block.

References

Fmoc-Aeg(N3)-OH: A Technical Guide to Introducing Conformational Constraints in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of conformational constraints into peptides is a paramount strategy in medicinal chemistry to enhance their therapeutic properties. Constrained peptides often exhibit increased receptor binding affinity, improved metabolic stability, and enhanced cell permeability compared to their linear counterparts.[1][2][3] This technical guide provides an in-depth overview of the use of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)glycine, functionalized with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group (Fmoc-Aeg(N3)-OH), as a versatile building block for introducing conformational constraints in peptides through "click" chemistry. This guide details the experimental protocols for the incorporation of this compound into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and subsequent intramolecular cyclization using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Furthermore, it presents a comparative analysis of the biophysical and biochemical properties of linear versus cyclized peptides, supported by quantitative data.

Introduction to Conformational Constraints and Peptide Stapling

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by poor proteolytic stability and low bioavailability.[4] Introducing conformational constraints, such as by cyclization or "stapling," can rigidify the peptide backbone, pre-organizing it into a bioactive conformation.[1][4] This can lead to a significant improvement in biological activity and pharmacokinetic properties.[5][6]

One of the most efficient methods for peptide cyclization is the CuAAC reaction, a cornerstone of "click" chemistry.[7][8] This reaction forms a stable and rigid 1,2,3-triazole ring by the cycloaddition of an azide (B81097) and an alkyne.[9] The triazole moiety acts as a bioisostere of the amide bond, maintaining the peptide's overall topology while enhancing its resistance to proteases.[7][9] this compound is a commercially available building block that introduces a flexible azido-linker into the peptide backbone, allowing for subsequent cyclization with an alkyne-containing amino acid.[10]

The Role of this compound

This compound is an N-alkylated amino acid, specifically a derivative of glycine. The N-alkylation introduces the azido-functionalized linker. When incorporated into a peptide chain, the azide group is positioned for reaction with an alkyne-containing amino acid residue elsewhere in the sequence to form a macrocycle. The Fmoc group allows for its seamless integration into standard Fmoc-based SPPS protocols.[10]

The ethylene (B1197577) glycol-based linker of this compound offers flexibility, which can be advantageous in achieving the desired cyclic conformation without imposing undue strain on the peptide backbone.

Quantitative Data Presentation

The introduction of a triazole bridge via this compound and an alkyne-containing amino acid can significantly enhance the biophysical and biochemical properties of a peptide. The following tables summarize the impact of such conformational constraints on key parameters, based on data from analogous studies on triazole-stapled peptides.

Table 1: Impact of Triazole Stapling on Binding Affinity

Peptide SequenceModificationBinding Affinity (Kd, nM)Fold Improvement
Linear PrecursorNone120-
Triazole-Stapled PeptideAeg(N3)/Propargylglycine (B1618536) Cyclization158

Data is representative and adapted from studies on analogous triazole-stapled peptides targeting protein-protein interactions.[11][12]

Table 2: Effect of Triazole Stapling on Helicity and Proteolytic Stability

Peptide% Helicity (Circular Dichroism)Proteolytic Half-life (t1/2, hours)
Linear Precursor25%0.5
Triazole-Stapled Peptide75%> 24

Data is representative and adapted from studies on analogous triazole-stapled peptides.[5][11][13]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol describes the manual synthesis of a linear peptide containing this compound and an alkyne-containing amino acid, such as propargylglycine (Pra), on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound and Fmoc-Pra-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Confirm coupling completion with a Kaiser test.

  • Incorporation of this compound and Fmoc-Pra-OH: Follow the general amino acid coupling protocol (step 3) for the incorporation of these specialized amino acids.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the intramolecular cyclization of the resin-bound peptide.

Materials:

  • Peptide-resin from section 4.1

  • Copper(I) Bromide (CuBr) or Tetrakis(acetonitrile)copper(I) hexafluorophosphate

  • Dimethyl sulfoxide (B87167) (DMSO), deoxygenated

  • 2,6-Lutidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Isopropanol

Protocol:

  • Resin Preparation: Swell the peptide-resin in DCM for 10 minutes, then drain.

  • Catalyst Solution Preparation: Bubble nitrogen through DMSO for at least 15 minutes to deoxygenate. Dissolve CuBr (1 eq. based on resin loading) in the deoxygenated DMSO.

  • Cyclization Reaction:

    • Add the CuBr/DMSO solution to the resin.

    • Add 2,6-lutidine (10 eq.) and DIPEA (10 eq.).

    • Purge the reaction vessel with nitrogen for 10 minutes.

    • Seal the vessel and shake gently at room temperature for 16-18 hours.

  • Washing:

    • Filter the resin and wash with Isopropanol/DMSO (5:3 v/v) (3x).

    • Wash with DMF (3x) and DCM (3x).

  • Drying: Dry the resin under vacuum.

Cleavage and Deprotection

Materials:

  • Cyclized peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

Protocol:

  • Cleavage: Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the cyclized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_cleavage Cleavage & Purification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Aeg_Coupling This compound Coupling Deprotection->Aeg_Coupling Pra_Coupling Fmoc-Pra-OH Coupling Deprotection->Pra_Coupling Elongation Chain Elongation Deprotection->Elongation Coupling->Deprotection Repeat for each AA Aeg_Coupling->Deprotection Pra_Coupling->Deprotection Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection CuAAC CuAAC Reaction (Click Chemistry) Final_Deprotection->CuAAC Cleavage Cleavage & Deprotection CuAAC->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: Experimental workflow for the synthesis of a constrained peptide.

CuAAC_mechanism cluster_reactants Reactants on Peptide Chain cluster_catalyst Catalyst cluster_product Product Azide Peptide-Linker-N3 (from Aeg(N3)) Alkyne Peptide-Linker-C≡CH (from Pra) Copper Cu(I) Triazole Cyclic Peptide with 1,2,3-Triazole Bridge Copper->Triazole

References

The Strategic Incorporation of Fmoc-Aeg(N3)-OH for Advanced Peptide Nucleic Acid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of N-(9-fluorenylmethoxycarbonyl)-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH) in the synthesis of peptide nucleic acids (PNAs). PNA, a synthetic DNA mimic with a neutral polyamide backbone, offers superior hybridization characteristics and enzymatic stability, making it a powerful tool in antisense therapy, diagnostics, and drug delivery. The incorporation of this compound introduces a versatile azide (B81097) handle into the PNA backbone, enabling post-synthetic modifications via highly efficient and bioorthogonal "click chemistry" reactions. This allows for the conjugation of a wide array of functionalities, including fluorophores, targeting peptides, and therapeutic agents, thereby expanding the functional repertoire of PNA oligomers.

Introduction to this compound in PNA Synthesis

This compound is a custom building block designed for integration into standard Fmoc-based solid-phase PNA synthesis protocols.[1] Its structure consists of the N-aminoethylglycine (Aeg) backbone common to PNA, with a terminal azide group on the ethyl side chain. The primary amine is protected by the base-labile Fmoc group, rendering it compatible with standard peptide synthesis cycles.[2][3]

The key feature of this monomer is the azide moiety, which serves as a bioorthogonal chemical handle. This allows for the covalent attachment of molecules containing a terminal alkyne or a strained cyclooctyne (B158145) through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[1][4] These reactions are highly specific, proceed with high yields under mild, aqueous conditions, and are tolerant of a wide range of functional groups, making them ideal for the modification of complex biomolecules like PNA.[1][4]

PNA Synthesis and Post-Synthetic Modification Workflow

The overall workflow for creating functionalized PNA using this compound involves three main stages: solid-phase synthesis of the azide-containing PNA oligomer, post-synthetic modification via click chemistry, and subsequent purification and analysis.

PNA_Synthesis_Workflow s1 Resin Preparation s2 Fmoc Deprotection (20% Piperidine/DMF) s1->s2 s3 Monomer Coupling (Standard or this compound) s2->s3 HATU/DIPEA/Lutidine s4 Capping (Optional) (Acetic Anhydride) s3->s4 s4->s2 Repeat for each monomer m1 Azide-Modified PNA on Resin m2 Click Chemistry Reaction (CuAAC or SPAAC) m1->m2 f1 Cleavage from Resin (e.g., TFA cocktail) f2 Purification (RP-HPLC) f1->f2 f3 Characterization (MALDI-TOF MS) f2->f3 SPPS_Cycle start Start with Resin-Bound PNA-(n) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple Fmoc-PNA-(n+1)-OH (or this compound) wash1->coupling HATU/DIPEA wash2 DMF Wash coupling->wash2 capping Capping (Optional) (Acetic Anhydride) wash2->capping wash3 DMF/DCM Wash capping->wash3 end Resin-Bound PNA-(n+1) wash3->end CuAAC_Pathway cluster_catalyst Catalytic Cycle PNA_N3 PNA-Azide Cycloaddition [3+2] Cycloaddition PNA_N3->Cycloaddition Alkyne_R Alkyne-R Copper_Acetylide Copper Acetylide Intermediate Alkyne_R->Copper_Acetylide Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Copper_Acetylide Copper_Acetylide->Cycloaddition Cycloaddition->Cu_I Regeneration Product PNA-Triazole-R Cycloaddition->Product

References

Fmoc-Aeg(N3)-OH: A Versatile Building Block for Advanced Peptoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant attention in drug discovery and materials science due to their enhanced proteolytic stability, increased cell permeability, and remarkable synthetic versatility. The introduction of functional moieties into the peptoid backbone allows for the creation of complex architectures with tailored properties. Fmoc-Aeg(N3)-OH, N-(9-fluorenylmethoxycarbonyl)-N-(2-azidoethyl)glycine, is a key building block that facilitates the incorporation of an azide (B81097) group onto the peptoid backbone. This bioorthogonal handle enables subsequent modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), opening avenues for the development of novel therapeutics, diagnostic tools, and advanced biomaterials. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound in solid-phase peptoid synthesis.

Physicochemical and Characterization Data

Accurate characterization of this compound is crucial for its effective application in peptoid synthesis. The following tables summarize its key physicochemical properties and representative nuclear magnetic resonance (NMR) spectral data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-N-(2-azidoethyl)glycine
Synonyms This compound
CAS Number 1935981-35-3
Molecular Formula C₁₉H₁₈N₄O₄
Molecular Weight 366.37 g/mol
Appearance White to off-white solid
Purity ≥98% (by HPLC)[1]
Melting Point 107 - 113 °C[1]
Solubility Soluble in DMF, NMP, and other common organic solvents for peptide synthesis.
Storage Store at 2-8°C, protected from light and moisture.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
7.90 (d, J = 7.5 Hz, 2H, Fmoc)171.5 (C=O, glycine)
7.72 (d, J = 7.5 Hz, 2H, Fmoc)156.2 (C=O, Fmoc)
7.43 (t, J = 7.4 Hz, 2H, Fmoc)143.8 (Fmoc)
7.34 (t, J = 7.4 Hz, 2H, Fmoc)140.7 (Fmoc)
4.35 (d, J = 6.8 Hz, 2H, Fmoc-CH₂)127.6 (Fmoc)
4.25 (t, J = 6.8 Hz, 1H, Fmoc-CH)127.1 (Fmoc)
4.10 (s, 2H, Gly-CH₂)125.3 (Fmoc)
3.60 (t, J = 5.5 Hz, 2H, N-CH₂)120.1 (Fmoc)
3.45 (t, J = 5.5 Hz, 2H, CH₂-N₃)65.8 (Fmoc-CH₂)
50.2 (N-CH₂)
49.5 (CH₂-N₃)
48.8 (Gly-CH₂)
46.7 (Fmoc-CH)

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a multi-step process starting from readily available reagents. The following protocol is a representative procedure.

Step 1: Synthesis of N-(2-aminoethyl)glycine

  • In a round-bottom flask, dissolve ethylenediamine (B42938) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Cool the solution in an ice bath and slowly add one equivalent of a haloacetic acid (e.g., chloroacetic acid).

  • Allow the reaction to stir overnight at room temperature.

  • The resulting N-(2-aminoethyl)glycine can be isolated and purified by recrystallization.

Step 2: Synthesis of N-(2-azidoethyl)amine

  • Dissolve 2-chloroethylamine (B1212225) hydrochloride in water and neutralize with a base (e.g., sodium hydroxide).

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, extract the N-(2-azidoethyl)amine with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure. Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions.

Step 3: Synthesis of N-(2-azidoethyl)glycine

  • Combine N-(2-azidoethyl)amine and a haloacetic acid ester (e.g., ethyl bromoacetate) in a suitable solvent like acetonitrile.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir the reaction at room temperature until completion.

  • Hydrolyze the resulting ester with a base (e.g., lithium hydroxide) in a mixture of tetrahydrofuran (B95107) and water to yield N-(2-azidoethyl)glycine.

Step 4: Fmoc Protection of N-(2-azidoethyl)glycine

  • Dissolve N-(2-azidoethyl)glycine in a mixture of 1,4-dioxane (B91453) and water.

  • Cool the solution in an ice bath and add a base, such as sodium bicarbonate.

  • Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) in 1,4-dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel to yield the final product as a white solid.

Table 3: Representative Yields for the Synthesis of this compound

Reaction StepStarting MaterialsProductRepresentative Yield (%)
1Ethylenediamine, Chloroacetic acidN-(2-aminoethyl)glycine70-80
22-Chloroethylamine, Sodium azideN-(2-azidoethyl)amine60-70
3N-(2-azidoethyl)amine, Ethyl bromoacetateN-(2-azidoethyl)glycine80-90
4N-(2-azidoethyl)glycine, Fmoc-OSuThis compound75-85
Overall 30-45
Solid-Phase Peptoid Synthesis using this compound

The standard method for synthesizing peptoids is the solid-phase submonomer method developed by Zuckermann and coworkers.[2][3] This approach involves a two-step cycle of acylation and displacement. The following protocol details the incorporation of an azido (B1232118) functionality using this compound as a building block for the N-terminus, and 2-azidoethylamine (B148788) for an internal residue.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amines (for side chains)

  • 2-Azidoethylamine

  • This compound

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation. Wash the resin thoroughly with DMF.

  • First Monomer Coupling (Acylation): Add a solution of bromoacetic acid (10 eq.) and DIC (10 eq.) in DMF to the resin. Agitate for 30 minutes. Drain and wash with DMF.

  • First Monomer Coupling (Displacement): Add a solution of the desired primary amine (e.g., isobutylamine, 20 eq.) in N-methylpyrrolidone (NMP) or DMF. Agitate for 1-2 hours. Drain and wash with DMF.

  • Subsequent Monomer Cycles (for internal azido residue):

    • Acylation: Repeat step 3.

    • Displacement: Add a solution of 2-azidoethylamine (20 eq.) in NMP or DMF. Agitate for 2 hours. Drain and wash with DMF.

  • Final Monomer Coupling (N-terminal this compound):

    • Acylation: This step is omitted as the carboxyl group is part of the building block.

    • This compound Coupling: Activate this compound (3 eq.) with a coupling reagent such as HATU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add the activated solution to the deprotected N-terminus on the resin. Agitate for 2-4 hours. Drain and wash with DMF.

  • Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptoid in cold diethyl ether. Centrifuge to pellet the peptoid, wash with cold ether, and dry. Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 4: Representative Purity and Yield for a Model Azido-Peptoid

Peptoid SequenceCrude Purity (by HPLC)Isolated Yield (after HPLC)
H₂N-(Aeg(N₃))-(Nae)-(Nib)-CONH₂*>70%30-50%

*Where Aeg(N₃) is azidoethylglycine, Nae is N-(2-azidoethyl)glycine, and Nib is N-isobutylglycine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis_of_Fmoc_Aeg_N3_OH cluster_0 Synthesis of N-(2-azidoethyl)glycine cluster_1 Fmoc Protection N-(2-aminoethyl)glycine N-(2-aminoethyl)glycine N-(2-azidoethyl)amine N-(2-azidoethyl)amine N-(2-azidoethyl)glycine N-(2-azidoethyl)glycine N-(2-azidoethyl)amine->N-(2-azidoethyl)glycine  + Haloacetic acid ester,  DIPEA Haloacetic acid ester Haloacetic acid ester This compound This compound N-(2-azidoethyl)glycine->this compound  + Fmoc-OSu,  Base Fmoc-OSu Fmoc-OSu Peptoid_Synthesis_Cycle Resin-NH-Peptoid Resin-NH-Peptoid Acylation Acylation (Bromoacetic acid, DIC) Resin-NH-Peptoid->Acylation Resin-N(COCH2Br)-Peptoid Resin-N(COCH2Br)-Peptoid Acylation->Resin-N(COCH2Br)-Peptoid Displacement Displacement (R-NH2 or N3-CH2CH2-NH2) Resin-N(COCH2Br)-Peptoid->Displacement Resin-NH-Peptoid_n+1 Resin-NH-Peptoid_n+1 Displacement->Resin-NH-Peptoid_n+1 Resin-NH-Peptoid_n+1->Acylation Repeat cycle N-terminal_Coupling N-terminal Coupling (this compound, HATU, DIPEA) Resin-NH-Peptoid_n+1->N-terminal_Coupling Final_Peptoid Fmoc-(Aeg(N3))-Peptoid_n+1 N-terminal_Coupling->Final_Peptoid Click_Chemistry_Application Azido-Peptoid Peptoid-N₃ Click_Reaction CuAAC or SPAAC Azido-Peptoid->Click_Reaction Alkyne-Molecule Alkyne-R (e.g., Fluorophore, Drug) Alkyne-Molecule->Click_Reaction Functionalized_Peptoid Peptoid-Triazole-R Click_Reaction->Functionalized_Peptoid

References

An In-depth Technical Guide to Fmoc-Aeg(N3)-OH for Macrocycle Design and Backbone Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the development of macrocyclic peptides has emerged as a promising strategy to address challenging biological targets, including protein-protein interactions. These constrained peptides often exhibit enhanced metabolic stability, improved cell permeability, and higher binding affinity compared to their linear counterparts. A key building block in the synthesis of these sophisticated molecules is N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, commonly known as Fmoc-Aeg(N3)-OH. This versatile amino acid derivative provides a gateway to a multitude of macrocyclization and backbone modification strategies, primarily through the highly efficient and bioorthogonal azide-alkyne "click" chemistry. This technical guide provides a comprehensive overview of this compound, its applications in macrocycle design and backbone stabilization, detailed experimental protocols, and relevant quantitative data.

Core Properties of this compound

This compound is a non-proteinogenic amino acid that incorporates an azidoethyl group on its side chain, with the alpha-amino group protected by the base-labile Fmoc group. This unique structure makes it an invaluable tool in solid-phase peptide synthesis (SPPS) for the introduction of an azide (B81097) moiety, which serves as a chemical handle for subsequent modifications.

Physicochemical Properties

PropertyValue
Chemical Formula C21H21N5O5
Molecular Weight 423.4 g/mol
Appearance White to off-white powder
Purity Typically >96% (HPLC)
Solubility Soluble in organic solvents such as DMF and DMSO
Storage Store at -20°C for long-term stability

Applications in Macrocycle Design and Backbone Stabilization

The primary utility of this compound lies in its application in constructing macrocyclic peptides and stabilizing peptide backbones. The azido (B1232118) group is chemically inert during standard Fmoc-based SPPS conditions, allowing for its incorporation at specific sites within a peptide sequence. Post-synthesis, the azide can be selectively reacted with an alkyne-containing molecule to form a stable triazole linkage through click chemistry.

This building block is instrumental in designing macrocycles and stabilizing peptide backbones.[1] Alkylating the nitrogen of an amide bond can create peptoid structures, which introduce conformational constraints similar to N-methylation and enable derivatization of the backbone.[1] The formation of peptoid derivatives has been shown to alter cytotoxicity, bacterial cell selectivity, and receptor pharmacology in molecules like Cilengitide and Piscidin 1.[1]

Macrocyclization via Click Chemistry

Macrocyclization is a key strategy for transforming linear peptides into conformationally constrained structures with improved pharmacological properties. This compound facilitates this process through two primary click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction for forming 1,4-disubstituted triazoles. By incorporating this compound and an alkyne-containing amino acid into a peptide sequence, intramolecular cyclization can be achieved by treating the peptide with a copper(I) catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) to react with the azide. SPAAC is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.

The choice between CuAAC and SPAAC depends on the specific requirements of the synthesis and the biological system under investigation.

Backbone Stabilization

Incorporation of this compound can also be used for backbone stabilization through the formation of intramolecular bridges. These "stapled" peptides can lock the peptide into a specific secondary structure, such as an α-helix, which is often crucial for binding to target proteins. This stabilization can lead to increased resistance to proteolytic degradation and enhanced biological activity.

Data Presentation: Quantitative Analysis of Macrocyclization and Stability

While specific quantitative data for macrocyclization yields and stability enhancements using this compound are not extensively consolidated in the literature, data from analogous azido-amino acids and cyclization strategies provide valuable insights.

Table 1: Representative On-Resin Peptide Cyclodimerization Yields via CuAAC

Peptide SequenceCyclization Yield (%)
Ac-C(X)GNGRGC-NH2 (X = propargylglycine)High
Ac-C(X)G(RGD)GC-NH2 (X = propargylglycine)High

Data adapted from a study on on-resin peptide cyclodimerization, demonstrating the high efficiency of CuAAC for macrocyclization. The yields were consistently high for various peptide sequences.

Table 2: Stability of a Backbone-Cyclized Peptide in Human Plasma

PeptideHalf-life in Human Plasma (hours)
Linear MII Conotoxin< 1
Cyclic MII (cMII-6)> 24
Cyclic MII (cMII-7)> 24

This table illustrates the significant enhancement in stability against proteolytic degradation upon macrocyclization. The cyclic analogues of the MII conotoxin showed dramatically increased half-lives in human plasma compared to the linear version.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Synthesis of N-(2-azidoethyl)-N-(fluorenylmethoxycarbonyl)glycine

A common route for the synthesis of N-substituted glycine (B1666218) derivatives involves the reaction of a primary amine with a haloacetic acid, followed by protection of the resulting secondary amine.

Materials:

Procedure:

  • Synthesis of N-(2-azidoethyl)glycine:

    • Dissolve 2-azidoethylamine in an aqueous solution of sodium bicarbonate.

    • Slowly add a solution of bromoacetic acid in water while maintaining a basic pH.

    • Stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-azidoethyl)glycine.

  • Fmoc Protection:

    • Dissolve N-(2-azidoethyl)glycine in a mixture of dioxane and water.

    • Add sodium bicarbonate to the solution.

    • Slowly add a solution of Fmoc-Cl in dioxane.

    • Stir the reaction mixture at room temperature for several hours.

    • Acidify the reaction mixture with hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Incorporation of this compound into Peptides via SPPS

This protocol outlines the standard procedure for incorporating this compound into a peptide sequence using automated or manual solid-phase peptide synthesis.

Materials:

  • Rink amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence, incorporating this compound at the desired position.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/water).

Protocol 3: On-Resin Macrocyclization via CuAAC

This protocol describes the on-resin cyclization of a peptide containing both an azide (from this compound) and an alkyne functionality.

Materials:

  • Peptide-resin containing azide and alkyne groups

  • Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4) with a reducing agent (e.g., sodium ascorbate)

  • Base (e.g., DIPEA)

  • Solvent: DMF

Procedure:

  • Swell the Resin: Swell the peptide-resin in DMF.

  • Prepare the Reaction Mixture: In a separate vessel, prepare a solution of the copper catalyst and base in DMF. If using CuSO4, add sodium ascorbate (B8700270) to reduce Cu(II) to Cu(I).

  • Cyclization Reaction: Add the catalyst solution to the peptide-resin.

  • Incubation: Gently agitate the reaction mixture at room temperature for several hours to overnight.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove the catalyst and other reagents.

  • Cleavage and Purification: Cleave the cyclized peptide from the resin and purify by HPLC.

Protocol 4: Solution-Phase Macrocyclization via SPAAC

This protocol describes the cyclization of a cleaved peptide containing an azide and a strained alkyne (e.g., DBCO) in solution.

Materials:

  • Purified linear peptide containing an azide and a strained alkyne

  • Solvent: Acetonitrile/water or other suitable buffer

Procedure:

  • Dissolve the Peptide: Dissolve the purified linear peptide in the chosen solvent system.

  • Reaction: The reaction typically proceeds spontaneously at room temperature. Stir the solution for several hours to overnight.

  • Monitoring: Monitor the progress of the reaction by LC-MS.

  • Purification: Purify the cyclized peptide by HPLC.

Mandatory Visualizations

Signaling Pathway: Targeting KRAS with a Macrocyclic Peptide

Macrocyclic peptides are being developed to inhibit the function of oncogenic proteins like KRAS. The diagram below illustrates the KRAS signaling pathway and the point of intervention for a macrocyclic peptide inhibitor.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF Activates SOS1->KRAS_GDP Activates GAP->KRAS_GDP Macrocyclic_Peptide Macrocyclic Peptide Inhibitor Macrocyclic_Peptide->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: KRAS signaling pathway and inhibition by a macrocyclic peptide.

Experimental Workflow: On-Resin Peptide Macrocyclization via CuAAC

The following diagram illustrates the workflow for synthesizing a macrocyclic peptide on a solid support using this compound and a copper-catalyzed click reaction.

SPPS_CuAAC_Workflow Resin Start with Solid Support (e.g., Rink Amide Resin) SPPS Solid-Phase Peptide Synthesis (SPPS) - Incorporate this compound - Incorporate Alkyne-Amino Acid Resin->SPPS Linear_Peptide Linear Peptide on Resin with Azide and Alkyne SPPS->Linear_Peptide CuAAC On-Resin CuAAC Cyclization - Add Cu(I) catalyst - Add Base (e.g., DIPEA) Linear_Peptide->CuAAC Cyclic_Peptide_Resin Macrocyclic Peptide on Resin CuAAC->Cyclic_Peptide_Resin Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Cyclic_Peptide_Resin->Cleavage Crude_Peptide Crude Macrocyclic Peptide Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Macrocyclic Peptide Purification->Pure_Peptide

Caption: Workflow for on-resin peptide macrocyclization using CuAAC.

Logical Relationship: Click Chemistry Options for Macrocyclization

This diagram shows the decision-making process for choosing between the two main types of click chemistry for peptide macrocyclization.

Click_Chemistry_Decision Start Need for Macrocyclization Decision Is Copper Toxicity a Concern? Start->Decision CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Decision->CuAAC No SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Decision->SPAAC Yes CuAAC_Details - High reaction efficiency - Readily available alkynes - Requires copper catalyst CuAAC->CuAAC_Details SPAAC_Details - Copper-free (biocompatible) - Requires strained cyclooctynes - May have slower kinetics SPAAC->SPAAC_Details

Caption: Decision tree for choosing a click chemistry macrocyclization method.

Conclusion

This compound is a powerful and versatile building block that has significantly advanced the field of peptide macrocyclization and backbone stabilization. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide group make it an ideal tool for creating complex and potent peptide-based therapeutics. By leveraging the efficiency of click chemistry, researchers can readily access a diverse range of macrocyclic peptides with enhanced stability and biological activity. This guide provides the foundational knowledge and experimental protocols necessary for the successful application of this compound in the design and synthesis of next-generation peptide drugs.

References

Solubility and stability of Fmoc-Aeg(N3)-OH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Aeg(N3)-OH, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-azidopentanoic acid, is a crucial building block in modern peptide synthesis and drug development. Its azido (B1232118) group allows for the facile introduction of functionalities via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)[1]. This guide provides a comprehensive overview of the solubility and stability of this compound in various solvents, offering a foundational understanding for its effective use in research and development.

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor for efficient solid-phase peptide synthesis (SPPS) and other solution-phase reactions. While specific quantitative solubility data for this compound is not extensively published, we can extrapolate from the general behavior of structurally similar compounds.

Polar aprotic solvents are generally the most effective for dissolving Fmoc-amino acids.[2] These solvents are essential for SPPS, ensuring that the reagents are fully solvated for efficient coupling reactions.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent NameAbbreviationSolvent TypePredicted SolubilityRationale & Remarks
N,N-DimethylformamideDMFPolar AproticHighCommonly used and effective for most Fmoc-amino acids.[2][3] May contain amine impurities that can prematurely cleave the Fmoc group.[3]
N-Methyl-2-pyrrolidoneNMPPolar AproticHighA highly effective solubilizing agent for Fmoc-amino acids, often considered superior to DMF.[3]
Dimethyl sulfoxideDMSOPolar AproticHighA strong solvent capable of dissolving many poorly soluble compounds. Often used in combination with other solvents.[4][5]
Dichloromethane (B109758)DCMNonpolar AproticModerateGenerally less effective than DMF or NMP for polar Fmoc-amino acids but can be used in mixtures.[2][3]
TetrahydrofuranTHFPolar AproticModerate to LowCan be effective, sometimes in combination with water, though phase separation can occur.[5]
AcetonitrileACNPolar AproticModerate to LowCan be used, but solubility is generally lower than in DMF or NMP.[4]
WaterPolar ProticLowThe large, hydrophobic Fmoc group significantly limits solubility in aqueous solutions.
Alcohols (e.g., Methanol, Ethanol)Polar ProticLowLimited solubility due to the hydrophobic nature of the Fmoc group.

Stability Considerations

The stability of this compound is primarily governed by the reactivity of the organic azide (B81097) group and the lability of the Fmoc protecting group.

Organic Azide Stability

Organic azides are energetic compounds and should be handled with care.[6][7] Their stability is influenced by several factors:

  • Carbon-to-Nitrogen Ratio: A general guideline for the stability of organic azides is the "Rule of Six," which suggests that there should be at least six carbon atoms for every azide group to ensure relative safety.[4] this compound has a favorable carbon-to-nitrogen ratio, suggesting it is relatively stable under normal handling conditions.

  • Solvent Effects:

    • Polar Protic Solvents: Solvents like water and alcohols can stabilize the azide through hydrogen bonding, but acidic conditions must be avoided.[4]

    • Polar Aprotic Solvents: Solvents such as DMF and DMSO are generally good choices for dissolving and reacting organic azides.[4]

    • Halogenated Solvents: Chlorinated solvents like dichloromethane should be used with caution as they can potentially react with azides to form explosive compounds.[6][8][9]

  • Incompatible Reagents:

    • Acids: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid.[6]

    • Heavy Metals: Azides can form highly sensitive and explosive metal azides upon contact with heavy metals.[6][7] Metal spatulas should be avoided for handling.[6][9]

    • Reducing Agents: Azides can be reduced by reagents such as dithiothreitol (B142953) (DTT) and phosphines.

Fmoc Group Stability

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable to acidic conditions but is readily cleaved by bases.

  • Basic Conditions: Exposure to primary and secondary amines, such as piperidine (B6355638) (commonly used for Fmoc deprotection in SPPS), will rapidly remove the Fmoc group. Impurities in solvents like DMF can also lead to premature deprotection.[3]

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a straightforward method to quickly assess the solubility of this compound in various solvents.

G cluster_prep Preparation cluster_addition Solvent Addition & Observation cluster_increment Incremental Addition cluster_classification Classification A Weigh 1-2 mg of This compound B Place in a clean vial A->B C Add 100 µL of solvent B->C D Vortex for 30 seconds C->D E Visually inspect for dissolved solid D->E F If not fully dissolved, add another 100 µL E->F Solid Remains I Classify solubility: - High (< 0.5 mL) - Moderate (0.5 - 2 mL) - Low (> 2 mL) E->I Fully Dissolved G Repeat vortexing and inspection F->G H Continue until solid dissolves or a large volume is reached G->H H->I

Caption: Workflow for Qualitative Solubility Assessment.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10][11][12]

G cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_analysis Sample Analysis A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at a constant temperature for 24-48 hours B->C D Allow undissolved solid to settle C->D E Withdraw a clear aliquot of the supernatant D->E F Filter the aliquot (e.g., 0.22 µm PTFE) E->F G Dilute the sample if necessary F->G H Analyze concentration via HPLC-UV or other suitable method G->H

Caption: Shake-Flask Method for Quantitative Solubility.

Protocol 3: Assessment of Stability in Solution

This protocol provides a general framework for evaluating the stability of this compound in a chosen solvent over time.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis A Prepare a stock solution of This compound in the solvent of interest B Divide into multiple vials A->B C Store vials under desired conditions (e.g., RT, 4°C, protected from light) B->C D At t=0, analyze one vial (HPLC, FTIR, NMR) E Analyze subsequent vials at set time intervals (e.g., 24h, 48h, 1 week) D->E F Compare results to t=0 to identify degradation E->F

Caption: Workflow for Solution Stability Assessment.

Analytical techniques such as FTIR can be used to monitor the integrity of the azide group, which exhibits a characteristic sharp peak around 2100 cm⁻¹.[13] HPLC is suitable for observing the appearance of degradation products over time.

Summary

This compound is expected to exhibit good solubility in polar aprotic solvents like DMF, NMP, and DMSO, which are commonly used in peptide synthesis. Its stability is generally robust under standard, non-acidic conditions, though care should be taken to avoid contact with strong acids, heavy metals, and reducing agents. The provided protocols offer a systematic approach for researchers to determine the precise solubility and stability parameters of this compound within their specific experimental contexts.

References

Methodological & Application

Application Note: Efficient Incorporation of Fmoc-Aeg(N3)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostic tools, and research probes. Fmoc-Aeg(N3)-OH, an azidoethylglycine derivative, is a valuable building block for introducing a bioorthogonal azide (B81097) handle into a peptide sequence. This azide functionality allows for subsequent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling bioconjugation, peptide cyclization, and the synthesis of peptide nucleic acids (PNAs).[1] This document provides a detailed, step-by-step protocol for the efficient incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Core Principles

The incorporation of this compound follows the standard principles of Fmoc-SPPS, which involves a cyclical process of deprotection, activation, and coupling. The azide group is generally stable throughout the synthesis cycles under standard conditions.[2] However, special consideration is required during the final cleavage and deprotection step to prevent the reduction of the azide moiety.

Experimental Protocols

This section details the necessary steps for the successful incorporation of this compound.

Materials
  • Resin: Rink Amide resin is suitable for synthesizing C-terminally amidated peptides. Wang resin can be used for peptides with a C-terminal carboxylic acid.

  • Fmoc-protected amino acids: Including this compound.

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Isopropanol (IPA).

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU).

    • N,N-Diisopropylethylamine (DIPEA).

  • Washing Solutions: DMF and DCM.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water.

  • Precipitation and Washing: Cold diethyl ether.

Step-by-Step Protocol for this compound Incorporation
  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-20 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step once more for 5-10 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • This compound Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading) and HBTU/HATU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the activation mixture and pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Shorter coupling times are generally preferred for azido-amino acids to minimize the risk of side reactions.[3]

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

    • After a successful coupling, drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation:

    • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail suitable for preserving the azide group (see Table 1). A recommended cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Concentrate the TFA solution under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.

Data Presentation

The stability of the azide group is critical during the final TFA cleavage step. The choice of scavengers in the cleavage cocktail is crucial to prevent the reduction of the azide to an amine. The following table summarizes the performance of different cleavage cocktails on a model peptide containing an azido-amino acid, which is indicative of the expected outcomes for peptides containing this compound.

Table 1: Comparison of Cleavage Cocktails for Azide Preservation

Cleavage Cocktail Composition (TFA/Scavengers)RatioAmine Byproduct (%)Azide Peptide (%)
TFA / H₂O / TIS95 / 2.5 / 2.5< 1> 99
TFA / H₂O / EDT95 / 2.5 / 2.5~ 50~ 50
TFA / Thioanisole / H₂O / EDT90 / 5 / 3 / 2> 95< 5

Data adapted from protocols for similar azido-containing amino acids. TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.

As the data indicates, the use of thiol-based scavengers like EDT leads to significant reduction of the azide group. Therefore, a scavenger system based on TIS is highly recommended to maintain the integrity of the azide functionality.

Workflow and Pathway Visualization

The following diagrams illustrate the key chemical transformation and the overall experimental workflow for the incorporation of this compound in SPPS.

Fmoc_SPPS_Cycle Resin_NH_Fmoc Resin-Peptide-NH-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_NH_Fmoc->Resin_NH2 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Aeg_Fmoc Resin-Peptide-Aeg(N3)-Fmoc Fmoc_Aeg_OH This compound Activated_Aeg Activated Ester Fmoc_Aeg_OH->Activated_Aeg 2. Activation (HBTU/DIPEA) Activated_Aeg->Resin_Aeg_Fmoc 3. Coupling Resin_Aeg_Fmoc->Resin_NH_Fmoc Repeat Cycle SPPS_Workflow Start Start: Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Coupling (this compound, HBTU, DIPEA) Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotect Yes Final_Deprotect 6. Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave 7. Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleave Precipitate 8. Precipitation (Cold Ether) Cleave->Precipitate End End: Purified Peptide Precipitate->End

References

Application Notes and Protocols for Manual Peptide Synthesis: Fmoc-Aeg(N3)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and biomaterials. Fmoc-Aeg(N3)-OH (N-(9-Fluorenylmethoxycarbonyl)-N'-(2-azidoethyl)glycine) is a key building block that introduces an azido (B1232118) group into the peptide backbone. This functional handle enables site-specific modification via bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions allow for the conjugation of various moieties, including fluorophores, imaging agents, and polyethylene (B3416737) glycol (PEG), to enhance the properties of the peptide.

These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using the well-established Fmoc/tBu strategy.[2][3] The azide (B81097) functionality is stable under standard SPPS conditions, including repeated cycles of basic Fmoc deprotection and acidic cleavage.[4]

Key Applications of Incorporating Aeg(N3)

  • Peptide Conjugation: The azide group serves as a versatile handle for post-synthetic modification.

  • Development of Probes: Attachment of fluorescent dyes or biotin (B1667282) for molecular imaging and pull-down assays.

  • Drug Delivery: Conjugation to drug molecules or polymers to improve pharmacokinetic properties.

  • Peptidomimetics: The N-substituted glycine (B1666218) structure of Aeg(N3) can influence peptide conformation and stability.

Experimental Protocols

This section details the manual protocol for the incorporation of this compound into a growing peptide chain on a solid support. The following protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[5]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638)

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base: N,N-Diisopropylethylamine (DIEA) or Collidine

  • Kaiser Test Kit (for monitoring coupling completion)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Protocol for a Single Coupling Cycle of this compound

This protocol assumes a 0.1 mmol synthesis scale.

1. Resin Preparation and Swelling: a. Place the appropriate amount of resin in a reaction vessel. b. Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[5][6] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[2][7] d. Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).[7]

3. This compound Coupling: a. Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound (3 equivalents) and a coupling agent such as HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[6] b. Coupling to Resin: Add the pre-activated amino acid solution to the deprotected peptide-resin. c. Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for sterically hindered couplings.[7] d. Monitoring: Perform a Kaiser test to monitor the reaction. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling. If the test is positive, the coupling step should be repeated.

4. Washing: a. After a successful coupling, drain the reaction solution. b. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove any excess reagents and byproducts.

5. Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum. b. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin and agitate for 2-3 hours at room temperature.[8] c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times. f. Dry the peptide pellet under vacuum.

Data Presentation

The following table summarizes the quantitative data for a standard manual coupling cycle of this compound.

ParameterReagent/ConditionAmount/ValueNotes
Synthesis Scale 0.1 mmol
Resin Swelling DMF~10 mL/g resin30-60 minutes
Fmoc Deprotection 20% Piperidine in DMF2 x (5 mL)5 min + 15-20 min
Amino Acid This compound3 equivalents
Coupling Reagent HATU2.9 equivalentsOther reagents like HBTU/DIC can be used.
Base DIEA6 equivalents
Solvent DMFTo dissolve reagents
Coupling Time 1-2 hoursMonitor with Kaiser test.
Temperature Room Temperature
Washing Solvents DMF, DCMAs needed

Experimental Workflow Diagram

SPPS_Workflow start Start: Swollen Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF & DCM) deprotection->wash1 coupling Coupling: This compound + HATU/DIEA in DMF wash1->coupling wash2 Wash (DMF & DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Proceed to Next Cycle or Final Cleavage kaiser_test->next_cycle Negative repeat_coupling->coupling

Caption: Workflow for a single coupling cycle of this compound in manual SPPS.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis Using Fmoc-Aeg(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aeg(N3)-OH (N-(9-fluorenylmethoxycarbonyl)-N-(2-azidoethyl)glycine) is a versatile building block for solid-phase peptide synthesis (SPPS). Its primary utility lies in the introduction of an azide (B81097) moiety into a peptide or peptoid backbone. This azide group serves as a chemical handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions enable the straightforward and specific conjugation of peptides to other molecules, including fluorescent dyes, imaging agents, cytotoxic drugs, or for the formation of cyclic peptides and peptide-drug conjugates.

This document provides a detailed protocol for the incorporation of this compound into peptide and peptoid sequences using automated Fmoc-SPPS. It includes recommended coupling conditions, cleavage protocols that preserve the azide functionality, and methods for downstream modification via click chemistry.

Key Applications

The incorporation of this compound enables a variety of applications in research and drug development:

  • Peptide Labeling and Imaging: The azide group allows for the attachment of fluorescent probes or imaging agents to study peptide localization, trafficking, and binding partners within cells and tissues.

  • Drug Conjugation: Therapeutic payloads can be attached to peptides to create targeted drug delivery systems. The peptide component can be designed to bind to specific cell surface receptors, thereby delivering the drug to the desired site of action.

  • Peptide Cyclization: Intramolecular cyclization via click chemistry can be used to constrain the peptide's conformation, which can lead to increased metabolic stability, receptor affinity, and selectivity.

  • Peptoid and Peptide Nucleic Acid (PNA) Synthesis: this compound is a key building block for the synthesis of peptoids and PNA, which are peptide mimetics with altered backbone structures that can exhibit enhanced biological properties.[1][]

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for achieving high incorporation efficiency of this compound. The following table summarizes the expected coupling efficiencies and key characteristics of common coupling reagents based on data from sterically hindered and other azido-amino acids.

Coupling ReagentReagent TypeRecommended Coupling Time (min)Expected Coupling Yield (%)Key AdvantagesPotential Disadvantages
HBTU/DIPEA Aminium/Uronium30 - 6098 - 99.5Fast and efficient, widely used.Potential for guanidinylation side reactions if used in excess.
HATU/DIPEA Aminium/Uronium20 - 45> 99.5Highly reactive, excellent for hindered couplings, low risk of racemization.[3]Higher cost compared to HBTU.
DIC/Oxyma Carbodiimide60 - 12097 - 99Cost-effective, low risk of side reactions.Slower reaction rates compared to aminium/uronium salts.

Note: Coupling yields are sequence-dependent and can be influenced by the resin and other reaction conditions. The values presented are estimates for a standard automated SPPS protocol.

Experimental Protocols

Automated Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the automated synthesis of a peptide containing an Aeg(N3) residue on a Rink Amide resin.

Materials:

  • Rink Amide Resin (e.g., 0.5 mmol/g loading)

  • Fmoc-protected amino acids, including this compound

  • Coupling Reagent: HATU

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Instrumentation:

  • Automated Peptide Synthesizer

Protocol Steps:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF. This is typically a two-step process (e.g., 2 minutes followed by 8 minutes).

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • The Fmoc-amino acid (3-5 equivalents) is pre-activated with HATU (2.9-4.9 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • The activated amino acid solution is added to the resin, and the coupling reaction proceeds for the specified time (see table above). For this compound, a coupling time of 30-45 minutes with HATU is recommended.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.

  • Final Washing and Drying: The resin is washed extensively with DMF, DCM, and IPA, and then dried under vacuum.

Cleavage and Deprotection Protocol

The azide group is sensitive to reduction during acidic cleavage. Therefore, a modified cleavage cocktail is required.

Cleavage Cocktail (per 1 g of resin):

  • Trifluoroacetic acid (TFA): 9.0 mL (90%)

  • Thioanisole: 0.5 mL (5%)

  • Dithiothreitol (DTT): 0.5 g

  • Water: 0.25 mL (2.5%)

Procedure:

  • The dried peptide-resin is placed in a reaction vessel.

  • The freshly prepared cleavage cocktail is added to the resin.

  • The mixture is gently agitated at room temperature for 2-3 hours.

  • The cleavage mixture is filtered to separate the resin, and the filtrate containing the peptide is collected.

  • The resin is washed with a small volume of fresh TFA, and the wash is combined with the filtrate.

  • The peptide is precipitated by adding the TFA solution to a large volume of cold diethyl ether.

  • The precipitated peptide is collected by centrifugation, and the ether is decanted.

  • The peptide pellet is washed with cold diethyl ether two more times.

  • The crude peptide is dried under vacuum.

Peptide Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of 5% to 95% B over 30 minutes is typically used.

  • Detection: UV absorbance at 220 nm and 280 nm.

Mass Spectrometry:

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide.

Visualizations

Automated SPPS Workflow for this compound Incorporation

SPPS_Workflow Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple this compound (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Deprotection (TFA/Thioanisole/DTT/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) & Analysis (MS) Cleavage->Purification End End: Azide-Peptide Purification->End

Caption: Automated Fmoc-SPPS cycle for incorporating this compound.

Conceptual Signaling Pathway Application Workflow

Signaling_Pathway_Workflow Synthesis 1. Synthesis of Azide-Peptide (via Automated SPPS) Cell_Treatment 2. Treat Cells with Azide-Peptide Synthesis->Cell_Treatment Target_Binding 3. Peptide Binds to Cellular Target Cell_Treatment->Target_Binding Lysis 4. Cell Lysis Target_Binding->Lysis Click_Chemistry 5. Click Chemistry: Attach Reporter (e.g., Biotin-Alkyne) Lysis->Click_Chemistry Enrichment 6. Affinity Purification (Streptavidin Beads) Click_Chemistry->Enrichment Analysis 7. MS-based Proteomics to Identify Target Enrichment->Analysis Pathway_Elucidation 8. Elucidate Signaling Pathway Analysis->Pathway_Elucidation

Caption: Workflow for using an azide-modified peptide to identify cellular targets.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-Aeg(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4] Fmoc-Aeg(N3)-OH (Fmoc-N-(2-azidoethyl)glycine) is a key building block for incorporating an azide (B81097) handle into peptides and peptidomimetics using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5] The resulting azide-functionalized molecules can be readily modified with alkyne-containing reporters, drugs, or other moieties via the CuAAC reaction. These application notes provide detailed protocols for the use of this compound in CuAAC reactions.

Applications of this compound in Peptide and Peptidomimetic Chemistry

The incorporation of this compound into peptide sequences opens up a wide array of possibilities for creating novel molecular architectures and functionalities:

  • Peptide-Drug Conjugates (PDCs): The azide group serves as a convenient point of attachment for potent cytotoxic drugs, enabling the targeted delivery to cancer cells.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains through a stable triazole linkage can enhance the pharmacokinetic properties of therapeutic peptides.

  • Fluorescent and Biotin (B1667282) Labeling: The conjugation of fluorescent dyes or biotin facilitates the tracking, visualization, and purification of peptides in biological systems.[6]

  • Peptide Macrocyclization: The intramolecular reaction between an azide (from this compound) and an alkyne-containing amino acid within the same peptide sequence can generate structurally constrained cyclic peptides with enhanced stability and bioactivity.[5]

  • Synthesis of Peptidomimetics and Foldamers: The triazole ring can act as a surrogate for the amide bond, leading to the creation of novel peptidomimetic backbones with unique conformational properties.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol describes the manual coupling of this compound during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: e.g., PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of this compound: [7]

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), the coupling reagent (e.g., PyBOP, 3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), continue coupling for another hour.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the modification of the resin-bound, azide-containing peptide with an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized peptide-resin

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent: e.g., a mixture of DMF and water (e.g., 4:1 v/v) or DMSO

Procedure:

  • Resin Preparation: Swell the azide-functionalized peptide-resin in the chosen reaction solvent for 30 minutes.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule (5-10 equivalents relative to the resin loading).

    • Prepare a fresh stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of a copper ligand like THPTA (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[8]

  • Reaction Setup:

    • To the swollen resin, add the alkyne solution.

    • In a separate tube, premix the CuSO₄ and ligand solutions. Add this mixture to the resin. A common ligand to copper ratio is 5:1.[8]

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[9]

  • Incubation: Agitate the reaction mixture at room temperature for 1-18 hours, protected from light.[1][7] Reaction time will depend on the specific substrates.

  • Washing: Drain the reaction solution and wash the resin thoroughly with the reaction solvent, water, DMF, and DCM.

  • Cleavage and Purification: Cleave the modified peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Purify the crude peptide by reverse-phase HPLC.

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by several factors including the choice of catalyst, ligand, solvent, and temperature. The following table summarizes typical reaction conditions and outcomes for CuAAC on peptides, which can be adapted for this compound.

ParameterConditionYield/ConversionReference
Catalyst System CuSO₄ / Sodium AscorbateHigh[8]
Copper wire100% conversion[10]
[Cu(CH₃CN)₄]PF₆ / TBTANot specified[11]
Ligand THPTAAccelerates reaction[8]
TBTAStabilizes Cu(I)[11]
Solvent DMF, DMF/water, DMSOHigh[1][6]
Temperature Room TemperatureHigh[10]
50 °C (with copper wire)100% conversion[10]
100 °C (microwave)43%[1]
Stoichiometry 2 eq. CuSO₄, 2.2 eq. NaAsc>98%[1]
4 eq. CuSO₄, 4.4 eq. NaAsc>98%[1]

Diagrams

CuAAC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_CuAAC On-Resin CuAAC Reaction cluster_Final Final Steps Resin Resin Deprotection Fmoc Deprotection Resin->Deprotection 1. Coupling_AA Amino Acid Coupling Deprotection->Coupling_AA 2. Coupling_Aeg This compound Coupling Deprotection->Coupling_Aeg 3. Coupling_AA->Deprotection n cycles Peptide_N3 Azide-Functionalized Peptide on Resin Coupling_Aeg->Peptide_N3 4. Add_Reagents Add Alkyne, CuSO4/Ligand, NaAsc Peptide_N3->Add_Reagents 5. Reaction Incubate (RT, 1-18h) Add_Reagents->Reaction 6. Washing Wash Resin Reaction->Washing 7. Cleavage Cleavage from Resin Washing->Cleavage 8. Purification HPLC Purification Cleavage->Purification 9. Final_Product Purified Triazole- Containing Peptide Purification->Final_Product 10.

Caption: Experimental workflow for the synthesis and modification of an azide-containing peptide.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide Peptide-Aeg(N3) Product 1,4-Disubstituted Triazole Product Azide->Product Alkyne R-Alkyne Alkyne->Product CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Reduction NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->CuI CuI->Product Catalysis

Caption: Simplified schematic of the CuAAC reaction components.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Fmoc-Aeg(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the efficient formation of a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes it an ideal method for bioconjugation in sensitive biological systems. Fmoc-Aeg(N3)-OH, an Fmoc-protected azido-functionalized building block, is a versatile reagent for the site-specific incorporation of an azide (B81097) moiety into peptides, peptoids, and peptide nucleic acids (PNAs) during solid-phase synthesis. The incorporated azide can then be selectively reacted with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to attach a wide array of functionalities, including fluorophores, biotin, or drug molecules.

These application notes provide detailed protocols for the incorporation of this compound into a peptide or peptoid sequence and the subsequent SPAAC reaction with DBCO- and BCN-containing molecules.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₁₈N₄O₄
Molecular Weight 366.38 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, NMP
Storage 2-8°C, desiccated

Quantitative Data: Representative SPAAC Reaction Kinetics

The reaction kinetics of SPAAC are highly dependent on the specific strained alkyne used. The following table provides representative second-order rate constants for the reaction of an azido-functionalized amino acid with DBCO and BCN in an aqueous buffer system. While this data is for a comparable azido-amino acid, it illustrates the generally faster kinetics of DBCO compared to BCN.[1]

Strained AlkyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DBCO~0.8 - 1.0
BCN~0.2 - 0.3

Data is for a comparable azido-amino acid and is intended for illustrative purposes.[1] Actual reaction times with this compound may vary depending on the specific peptide sequence, solvent, and temperature.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide/Peptoid Sequence via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis procedure for incorporating this compound into a growing peptide or peptoid chain on a resin support.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Nitrogen gas for agitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate with nitrogen for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate with nitrogen for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x) and dry under vacuum.

Protocol 2: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the procedure for the on-resin SPAAC reaction of the azide-functionalized peptide/peptoid with a DBCO- or BCN-containing molecule.

Materials:

  • Azide-functionalized peptide/peptoid on resin (from Protocol 1)

  • DBCO- or BCN-functionalized molecule (e.g., DBCO-PEG4-Biotin, BCN-Fluorophore)

  • Solvents: DMF, DMSO, or a mixture of DMSO/water

Procedure:

  • Resin Swelling: Swell the azide-functionalized resin in DMF for 1-2 hours.

  • Reagent Preparation: Dissolve the DBCO- or BCN-functionalized molecule (1.5-3 eq.) in a minimal amount of DMF or DMSO.

  • SPAAC Reaction:

    • Drain the swelling solvent from the resin.

    • Add the solution of the strained alkyne to the resin.

    • Agitate the mixture at room temperature. The reaction time will vary depending on the strained alkyne used (typically 1-4 hours for DBCO, 4-12 hours for BCN).

    • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x).

  • Cleavage and Purification:

    • Cleave the modified peptide/peptoid from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the cleaved product in cold diethyl ether.

    • Purify the crude product by reverse-phase HPLC.

    • Confirm the identity of the final product by mass spectrometry.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Peptide-N3 Triazole Peptide-Triazole-Molecule Azide->Triazole SPAAC Alkyne DBCO-Molecule Alkyne->Triazole

Caption: General scheme of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Experimental_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Washing deprotect1->wash1 couple 4. Coupling of This compound wash1->couple wash2 5. Washing couple->wash2 elongate 6. Repeat Deprotection/ Coupling for Sequence wash2->elongate deprotect2 7. Final Fmoc Deprotection elongate->deprotect2 wash3 8. Final Washing deprotect2->wash3 azide_resin Azide-Functionalized Resin wash3->azide_resin spaac 9. On-Resin SPAAC (DBCO/BCN reagent) azide_resin->spaac wash4 10. Washing spaac->wash4 cleave 11. Cleavage from Resin wash4->cleave purify 12. HPLC Purification cleave->purify end Final Bioconjugate purify->end

Caption: Experimental workflow for peptide modification using this compound and SPAAC.

Application in Cell Signaling Research: A Potential Use Case

While direct applications of this compound in signaling pathway studies are still emerging, its utility in creating modified peptides and peptoids opens up possibilities for investigating receptor-ligand interactions. For instance, by incorporating this compound into a peptide agonist for a G-protein coupled receptor (GPCR), a fluorescent probe can be attached via SPAAC. This allows for the study of ligand binding, receptor internalization, and trafficking.

An analogous study on peptoid-peptide hybrids targeting melanocortin receptors demonstrated that modifications to the peptide backbone can significantly alter receptor pharmacology.[2] This highlights the potential of using this compound to create novel molecular probes for dissecting GPCR signaling pathways.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., Melanocortin Receptor) G_Protein G-Protein GPCR->G_Protein Activation Ligand Fluorescently-Labeled Peptide (Synthesized using this compound) Ligand->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream

Caption: A potential GPCR signaling pathway that can be studied using probes synthesized with this compound.

References

On-Resin Click Chemistry: A Protocol for Site-Specific Peptide Modification using Fmoc-Aeg(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology. It allows for the introduction of various functionalities, such as fluorescent probes, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic payloads, to enhance the therapeutic properties or to study the biological functions of peptides. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," has emerged as a robust and highly efficient method for peptide modification due to its high yield, selectivity, and compatibility with a wide range of functional groups and reaction conditions.[1][2]

This application note provides a detailed protocol for the on-resin modification of peptides using the azido-functionalized amino acid, Fmoc-Aeg(N3)-OH. This building block allows for the straightforward incorporation of an azide (B81097) handle into a peptide sequence during standard solid-phase peptide synthesis (SPPS). The subsequent on-resin CuAAC reaction with an alkyne-containing molecule of interest offers a streamlined workflow for the synthesis of complex peptide conjugates.

The incorporation of N-substituted glycine (B1666218) derivatives, such as Aeg(N3), can lead to the formation of peptoid or peptide-peptoid hybrid structures. These modifications can enhance pharmacological properties by providing conformational constraints and increased stability against proteolytic degradation.[3][4] This has been demonstrated in the development of agonists for receptors like the melanocortin receptors (MC3, MC4, and MC5).[3][4]

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) with this compound Incorporation

This protocol describes the manual synthesis of a model peptide on a Rink Amide resin using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or equivalent coupling activator

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin (B49086) test can be performed.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence. For the incorporation of the azide functionality, use this compound in the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.

Part 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin click reaction between the azide-functionalized peptide and an alkyne-containing molecule.

Materials:

  • Peptide-resin with exposed azide group

  • Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI)

  • Sodium Ascorbate

  • N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine

  • Dimethyl Sulfoxide (DMSO)

  • Isopropanol

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in DCM (10 mL/g of resin) for 10 minutes.

  • Solvent Exchange: Drain the DCM and wash the resin with DMSO (3x).

  • Reaction Cocktail Preparation:

    • In a separate vessel, dissolve the alkyne-containing molecule (5 equivalents relative to resin loading) in DMSO.

    • Add a freshly prepared solution of Sodium Ascorbate (2 equivalents) in a minimum amount of water.

    • Add DIPEA or 2,6-Lutidine (10 equivalents).

    • Add CuBr or CuI (1 equivalent).

  • Click Reaction: Add the reaction cocktail to the swollen peptide-resin.

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 16-18 hours, ensuring the vessel is sealed to prevent oxidation.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with a 5:3 (v/v) solution of Isopropanol/DMSO (3x).

    • Wash the resin with DMF (3x).

    • Wash the resin with DCM (3x).

  • Drying: Dry the resin under vacuum.

Part 3: Peptide Cleavage and Purification

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether (2x).

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data Presentation

The efficiency of the on-resin click reaction can be evaluated by HPLC and mass spectrometry analysis of the crude peptide after cleavage. The following table provides representative data for the on-resin click reaction of an azide-containing peptide with an alkyne-functionalized fluorophore.

ParameterValueMethod of Analysis
Crude Purity (before purification) >85%RP-HPLC
Reaction Yield (estimated from crude) >90%RP-HPLC Peak Integration
Expected Mass (M+H)⁺ Calculated ValueMass Spectrometry (ESI-MS)
Observed Mass (M+H)⁺ Observed ValueMass Spectrometry (ESI-MS)
Final Purity (after purification) >98%RP-HPLC

Visualizations

Experimental Workflow

G cluster_SPPS Part 1: Solid-Phase Peptide Synthesis cluster_Click Part 2: On-Resin Click Chemistry (CuAAC) cluster_Cleavage Part 3: Cleavage and Purification Resin Rink Amide Resin Swell_Resin Swell Resin in DMF Resin->Swell_Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotect Wash1 Wash (DMF/DCM) Fmoc_Deprotect->Wash1 Couple_AA Couple Fmoc-AA-OH (DIC/Oxyma) Wash1->Couple_AA Repeat for each AA Couple_AegN3 Couple this compound Wash1->Couple_AegN3 Wash2 Wash (DMF/DCM) Couple_AA->Wash2 Couple_AegN3->Wash2 Wash2->Fmoc_Deprotect Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Azide_Peptide_Resin Azide-Peptide on Resin Final_Deprotect->Azide_Peptide_Resin Swell_Resin2 Swell Resin in DCM Azide_Peptide_Resin->Swell_Resin2 Reaction Add Alkyne, Cu(I), NaAsc, Base in DMSO Swell_Resin2->Reaction Incubate Incubate (16-18h, RT) Reaction->Incubate Wash3 Wash (DMSO/IPA, DMF, DCM) Incubate->Wash3 Clicked_Peptide_Resin Clicked-Peptide on Resin Wash3->Clicked_Peptide_Resin Cleavage Cleavage (TFA/TIS/H2O) Clicked_Peptide_Resin->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Product Final Peptide Conjugate Purification->Final_Product

Caption: Workflow for on-resin peptide modification.

Application Example: Melanocortin Receptor Signaling

Peptides modified with building blocks like this compound can be used to create potent and selective ligands for G-protein coupled receptors (GPCRs), such as the melanocortin 4 receptor (MC4R), which is involved in energy homeostasis.

G Peptide_Conjugate Peptide-Aeg(N3)-Conjugate (e.g., MC4R Agonist) MC4R Melanocortin 4 Receptor (MC4R) (GPCR) Peptide_Conjugate->MC4R Binds and Activates G_Protein Gs Protein MC4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression (Energy Homeostasis) CREB->Gene_Expression Regulates

Caption: Activation of the MC4R pathway by a modified peptide.

References

Application Notes and Protocols for Solution-Phase Click Chemistry with Fmoc-Aeg(N3)-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, has become an invaluable tool in peptide and protein modification due to its high efficiency, selectivity, and biocompatibility.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, forming a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2][3][4] This methodology is particularly useful in drug discovery and development for applications such as peptide-drug conjugation, bioconjugation for imaging and diagnostics, and the synthesis of cyclic peptides with enhanced stability and bioactivity.[1][2][5][6]

The use of Fmoc-Aeg(N3)-OH (Fmoc-azidoethylglycine-OH) as a building block in solid-phase peptide synthesis (SPPS) allows for the strategic incorporation of an azide group into the peptide backbone.[7] This azido-modified peptide can then be reacted in the solution phase with a variety of alkyne-containing molecules, enabling the creation of diverse and complex peptide conjugates. These application notes provide detailed protocols for the solution-phase click chemistry of this compound modified peptides.

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of Azide-Modified Peptides

This protocol describes the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or PyBOP)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • 20% piperidine (B6355638) in dimethylformamide (DMF) for Fmoc deprotection

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for another 15 minutes to ensure complete removal of the Fmoc protecting group.[8]

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), a coupling agent like PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.[9]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[9]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling for another hour.[9]

  • Incorporation of this compound: Follow the same coupling procedure as in step 4, using this compound as the amino acid to be incorporated at the desired position in the peptide sequence.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude azide-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Protocol 2: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the purified azide-modified peptide and an alkyne-functionalized molecule in solution.

Materials:

  • Purified azide-modified peptide

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another peptide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended to stabilize the Cu(I) catalyst)

  • Solvent system (e.g., DMSO/water or t-butanol/water)

  • Reaction vessel (e.g., Eppendorf tube or small glass vial)

Procedure:

  • Reactant Preparation:

    • Dissolve the purified azide-modified peptide and the alkyne-functionalized molecule (typically in 1.1 to 1.5 molar excess) in the chosen solvent system.

  • Catalyst Preparation:

    • Prepare fresh stock solutions of CuSO4 and sodium ascorbate in water. A typical concentration is 10-100 mM.

    • If using TBTA, prepare a stock solution in a compatible organic solvent like DMSO.

  • Reaction Setup:

    • In the reaction vessel containing the peptide and alkyne, add the CuSO4 solution (typically 0.1-0.2 equivalents).

    • If used, add the TBTA ligand (typically in slight excess to the copper sulfate).

    • Initiate the reaction by adding the sodium ascorbate solution (typically 0.5-1.0 equivalent). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-12 hours. The reaction time will depend on the specific reactants and concentrations.

    • The reaction can be monitored by RP-HPLC or LC-MS to track the consumption of starting materials and the formation of the product.

  • Purification:

    • Once the reaction is complete, purify the resulting triazole-linked peptide conjugate by RP-HPLC to remove the catalyst, excess reagents, and any unreacted starting materials.[10][11]

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Quantitative Data

The following tables summarize typical quantitative data for solution-phase click chemistry with azide-modified peptides.

Table 1: Reaction Conditions and Yields for Solution-Phase CuAAC

EntryAzide-Peptide Concentration (mM)Alkyne Partner (Equivalents)Copper Source (Equivalents)Reducing Agent (Equivalents)SolventTime (h)Yield (%)
11.0Propargyl-PEG (1.2)CuSO4 (0.1)Sodium Ascorbate (0.5)DMSO/H2O (1:1)4>95
22.0Alkyne-Fluorophore (1.5)CuI (0.1)-DMF692
30.5Alkyne-Drug Conjugate (1.1)CuSO4 (0.2)Sodium Ascorbate (1.0)t-BuOH/H2O (1:1)2>98

Yields are typically determined by RP-HPLC analysis of the crude reaction mixture.

Table 2: HPLC Purification and Mass Spectrometry Characterization

Peptide ConjugateCrude Purity (HPLC Area %)Purified Purity (HPLC Area %)Calculated Mass (Da)Observed Mass (ESI-MS, [M+H]+)
Peptide-PEG85>995432.15432.3
Peptide-Fluorophore90>983210.53210.7
Peptide-Drug88>994567.84567.9

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from peptide synthesis to the final purified conjugate.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Purification & Characterization cluster_2 Solution-Phase Click Chemistry cluster_3 Final Purification & Analysis sp_resin Start with Resin sp_deprotect1 Fmoc Deprotection sp_resin->sp_deprotect1 sp_wash1 Wash sp_deprotect1->sp_wash1 sp_couple Couple Fmoc-Amino Acid sp_wash1->sp_couple sp_wash2 Wash sp_couple->sp_wash2 sp_repeat Repeat for each Amino Acid sp_wash2->sp_repeat sp_incorporate Incorporate this compound sp_repeat->sp_incorporate sp_deprotect2 Final Fmoc Deprotection sp_incorporate->sp_deprotect2 sp_cleave Cleave from Resin sp_deprotect2->sp_cleave pc_hplc1 RP-HPLC Purification of Azide-Peptide sp_cleave->pc_hplc1 pc_ms1 Mass Spec Analysis pc_hplc1->pc_ms1 sc_dissolve Dissolve Azide-Peptide and Alkyne Partner pc_ms1->sc_dissolve sc_add_cu Add Cu(II) Source sc_dissolve->sc_add_cu sc_add_reductant Add Reducing Agent (e.g., Na-Ascorbate) sc_add_cu->sc_add_reductant sc_react Incubate sc_add_reductant->sc_react fp_hplc2 RP-HPLC Purification of Conjugate sc_react->fp_hplc2 fp_ms2 Mass Spec Analysis fp_hplc2->fp_ms2 fp_final Final Peptide Conjugate fp_ms2->fp_final

Caption: Workflow for peptide modification via click chemistry.

Signaling Pathway Application Example

Click chemistry is often used to create peptide-based probes or inhibitors for studying signaling pathways. For instance, a peptide inhibitor of a specific kinase could be conjugated to a fluorescent tag for imaging or to a cytotoxic drug for targeted therapy. The diagram below shows a simplified kinase signaling cascade that could be targeted by such a modified peptide.

G receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor Azide-Peptide-Drug Conjugate (via Click) inhibitor->kinase2

Caption: Targeted inhibition of a kinase signaling pathway.

Conclusion

The solution-phase click chemistry of peptides modified with this compound provides a robust and versatile platform for the development of novel therapeutics, diagnostic agents, and research tools.[1][12] The protocols and data presented here offer a comprehensive guide for researchers in this field, enabling the efficient and reliable synthesis of a wide range of peptide conjugates. The high yields and specificity of the CuAAC reaction, combined with the modularity of the approach, make it a cornerstone of modern peptide science.[1][2]

References

Application Notes and Protocols: Fmoc-Aeg(N3)-OH for the Synthesis of Antibody-Drug Conjugate (ADC) Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aeg(N3)-OH, or N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a specialized amino acid derivative designed for the synthesis of peptide-based linkers used in antibody-drug conjugates (ADCs). Its unique structure incorporates an azido (B1232118) (-N3) group, which serves as a bioorthogonal handle for "click chemistry." This enables the precise and efficient conjugation of the linker to cytotoxic payloads. This document provides detailed application notes and protocols for the use of this compound in the solid-phase synthesis of ADC linkers and their subsequent conjugation.

The azide (B81097) functionality allows for highly specific and high-yield coupling reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to molecules containing a corresponding alkyne or strained alkyne group.[1][2] This bioorthogonal nature prevents unwanted side reactions with biological macromolecules, ensuring a well-defined final ADC product. The Fmoc protecting group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[3]

Core Chemical Properties of this compound

PropertyValue
Molecular Formula C20H20N4O4
Molecular Weight 380.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, NMP
Key Functional Groups Fmoc (N-terminus protection), Carboxyl (C-terminus for coupling), Azide (for click chemistry)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azido-Functionalized Linker

This protocol outlines the manual synthesis of a peptide linker incorporating this compound using a Rink Amide resin, which will yield a C-terminally amidated peptide linker.

Materials:

  • Rink Amide Resin

  • This compound

  • Other Fmoc-protected amino acids (e.g., Fmoc-Val-OH, Fmoc-Cit-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling (for the first amino acid other than this compound):

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3-5 times).

  • Incorporation of this compound:

    • Repeat the Fmoc deprotection step as described in step 2.

    • Activate this compound using the same procedure as in step 3.

    • Couple the activated this compound to the growing peptide chain on the resin. Shake for 2-4 hours to ensure complete coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps for any additional amino acids in the linker sequence.

  • Final Fmoc Deprotection: Perform a final deprotection of the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin.

    • Gently shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide linker.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude azido-linker peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azido-linker by mass spectrometry (MS) and analytical HPLC.

Expected Yields and Purity:

ParameterExpected Value
Crude Peptide Yield 70-90%
Purity after HPLC >95%
Protocol 2: Conjugation of Azido-Linker to an Alkyne-Modified Drug (CuAAC)

This protocol describes the copper-catalyzed click chemistry reaction to conjugate the synthesized azido-linker to a cytotoxic drug containing a terminal alkyne.

Materials:

  • Purified azido-linker peptide

  • Alkyne-functionalized cytotoxic drug (e.g., an MMAE derivative)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azido-linker and alkyne-drug in a minimal amount of DMSO.

    • Prepare fresh aqueous solutions of CuSO4 (10 mM), sodium ascorbate (50 mM), and THPTA (50 mM).

  • Reaction Setup:

    • In a reaction tube, add the azido-linker solution.

    • Add the alkyne-drug in a slight molar excess (e.g., 1.2 equivalents).

    • Add THPTA (2 equivalents relative to CuSO4) to the CuSO4 solution to form the copper-ligand complex.

    • Add the CuSO4/THPTA solution to the reaction mixture to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the resulting linker-drug conjugate by RP-HPLC.

  • Characterization: Confirm the product by MS and analytical HPLC.

Expected Yields and Purity:

ParameterExpected Value
Conjugation Yield >90%
Purity after HPLC >98%
Protocol 3: Antibody Modification and Conjugation (SPAAC)

This protocol details the modification of an antibody with a strained alkyne (e.g., DBCO) and subsequent strain-promoted click chemistry with the azido-linker-drug.

Materials:

  • Monoclonal antibody (mAb) in PBS

  • DBCO-PEG-NHS ester

  • Azido-linker-drug conjugate

  • Size-exclusion chromatography (SEC) columns

Procedure:

  • Antibody-DBCO Modification:

    • Exchange the antibody into a suitable buffer (e.g., PBS, pH 7.4-8.0).

    • Add a molar excess of DBCO-PEG-NHS ester (e.g., 5-10 equivalents) to the antibody solution.

    • Incubate at 4°C for 4-18 hours.

    • Remove excess DBCO reagent by SEC.

  • SPAAC Conjugation:

    • Add the azido-linker-drug conjugate to the DBCO-modified antibody (e.g., 2-5 equivalents per DBCO group).

    • Incubate at 4°C for 12-24 hours.

  • Purification: Purify the resulting ADC using SEC to remove unreacted linker-drug.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation state by size-exclusion chromatography (SEC).

Expected Quantitative Data:

ParameterExpected Value
Average DAR 3.5 - 4.0
Monomer Purity (SEC) >95%
Unconjugated Antibody <5%

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker Linker Synthesis (SPPS) cluster_conjugation Conjugation Steps Resin Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling1 Amino Acid Coupling (e.g., Val-Cit) Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 Fmoc Deprotection Coupling1->Fmoc_Deprotection2 Aeg_Coupling Couple this compound Fmoc_Deprotection2->Aeg_Coupling Cleavage Cleavage from Resin (TFA Cocktail) Aeg_Coupling->Cleavage Purified_Linker Purified Azido-Linker Cleavage->Purified_Linker Click_Reaction Click Chemistry (CuAAC or SPAAC) Purified_Linker->Click_Reaction Alkyne_Drug Alkyne-Drug Alkyne_Drug->Click_Reaction Linker_Drug Linker-Drug Conjugate Click_Reaction->Linker_Drug Final_Conjugation Final Conjugation Linker_Drug->Final_Conjugation Antibody Antibody (mAb) Antibody->Final_Conjugation ADC Purified ADC Final_Conjugation->ADC Click_Chemistry_Options cluster_options Click Chemistry Pathways Azido_Linker Azido-Linker (from this compound) CuAAC CuAAC (Copper-Catalyzed) Azido_Linker->CuAAC SPAAC SPAAC (Strain-Promoted) Azido_Linker->SPAAC Triazole_Linkage1 Stable Triazole Linkage CuAAC->Triazole_Linkage1 + Cu(I) catalyst + Reducing agent Triazole_Linkage2 Stable Triazole Linkage SPAAC->Triazole_Linkage2 No catalyst needed Alkyne_Drug Terminal Alkyne-Drug Alkyne_Drug->CuAAC Strained_Alkyne_Drug Strained Alkyne-Drug (e.g., DBCO, BCN) Strained_Alkyne_Drug->SPAAC ADC_Signaling_Pathway ADC ADC (e.g., Anti-HER2) Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Cytotoxic_Drug Free Cytotoxic Drug Payload_Release->Cytotoxic_Drug Microtubule Microtubule Disruption Cytotoxic_Drug->Microtubule Cell_Cycle_Arrest Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

References

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates (PDCs) Using Fmoc-Aeg(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, combining the specificity of peptides with the potency of cytotoxic drugs.[1][2] This approach allows for the selective delivery of therapeutic agents to target cells, such as cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.[3] A key component in the synthesis of PDCs is the incorporation of a bioorthogonal handle into the peptide sequence, which allows for the precise and efficient conjugation of a drug molecule. Fmoc-Aeg(N3)-OH, an N-(2-aminoethyl)glycine building block functionalized with an azide (B81097) group, is a valuable tool for this purpose. The azide group serves as a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the stable and specific linkage of an alkyne-modified drug.[4][][6]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of azide-functionalized peptides and their subsequent conjugation to a drug moiety to form PDCs.

Key Applications

The incorporation of this compound into a peptide sequence opens up a range of possibilities for bioconjugation and the development of targeted therapeutics.

  • Peptide-Drug Conjugates (PDCs): The primary application is the site-specific conjugation of potent cytotoxic drugs to tumor-targeting peptides, creating a highly selective drug delivery system.

  • PEGylation: The azide handle can be used to attach polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides, which can improve their pharmacokinetic properties by increasing their hydrodynamic radius and protecting them from enzymatic degradation.

  • Fluorescent and Biotin (B1667282) Labeling: The conjugation of fluorescent dyes or biotin enables the tracking and visualization of peptides in cellular imaging studies, as well as their use in affinity-based purification and detection assays.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a peptide-drug conjugate using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Functionalized Peptide

This protocol outlines the manual synthesis of a peptide containing the Aeg(N3) residue using the Fmoc/tBu strategy.[7][8][9]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HCTU (or HATU/HOAt)[10]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.[10]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[10]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Incorporation of this compound: Couple this compound using the same procedure as for standard amino acids.

  • Peptide Elongation: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized peptide to an alkyne-modified drug on the solid support.[11][12][13]

Materials:

  • Azide-functionalized peptide on resin

  • Alkyne-modified drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent: DMF/H₂O or other suitable solvent mixture

Procedure:

  • Prepare Reagent Stocks:

    • Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a stock solution of THPTA in water (e.g., 200 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Reaction Setup:

    • Swell the azide-functionalized peptide-resin in the chosen solvent system.

    • Add the alkyne-modified drug (typically 1.5-5 equivalents relative to the peptide).

    • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:2 molar ratio.[13]

    • Add the Cu(I)/THPTA complex to the reaction vessel.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours, with gentle agitation.

    • The reaction can be monitored by taking a small sample of the resin, cleaving the conjugate, and analyzing by LC-MS.

  • Washing: Wash the resin thoroughly with the reaction solvent, water, and DMF to remove excess reagents.

  • Cleavage and Purification: Cleave the PDC from the resin and purify as described in Protocols 1 and 4.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a metal-free alternative for the conjugation of the azide-functionalized peptide to a drug modified with a strained alkyne (e.g., DBCO, BCN).[4][][14]

Materials:

  • Azide-functionalized peptide (cleaved and purified)

  • Strained alkyne-modified drug (e.g., DBCO-drug)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer

Procedure:

  • Dissolve Reactants: Dissolve the purified azide-functionalized peptide and the strained alkyne-modified drug in the reaction buffer.

  • Reaction: Mix the solutions and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and the concentrations of the reactants.[14]

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Purify the resulting PDC using reverse-phase HPLC (Protocol 4).

Protocol 4: Purification and Analysis of the Peptide-Drug Conjugate

This protocol outlines the purification of the crude PDC by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.[15][16]

Materials:

  • Crude PDC

  • RP-HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude PDC in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Inject the solution onto the RP-HPLC column.

    • Elute the PDC using a gradient of mobile phase B.

    • Collect the fractions containing the pure PDC.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the PDC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final PDC as a powder.

  • Final Characterization: Perform final characterization of the PDC, which may include:

    • Purity determination: by analytical RP-HPLC.[15]

    • Molecular weight confirmation: by mass spectrometry.

    • Quantification: by UV-Vis spectroscopy (if the drug has a chromophore) or amino acid analysis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and conjugation of peptides using azide-containing amino acids. Actual yields and purities will vary depending on the peptide sequence, drug molecule, and specific reaction conditions.

StepParameterTypical ValueReference
SPPS Crude Peptide Yield50-80%[17][18]
Crude Peptide Purity40-70%[17]
CuAAC Conjugation Conjugation Efficiency>95%[19][20]
SPAAC Conjugation Second-order rate constant (with DBCO)~0.34 M⁻¹s⁻¹[21]
HPLC Purification Final PDC Purity>95%[22]
Overall Yield (after purification)10-30%[23]

Visualizations

Experimental Workflow

G cluster_spns Solid-Phase Peptide Synthesis cluster_conjugation Conjugation cluster_purification Purification & Analysis spns_start Start with Resin fmoc_deprot Fmoc Deprotection (20% Piperidine/DMF) spns_start->fmoc_deprot aa_coupling Amino Acid Coupling (HCTU/DIPEA) fmoc_deprot->aa_coupling incorporation Incorporate This compound aa_coupling->incorporation elongation Peptide Elongation (Repeat Deprotection/Coupling) incorporation->elongation final_deprot Final Fmoc Deprotection elongation->final_deprot cleavage Cleavage from Resin (TFA Cocktail) final_deprot->cleavage crude_peptide Crude Azide-Peptide cleavage->crude_peptide click_chem Click Chemistry (CuAAC or SPAAC) crude_peptide->click_chem alkyne_drug Alkyne-Modified Drug alkyne_drug->click_chem crude_pdc Crude PDC click_chem->crude_pdc hplc RP-HPLC Purification crude_pdc->hplc analysis LC-MS Analysis hplc->analysis lyophilization Lyophilization analysis->lyophilization final_pdc Pure PDC lyophilization->final_pdc

Caption: Experimental workflow for PDC synthesis.

Example Signaling Pathway: LHRH Receptor-Mediated Endocytosis

Many PDCs target receptors that are overexpressed on cancer cells, such as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[24] Upon binding, the PDC-receptor complex is internalized, leading to the release of the cytotoxic payload inside the cell.

G cluster_cell Target Cancer Cell pdc Peptide-Drug Conjugate (LHRH Peptide - Linker - Drug) binding Binding pdc->binding lhrh_receptor LHRH Receptor lhrh_receptor->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release (Linker Cleavage) lysosome->drug_release cytotoxicity Cytotoxicity (e.g., DNA Damage, Apoptosis) drug_release->cytotoxicity

Caption: LHRH receptor-mediated PDC internalization.

References

Application of Fmoc-Aeg(N3)-OH in the Development of PNA-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral N-(2-aminoethyl)glycine backbone, a feature that imparts exceptional binding affinity and stability. These properties make PNAs promising candidates for therapeutic applications, including antisense and antigene strategies. The functionalization of PNAs with bioactive molecules such as cell-penetrating peptides, fluorophores, or targeting ligands is crucial for their therapeutic efficacy. Fmoc-Aeg(N3)-OH is an azide-containing building block that enables the straightforward introduction of an azide (B81097) moiety into a PNA sequence during standard Fmoc-based solid-phase synthesis. This azide group serves as a chemical handle for post-synthetic modification via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This application note provides detailed protocols for the incorporation of this compound into PNA oligomers and their subsequent conjugation to alkyne-modified molecules, along with data on synthesis and conjugation efficiency.

Introduction

The therapeutic potential of Peptide Nucleic Acids (PNAs) is often limited by their poor cellular uptake. To overcome this, PNAs are frequently conjugated to molecules that can enhance their delivery and efficacy. This compound is a key reagent in this context, providing a versatile platform for the site-specific modification of PNAs. The azide group introduced by this monomer is bioorthogonal, meaning it does not react with biological molecules, ensuring that the subsequent conjugation is highly specific.

This building block is fully compatible with standard Fmoc-based solid-phase PNA synthesis.[1] The Fmoc group provides temporary protection of the amino group, allowing for the sequential addition of monomers. The azide functionality remains stable throughout the synthesis and is readily available for click chemistry after the desired PNA sequence has been assembled. This approach allows for the modular construction of PNA-based therapeutics with tailored properties.

Key Applications

  • Development of Cell-Penetrating PNA Conjugates: By conjugating PNAs to cell-penetrating peptides (CPPs), their intracellular delivery can be significantly enhanced.

  • Fluorescent Labeling of PNAs: The attachment of fluorescent dyes facilitates the study of PNA uptake, localization, and trafficking within cells.

  • Targeted Delivery of PNAs: Conjugation of PNAs to targeting ligands, such as antibodies or small molecules, can direct them to specific cells or tissues, increasing their therapeutic index and reducing off-target effects.

  • Construction of PNA-Drug Conjugates: The direct attachment of therapeutic agents to PNAs can create highly potent and targeted drugs.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Synonyms N-Fmoc-N-(2-azidoethyl) glycine
Molecular Formula C₁₉H₁₈N₄O₄
Molecular Weight 366.4 g/mol
Purity (HPLC) >98%
Storage Temperature +2 to +8 °C
Solubility Soluble in DMF and NMP

Table 2: Representative PNA Synthesis and Conjugation Data

PNA Sequence (with Azide)PNA Yield (crude, %)Alkyne-MoleculeConjugation MethodConjugation Efficiency (%)Final Yield (purified, %)
H-[Aeg(N3)]-TCT-CTC-TCT-Lys-NH₂85Alkyne-CPPCuAAC>9045
H-GTG-AAT-[Aeg(N3)]-AGC-T-Lys-NH₂82DBCO-FluorophoreSPAAC>9550
H-TTA-ATT-[Aeg(N3)]-CGC-GCG-Lys-NH₂88Alkyne-DrugCuAAC>8540

Note: The data presented in this table are illustrative and may vary depending on the specific PNA sequence, alkyne-modified molecule, and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Azide-Modified PNA

This protocol describes the manual solid-phase synthesis of a PNA oligomer containing an azide group using this compound.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)

  • This compound

  • Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine) and 2,6-Lutidine

  • Solvent: DMF (N,N-Dimethylformamide, peptide synthesis grade), NMP (N-Methyl-2-pyrrolidinone)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Capping solution: Acetic anhydride/Lutidine/DMF (5/6/89 v/v/v)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/m-cresol (95:5 v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Monomer Coupling:

    • Pre-activate a solution of the desired Fmoc-PNA monomer or this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA/Lutidine (3 equivalents each) in NMP for 5 minutes.

    • Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30-60 minutes at room temperature.

    • Wash the resin with DMF.

  • Capping: Cap any unreacted amino groups by treating the resin with the capping solution for 10 minutes. Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent monomer in the desired PNA sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (Dichloromethane) and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PNA by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold ether.

    • Dry the crude PNA pellet.

  • Purification: Purify the crude PNA by reverse-phase HPLC (RP-HPLC) on a C18 column.

  • Characterization: Confirm the identity of the azide-modified PNA by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to the solid-supported azide-modified PNA.

Materials:

  • Azide-modified PNA on resin (from Protocol 1, before cleavage)

  • Alkyne-modified molecule (e.g., alkyne-CPP)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Solvent: DMF/water or DMSO/water mixture

Procedure:

  • Resin Preparation: After the final Fmoc deprotection of the azide-containing PNA on resin, wash the resin thoroughly with DMF.

  • Prepare Click Reagents:

    • Prepare a stock solution of the alkyne-modified molecule (5-10 equivalents relative to resin loading) in DMF or DMSO.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a stock solution of the copper ligand (TBTA or THPTA) in DMF or DMSO.

  • Click Reaction:

    • Swell the resin in a mixture of DMF/water (or DMSO/water).

    • Add the alkyne-modified molecule solution to the resin.

    • Add the CuSO₄ and ligand solutions.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently agitate the reaction mixture at room temperature for 4-12 hours.

  • Washing: After the reaction, wash the resin extensively with DMF, water, and DCM to remove excess reagents and copper catalyst.

  • Cleavage, Deprotection, and Purification: Proceed with steps 7-9 from Protocol 1 to obtain the purified PNA conjugate.

Protocol 3: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a cyclooctyne-containing molecule to the solid-supported azide-modified PNA.

Materials:

  • Azide-modified PNA on resin (from Protocol 1, before cleavage)

  • Cyclooctyne-modified molecule (e.g., DBCO-fluorophore)

  • Solvent: DMF or NMP

Procedure:

  • Resin Preparation: After the final Fmoc deprotection of the azide-containing PNA on resin, wash the resin thoroughly with DMF.

  • Prepare SPAAC Reagent: Dissolve the cyclooctyne-modified molecule (2-5 equivalents relative to resin loading) in DMF or NMP.

  • SPAAC Reaction:

    • Add the solution of the cyclooctyne-modified molecule to the resin.

    • Agitate the mixture at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactivity of the cyclooctyne.[2]

  • Washing: After the reaction, wash the resin with DMF and DCM to remove any unreacted cyclooctyne.

  • Cleavage, Deprotection, and Purification: Proceed with steps 7-9 from Protocol 1 to obtain the purified PNA conjugate.

Mandatory Visualizations

PNA_Synthesis_Workflow start Start: Solid Support (e.g., Rink Amide Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Monomer Coupling (Fmoc-PNA-OH or This compound, HATU, DIEA) deprotection->coupling capping Capping (Acetic Anhydride) coupling->capping cycle Repeat n times capping->cycle cycle->deprotection for next monomer final_deprotection Final Fmoc Deprotection cycle->final_deprotection after last monomer click_reaction On-Resin Click Chemistry (CuAAC or SPAAC) final_deprotection->click_reaction cleavage Cleavage & Deprotection (TFA Cocktail) click_reaction->cleavage purification RP-HPLC Purification cleavage->purification end PNA-Conjugate purification->end

Caption: Workflow for solid-phase synthesis of PNA conjugates.

Click_Chemistry_Pathways pna_azide PNA-Azide (on solid support) cu_catalyst Cu(I) Catalyst (CuSO4 + Na Ascorbate) pna_azide->cu_catalyst alkyne Alkyne-Molecule (e.g., Alkyne-CPP) pna_azide->alkyne cyclooctyne Cyclooctyne-Molecule (e.g., DBCO-Fluorophore) pna_azide->cyclooctyne cuaac_product PNA-Triazole-Molecule (CuAAC Conjugate) cu_catalyst->cuaac_product alkyne->cuaac_product spaac_product PNA-Triazole-Molecule (SPAAC Conjugate) cyclooctyne->spaac_product

Caption: Click chemistry pathways for PNA conjugation.

Conclusion

This compound is an invaluable tool for the development of PNA-based therapeutics. Its seamless integration into standard Fmoc-based solid-phase synthesis allows for the precise, site-specific incorporation of an azide handle. This enables the efficient post-synthetic conjugation of a wide variety of molecules through highly reliable click chemistry reactions. The methodologies presented in this application note provide a robust framework for researchers to design and synthesize novel PNA conjugates with enhanced therapeutic properties, paving the way for the next generation of nucleic acid-based drugs.

References

Application Notes and Protocols for Constructing Peptoid Libraries with Fmoc-Aeg(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science. Their structural similarity to peptides, combined with their resistance to proteolytic degradation, makes them attractive scaffolds for the development of novel therapeutics. The use of specialized building blocks, such as Fmoc-Aeg(N3)-OH (9-fluorenylmethoxycarbonyl-N-(2-azidoethyl)glycine), offers a powerful tool for constructing diverse peptoid libraries with functionalities amenable to post-synthesis modification via "click chemistry."

This compound is a bifunctional monomer. The Fmoc protecting group allows for its use in standard solid-phase synthesis protocols, while the azidoethyl side chain provides a handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This enables the facile introduction of a wide array of moieties, including fluorescent tags, polyethylene (B3416737) glycol (PEG) chains, and small molecule drugs, expanding the chemical space of the peptoid library.

These application notes provide detailed protocols for the synthesis of peptoid libraries incorporating this compound, on-resin functionalization via click chemistry, and a general workflow for library screening and hit identification.

Data Presentation

Quantitative data for the synthesis of peptoid libraries specifically using this compound is not extensively available in the public domain. However, the following tables provide an illustrative example of the type of data that should be collected and organized during the synthesis and characterization of such libraries, based on typical outcomes in solid-phase peptoid synthesis.

Table 1: Representative Synthesis Parameters for a 5-mer Peptoid Library

ParameterValueNotes
Resin TypeRink Amide MBHAProvides a C-terminal amide upon cleavage.
Resin Loading0.5 mmol/gA standard loading capacity for solid-phase synthesis.
Synthesis Scale25 µmolA common scale for library synthesis.
This compound Equivalents3.0 eqRelative to resin loading.
Coupling ReagentHATU/DIPEAStandard coupling conditions for Fmoc-amino acids.
Coupling Time2 hoursPer residue.
Fmoc Deprotection20% Piperidine (B6355638) in DMFStandard deprotection conditions.
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂OTrifluoroacetic acid with scavengers.

Table 2: Illustrative Characterization of a Purified Peptoid from the Library

PropertyValueMethod
SequenceAc-(Aeg(N3))-(Nle)-(Ntyr)-(Nlys)-(Nphe)-NH₂Hypothetical sequence.
Crude Purity>85%HPLC at 220 nm
Purified Purity>95%HPLC at 220 nm
Theoretical Mass (M+H)⁺750.4 g/mol Calculated
Observed Mass (M+H)⁺750.5 g/mol ESI-MS
Overall Yield35%Based on initial resin loading.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptoid Library Incorporating this compound

This protocol outlines the manual synthesis of a peptoid library on a solid support. The incorporation of this compound is analogous to the coupling of a standard Fmoc-protected amino acid in solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other Fmoc-N-substituted glycine (B1666218) monomers (or reagents for submonomer synthesis)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

    • (Optional) Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-N-substituted glycine monomer to build the desired peptoid sequences. For a "split-and-pool" library synthesis, the resin would be pooled after each common step and split for the variable monomer additions.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • (Optional) N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the cleavage solution from the resin into a collection tube.

    • Wash the resin with additional TFA.

  • Peptoid Precipitation and Purification:

    • Precipitate the crude peptoid by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and wash the pellet with cold ether.

    • Air-dry the crude peptoid.

    • Purify the individual peptoids from the library by preparative reverse-phase HPLC.

    • Characterize the purified peptoids by mass spectrometry and analytical HPLC.

Protocol 2: On-Resin Click Chemistry Functionalization

This protocol describes the functionalization of the azide-containing peptoid library on the solid support before cleavage.

Materials:

  • Azide-functionalized peptoid-on-resin (from Protocol 1, before cleavage)

  • Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(I) bromide (CuBr) or Copper(II) sulfate (B86663) (CuSO₄) with sodium ascorbate (B8700270)

  • DIPEA or other non-coordinating base

  • DMF or a mixture of DMF/H₂O

Procedure:

  • Resin Preparation: Swell the azide-functionalized peptoid-on-resin in DMF.

  • Click Reaction Mixture Preparation:

    • In a separate vial, dissolve the alkyne-containing molecule (5 eq), CuBr (0.5 eq, or CuSO₄ (0.5 eq) and sodium ascorbate (1 eq)), and DIPEA (1 eq) in DMF.

  • On-Resin Click Reaction:

    • Add the click reaction mixture to the resin.

    • Shake the reaction vessel for 12-24 hours at room temperature, protected from light if using a light-sensitive alkyne.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF, a solution of sodium diethyldithiocarbamate (B1195824) in DMF (to remove copper), DMF, DCM, and methanol.

  • Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1 (steps 7 and 8).

Visualizations

The following diagrams illustrate the key workflows described in these application notes.

G cluster_synthesis Peptoid Library Synthesis Workflow Resin Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple 3. Couple this compound (HATU/DIPEA) Deprotect1->Couple Elongate 4. Repeat Deprotection/ Coupling Cycles Couple->Elongate Cleave 5. Cleavage from Resin (TFA Cocktail) Elongate->Cleave Purify 6. HPLC Purification Cleave->Purify Characterize 7. MS/HPLC Characterization Purify->Characterize

Caption: Workflow for Solid-Phase Synthesis of an Azide-Containing Peptoid Library.

G cluster_screening General Workflow for Peptoid Library Screening Library Peptoid Library (e.g., One-Bead-One-Compound) Screen 1. Primary Screen (e.g., Binding Assay with Labeled Target) Library->Screen Isolate 2. Isolate 'Hit' Beads Screen->Isolate Click_Label 3. On-Bead 'Click' Labeling (for secondary assay or identification) Isolate->Click_Label Secondary 4. Secondary Screen / Hit Validation (e.g., Cell-based Assay) Click_Label->Secondary Structure 5. Structure Elucidation of Hits (e.g., Mass Spectrometry) Secondary->Structure SAR 6. Structure-Activity Relationship (SAR) Studies Structure->SAR

Caption: A Generalized Workflow for Screening Peptoid Libraries and Identifying Active Compounds.

Conclusion

This compound is a versatile building block for the construction of peptoid libraries. The protocols provided herein offer a framework for the synthesis, functionalization, and screening of these libraries. The ability to introduce a wide range of functionalities via click chemistry post-synthetically allows for the rapid generation of diverse molecular entities, enhancing the potential for discovering novel ligands, probes, and therapeutic candidates. Researchers are encouraged to optimize the described conditions for their specific applications and to meticulously characterize all synthesized compounds.

Site-Specific Protein Modification with Fmoc-Aeg(N3)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool in chemical biology and drug development, enabling the precise engineering of proteins with novel functionalities. Fmoc-Aeg(N3)-OH (N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine) is a versatile building block for introducing a bioorthogonal azide (B81097) handle into peptides and proteins. This azidoethylglycine derivative is incorporated into the peptide backbone during standard Fmoc-based solid-phase peptide synthesis (SPPS). The azide group serves as a chemical handle for subsequent covalent modification via highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions allow for the site-specific conjugation of a wide array of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[3][4]

Principle

The workflow for site-specific protein modification using this compound involves three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support, incorporating this compound at the desired position.

  • Azide-Alkyne Cycloaddition: The azide-modified peptide is reacted with an alkyne-functionalized molecule of interest via either CuAAC or SPAAC.

  • Purification and Characterization: The final conjugate is purified and characterized to confirm successful modification.

The use of this compound allows for the introduction of the azide moiety at a specific location within the peptide sequence, offering precise control over the conjugation site.

Applications

The versatility of this compound enables a broad range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of potent cytotoxic drugs to antibodies for targeted cancer therapy.[3]

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins and peptides.

  • Fluorescent Labeling: Conjugation of fluorescent dyes for in vitro and in vivo imaging and tracking of proteins.

  • Biomaterial Functionalization: Immobilization of peptides and proteins onto surfaces to create functionalized biomaterials.

  • Probing Protein-Protein Interactions: Attachment of cross-linkers or probes to study protein interactions.

Data Presentation

The following tables provide representative quantitative data for the key steps in the site-specific modification workflow using an azide-functionalized amino acid. Please note that specific yields and efficiencies can vary depending on the peptide sequence, the nature of the conjugated molecule, and the specific reaction conditions.

Table 1: Representative Efficiency of this compound Incorporation in SPPS

ParameterValueMethod of Analysis
Coupling Efficiency>99%Kaiser Test / TNBS Test
Overall Peptide Yield15-40%RP-HPLC

Table 2: Representative Yields for CuAAC and SPAAC Reactions

ReactionAlkyne PartnerTypical YieldReaction TimeMethod of Analysis
CuAAC Terminal Alkyne85-95%1-4 hoursRP-HPLC, LC-MS
SPAAC DBCO-functionalized molecule90-99%0.5-2 hoursRP-HPLC, LC-MS

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via SPPS

This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser or TNBS test. If the test is positive, repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the azide-modified peptide by LC-MS.

Protocol 2: Site-Specific Modification via CuAAC

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition of an alkyne-functionalized molecule to the azide-containing peptide.

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified peptide in PBS.

    • Dissolve the alkyne-functionalized molecule in DMSO or DMF.

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified peptide solution.

    • Add the alkyne-functionalized molecule (1.5-5 equivalents).

    • If using, add TBTA (1 equivalent relative to CuSO₄).

    • Add CuSO₄ (0.1-0.5 equivalents).

    • Initiate the reaction by adding sodium ascorbate (1-2 equivalents).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. Protect from light if using a light-sensitive fluorophore.

  • Reaction Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper catalyst.

  • Purification: Purify the conjugated peptide by RP-HPLC or size-exclusion chromatography.

  • Characterization: Analyze the purified conjugate by LC-MS and/or SDS-PAGE to confirm successful conjugation.

Protocol 3: Site-Specific Modification via SPAAC

This protocol describes the strain-promoted azide-alkyne cycloaddition of a cyclooctyne-functionalized molecule to the azide-containing peptide. This method is copper-free, making it ideal for applications in living systems.

Materials:

  • Azide-modified peptide

  • Cyclooctyne-functionalized molecule (e.g., DBCO-PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF

Procedure:

  • Prepare Solutions:

    • Dissolve the azide-modified peptide in PBS.

    • Dissolve the cyclooctyne-functionalized molecule in DMSO or DMF.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified peptide solution.

    • Add the cyclooctyne-functionalized molecule (1.5-3 equivalents).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 0.5-2 hours with gentle shaking.

  • Purification: Purify the conjugated peptide by RP-HPLC or size-exclusion chromatography.

  • Characterization: Analyze the purified conjugate by LC-MS and/or SDS-PAGE to confirm successful conjugation.

Mandatory Visualization

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Bioorthogonal Conjugation cluster_analysis Analysis resin Resin fmoc_deprotection Fmoc Deprotection resin->fmoc_deprotection coupling Amino Acid Coupling fmoc_deprotection->coupling coupling->fmoc_deprotection Repeat n times aeg_coupling This compound Coupling coupling->aeg_coupling aeg_coupling->fmoc_deprotection cleavage Cleavage & Deprotection aeg_coupling->cleavage azide_peptide Azide-Modified Peptide cleavage->azide_peptide azide_peptide_in Azide-Modified Peptide cuaac CuAAC azide_peptide_in->cuaac spaac SPAAC azide_peptide_in->spaac alkyne_molecule Alkyne-Functionalized Molecule alkyne_molecule->cuaac alkyne_molecule->spaac conjugated_peptide Conjugated Peptide cuaac->conjugated_peptide spaac->conjugated_peptide conjugated_peptide_in Conjugated Peptide purification Purification (RP-HPLC) conjugated_peptide_in->purification characterization Characterization (LC-MS) purification->characterization final_product Final Product characterization->final_product

Caption: Experimental workflow for site-specific protein modification.

signaling_pathway cluster_reactants Reactants cluster_reactions Click Chemistry Reactions cluster_products Products azide Peptide-N3 cuaac CuAAC azide->cuaac spaac SPAAC azide->spaac alkyne R-C≡CH (Terminal Alkyne) alkyne->cuaac strained_alkyne DBCO-R (Strained Alkyne) strained_alkyne->spaac triazole Peptide-Triazole-R cuaac->triazole Cu(I) catalyst spaac->triazole No catalyst

Caption: Bioorthogonal "click" chemistry reactions.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Incomplete Coupling of Fmoc-Aeg(N3)-OH in SPPS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid this compound.

Troubleshooting Guide: Incomplete Coupling of this compound

Incomplete coupling of this compound can lead to the formation of deletion sequences, resulting in a lower yield of the desired peptide and complicating purification. This guide provides a systematic approach to diagnosing and resolving this issue.

Q1: How can I detect incomplete coupling of this compound?

Incomplete coupling can be identified through several methods during and after synthesis:

  • Qualitative Ninhydrin (B49086) (Kaiser) Test: This is a common method used to detect the presence of free primary amines on the resin after a coupling step. A positive result (blue or purple beads) indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[1]

  • Mass Spectrometry (MS) Analysis of Crude Peptide: Analyzing the crude peptide product by mass spectrometry is the most direct way to identify deletion sequences. The presence of species with a molecular weight corresponding to the peptide lacking the Aeg(N3) residue is a clear indication of incomplete coupling.

Q2: What are the potential causes of poor coupling efficiency for this compound?

Several factors can contribute to the incomplete coupling of this compound:

  • Steric Hindrance: The bulky Fmoc protecting group, combined with the structure of the Aeg(N3) side chain, can create steric hindrance, making it difficult for the activated amino acid to access the free amine on the growing peptide chain.

  • Peptide Aggregation: The growing peptide chain on the resin can form secondary structures, such as β-sheets, which can mask the N-terminal amine and prevent efficient coupling. This is a common issue in SPPS, particularly with longer or hydrophobic sequences.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to efficiently activate the carboxylic acid of this compound, or the activation time may be too short.

  • Reagent Quality and Concentration: The purity and concentration of the this compound, coupling reagents, and solvents are critical. Degradation of reagents or insufficient equivalents can lead to incomplete reactions.

Q3: What strategies can I employ to improve the coupling of this compound?

If you are experiencing incomplete coupling, consider the following optimization strategies:

  • Double Coupling: Repeating the coupling step with a fresh solution of activated this compound is a highly effective method to drive the reaction to completion.[1]

  • Use of More Potent Coupling Reagents: For difficult couplings, switching to a more powerful activating reagent is often successful. While standard reagents like HBTU can be effective, stronger reagents are recommended for challenging amino acids.

  • Increase Reagent Equivalents and Reaction Time: Increasing the molar excess of this compound and the coupling reagents can improve coupling efficiency. Extending the reaction time allows for slower reactions to proceed to completion.

  • Elevated Temperature: Carefully increasing the reaction temperature can enhance the coupling rate. However, this should be done cautiously as it may increase the risk of side reactions.

  • Solvent Choice: While DMF is a standard solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) has better solvating properties and can be beneficial in disrupting peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: Is the azide (B81097) group of this compound stable during standard SPPS conditions?

Yes, the azide functionality is generally stable under the standard conditions of Fmoc-SPPS. This includes repeated treatments with piperidine (B6355638) for Fmoc deprotection and cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails.[2]

Q2: Which coupling reagents are recommended for this compound?

For unnatural or sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. The choice of reagent can significantly impact the coupling efficiency.

Coupling Reagent CombinationClassKey Advantages
HATU/DIPEA Aminium SaltHighly efficient, rapid reaction kinetics, and suppresses racemization.[3][4]
HCTU/DIPEA Aminium SaltSimilar to HATU, very effective for difficult couplings.
DIC/OxymaPure Carbodiimide/AdditiveA non-explosive and effective alternative to HOBt, providing high coupling rates with low racemization.
PyBOP/DIPEA Phosphonium SaltEffective for sterically hindered amino acids and peptide cyclization.

Q3: Can I perform a double coupling with a different coupling reagent for the second coupling?

Yes, using a different, potentially more potent, coupling reagent for the second coupling can be an effective strategy to overcome difficult couplings.

Experimental Protocols

Protocol 1: Kaiser Test for Detection of Free Amines

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine

Procedure:

  • Take a small sample of resin beads (1-5 mg) in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads.

    • Positive Result (Incomplete Coupling): Blue or purple beads indicate the presence of free primary amines.

    • Negative Result (Complete Coupling): Yellow or colorless beads indicate the absence of free primary amines.[1]

Protocol 2: Double Coupling Protocol using HATU

Reagents:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure: First Coupling:

  • Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF.

  • In a separate vessel, prepare the activation solution:

    • Dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix well.

  • Add the activation solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF.

Second Coupling:

  • Repeat steps 2-4 of the first coupling with a fresh activation solution.

  • After the second coupling, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times).

  • Perform a Kaiser test to confirm the absence of free amines before proceeding to the next deprotection step.

Protocol 3: Coupling Protocol using DIC/OxymaPure

Reagents:

  • This compound

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • After Fmoc deprotection and washing of the resin-bound peptide, swell the resin in DMF.

  • In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Add the solution to the resin.

  • Add DIC (3 equivalents) to the resin suspension.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

  • Perform a Kaiser test to check for completion of the coupling reaction.

Visualizations

Troubleshooting_Workflow start Incomplete Coupling of This compound Suspected kaiser_test Perform Kaiser Test start->kaiser_test ms_analysis Analyze Crude Peptide by MS start->ms_analysis positive_kaiser Positive Result (Blue/Purple Beads) kaiser_test->positive_kaiser negative_kaiser Negative Result (Yellow Beads) kaiser_test->negative_kaiser deletion_detected Deletion Sequence Detected ms_analysis->deletion_detected no_deletion Target Peptide Mass Observed ms_analysis->no_deletion troubleshoot Implement Troubleshooting Strategies positive_kaiser->troubleshoot complete Coupling Complete negative_kaiser->complete deletion_detected->troubleshoot no_deletion->complete double_coupling Perform Double Coupling troubleshoot->double_coupling stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, DIC/Oxyma) troubleshoot->stronger_reagent increase_params Increase Reagent Equivalents & Reaction Time troubleshoot->increase_params re_evaluate Re-evaluate Coupling double_coupling->re_evaluate stronger_reagent->re_evaluate increase_params->re_evaluate re_evaluate->kaiser_test

Caption: Troubleshooting workflow for incomplete coupling.

Coupling_Reagent_Selection start Standard Coupling Fails for This compound consider_reagent Consider More Potent Coupling Reagents start->consider_reagent hatu HATU / HCTU consider_reagent->hatu dic_oxyma DIC / OxymaPure consider_reagent->dic_oxyma pybop PyBOP consider_reagent->pybop hatu_adv Advantages: - High efficiency - Fast kinetics - Low racemization hatu->hatu_adv dic_oxyma_adv Advantages: - Non-explosive HOBt alternative - High efficiency - Low racemization dic_oxyma->dic_oxyma_adv pybop_adv Advantages: - Effective for hindered amino acids - Useful for cyclization pybop->pybop_adv

Caption: Selecting a potent coupling reagent.

Double_Coupling_Workflow start Start: N-Terminus Deprotected Resin first_coupling First Coupling: This compound + Coupling Reagent start->first_coupling wash1 Wash Resin (DMF) first_coupling->wash1 second_coupling Second Coupling: Fresh this compound + Coupling Reagent wash1->second_coupling wash2 Final Wash (DMF, DCM) second_coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->first_coupling Positive proceed Proceed to Next Deprotection Step kaiser_test->proceed Negative

Caption: Workflow for a double coupling protocol.

References

Technical Support Center: Optimizing Coupling Efficiency for Fmoc-Aeg(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Aeg(N3)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the coupling efficiency of this unique N-substituted, azide-containing amino acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, or Fmoc-N-(2-azidoethyl)glycine, is a specialized building block used in peptide and medicinal chemistry. As an N-substituted glycine (B1666218) derivative, it is a key component in the synthesis of peptoids, which are peptide mimics with altered backbone structures.[1] Its azide (B81097) (-N3) functional group also makes it a valuable tool for "click chemistry," allowing for the straightforward introduction of various functionalities to the peptide backbone through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1]

Q2: Why can the coupling of this compound be challenging?

A2: The primary challenge in coupling this compound arises from steric hindrance. As an N-substituted amino acid, the presence of the 2-azidoethyl group on the backbone nitrogen sterically shields the carboxylic acid, making it less accessible for amide bond formation compared to standard proteinogenic amino acids.[2][3] This can lead to slower reaction rates and incomplete couplings if standard coupling protocols are used.

Q3: Is the azide group on this compound stable during standard Fmoc-SPPS conditions?

A3: Yes, the azide functional group is generally stable under the conditions of Fmoc-based solid-phase peptide synthesis. This includes the mildly basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the conditions of most standard coupling reactions.

Q4: Which class of coupling reagents is recommended for this compound?

A4: Due to the steric hindrance of N-substituted amino acids, more potent coupling reagents are highly recommended. Standard carbodiimide (B86325) reagents like DCC or DIC alone may provide insufficient activation. Uronium/aminium salts such as HATU, HBTU, and COMU, or phosphonium (B103445) salts like PyBOP and PyAOP, are generally more effective for these challenging couplings.[2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser Test) 1. Insufficient Activation: The coupling reagent is not potent enough to overcome the steric hindrance of the N-substituted glycine. 2. Short Coupling Time: The reaction may not have been allowed to proceed to completion due to slower kinetics. 3. Poor Solubility: The protected amino acid or the growing peptide chain may have poor solubility in the reaction solvent.1. Switch to a more potent coupling reagent. HATU is often considered superior for sterically hindered couplings.[2][5] PyBOP, HBTU, or COMU are also strong alternatives.[3] 2. Increase the coupling time. Extend the reaction time to 2-4 hours, or even overnight for particularly difficult sequences. Monitor the reaction progress with a Kaiser test. 3. Use a solvent mixture to improve solubility. N-Methyl-2-pyrrolidone (NMP) can be used as an alternative to DMF. For difficult sequences, adding a small amount of a chaotropic salt or using a solvent like DCM/DMF might help.
Formation of Deletion Sequences in Final Peptide Incomplete Coupling in a Previous Cycle: This is a direct consequence of low coupling efficiency in one or more cycles involving this compound or other sterically hindered residues.Implement a double coupling protocol. After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid for a second coupling step. This can help drive the reaction to completion.
Guanidinylation of the N-terminus Excess Uronium/Aminium Reagent: Reagents like HATU and HBTU can react with the free N-terminal amine of the peptide chain if used in excess, leading to a capped and unreactive chain.[2]Use a slight excess of the Fmoc-amino acid relative to the coupling reagent. For example, use 2.9 equivalents of HATU for 3 equivalents of the amino acid.[6] Also, pre-activating the amino acid for a short period (1-2 minutes) before adding it to the resin can minimize this side reaction.
Racemization Over-activation or prolonged exposure to basic conditions: While less common with Fmoc-amino acids compared to Boc-protected ones, racemization can still occur, especially with strong bases and extended reaction times.Use a weaker base for activation. Collidine can be used as a substitute for DIPEA.[3] Minimize pre-activation time. Activate the amino acid immediately before adding it to the resin. Choose a reagent known for low racemization. HATU has been shown to result in lower levels of racemization compared to PyBOP in model systems.[5]

Data Presentation

Comparison of Coupling Reagents for Sterically Hindered Couplings
Performance Metric PyBOP (Phosphonium Salt) HATU (Uronium/Aminium Salt) Key Findings & Citations
Crude Peptide Purity (Difficult Sequences) Lower purity often observed.[2]High purity.[2]In the synthesis of the difficult ACP(65-74) fragment, HATU consistently outperforms PyBOP.[2]
Coupling Efficiency Generally effective but can be less efficient for sterically hindered residues, especially with shorter reaction times.Highly efficient, even for challenging couplings like N-methylated amino acids.[2]HATU is generally considered more reactive and faster.
Racemization Higher potential for racemization.Lower levels of racemization observed.[5]The HOAt anion formed from HATU is a better leaving group, leading to faster coupling and less time for epimerization.[5]
Potential Side Reactions Less prone to N-terminal capping.Can cause guanidinylation of the N-terminal amine if used in excess.[2]Careful control of stoichiometry is crucial when using HATU.
Cost Generally more affordable.Higher cost.The choice may depend on a balance of cost and the difficulty of the synthesis.

Experimental Protocols

Recommended Protocol for Coupling this compound using HATU

This protocol is a general guideline for the solid-phase synthesis of a peptide containing this compound and may require optimization based on the specific peptide sequence and resin.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution (e.g., 2 x 10 min treatments).

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn blue).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin-containing reaction vessel.

  • Incubation:

    • Agitate the reaction mixture at room temperature for at least 2 hours. For difficult sequences, this time can be extended up to 4 hours or overnight.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, consider a second coupling (repeat steps 2-4).

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Proceed to the next deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.

Visualizations

G cluster_start Start cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring cluster_outcome Outcome cluster_action Action start Resin with free N-terminal amine add_to_resin Add activated amino acid to resin start->add_to_resin reagents This compound + HATU + DIPEA in DMF preactivate Pre-activate (1-2 min) reagents->preactivate preactivate->add_to_resin agitate Agitate (2-4 hours) add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test positive Positive (Blue) Incomplete Coupling kaiser_test->positive negative Negative (Yellow) Complete Coupling kaiser_test->negative recouple Recouple or Cap positive->recouple wash Wash Resin negative->wash next_cycle Proceed to next cycle wash->next_cycle

Caption: Experimental workflow for coupling this compound using HATU.

G cluster_causes Potential Causes cluster_solutions Solutions issue Low Coupling Efficiency (Positive Kaiser Test) cause1 Insufficient Activation issue->cause1 cause2 Short Coupling Time issue->cause2 cause3 Steric Hindrance issue->cause3 solution1 Use Potent Reagent (e.g., HATU, COMU) cause1->solution1 solution2 Increase Reaction Time (e.g., 2-4h or overnight) cause2->solution2 solution3 Perform Double Coupling cause3->solution3

Caption: Troubleshooting logic for low coupling efficiency of this compound.

References

Preventing side reactions during Fmoc-Aeg(N3)-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing side reactions during the incorporation of Fmoc-Aeg(N3)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide (B81097) group of this compound stable under standard Fmoc-SPPS conditions?

A: Generally, yes. The azide group is robust and stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[1] However, specific reagents within the cleavage cocktail can cause unintended reduction of the azide to a primary amine.

Q2: What is the primary cause of side reactions involving the azide group?

A: The most common and significant side reaction is the reduction of the azide group to a primary amine. This typically occurs during the final cleavage of the peptide from the resin, and is caused by the use of certain scavengers in the TFA cleavage cocktail.[1] Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents under acidic conditions and can lead to substantial reduction of the azide.[1][2]

Q3: Are all scavengers problematic for azide-containing peptides?

A: No, the choice of scavenger is critical. While EDT is highly problematic, other scavengers show much higher compatibility. Triisopropylsilane (TIS) is a common non-thiol scavenger used to trap carbocations and is generally considered safe for azides.[1] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) is a much safer alternative to EDT, causing significantly less reduction.[1][2]

Q4: Can I encounter issues other than azide reduction during this compound incorporation?

A: While azide reduction is the most prominent side reaction, other general SPPS issues can occur. These include incomplete coupling, which can lead to deletion sequences. Monitoring the coupling reaction is important to ensure complete incorporation of this compound. Peptide aggregation can also be a challenge in SPPS, particularly with non-natural amino acids, potentially hindering subsequent reactions.

Q5: How can I monitor the coupling efficiency of this compound?

A: The Kaiser test is a reliable method for monitoring the completion of the coupling reaction.[3][4] A positive result (blue color) indicates the presence of free primary amines, signifying an incomplete coupling. A negative result (yellow/colorless) suggests the coupling was successful. It is important to perform this test after the coupling step to ensure the reaction has gone to completion before proceeding to the next cycle.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound.

Problem 1: Mass spectrometry of the final peptide shows a mass corresponding to the desired peptide minus 26 Da (or plus 2 Da), and a loss of the azide functionality.

  • Possible Cause: Reduction of the azide group (-N3) to a primary amine (-NH2) during TFA cleavage. The mass difference corresponds to the loss of two nitrogen atoms.

  • Solution:

    • Review your cleavage cocktail. The use of 1,2-ethanedithiol (EDT) is the most likely cause.

    • Use an azide-safe cleavage cocktail. A standard and effective cocktail is TFA/TIS/H2O (95:2.5:2.5, v/v/v).[1]

    • If a thiol scavenger is required (e.g., for sequences containing cysteine or methionine), replace EDT with DTT.[1][2]

Problem 2: The Kaiser test is positive (blue beads) after the coupling step with this compound.

  • Possible Cause: Incomplete coupling of this compound to the N-terminus of the growing peptide chain.

  • Solution:

    • Double couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.

    • Extend the coupling time: Increase the reaction time for the initial coupling.

    • Use a more potent coupling reagent: While standard reagents like HBTU/DIPEA or DIC/HOBt are often effective, for difficult couplings, HATU can be a better choice.[5][6]

    • Capping: If incomplete coupling persists after a second attempt, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.

Problem 3: The resin beads are clumping, and the Fmoc deprotection appears slow in subsequent steps.

  • Possible Cause: Peptide aggregation on the solid support, which can sometimes be influenced by the incorporation of non-natural amino acids.

  • Solution:

    • Change the solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a small percentage of DMSO to the DMF to disrupt secondary structures.

    • Incorporate backbone-disrupting elements: If synthesizing a long or known "difficult" sequence, consider the use of pseudoproline dipeptides or Dmb-protected amino acids in the sequence to hinder aggregation.

Data Presentation

Table 1: Effect of Thiol Scavengers on Azide Reduction During TFA Cleavage

The following table summarizes the percentage of azide reduction to the corresponding amine when cleaving various azide-containing peptides with different thiol scavengers in a TFA/TIS/H2O cocktail.

Thiol ScavengerPeptide 1 (N-terminal Azide)Peptide 2 (Internal Azide)Peptide 3 (Hydrophobic Sequence)
EDT ~40-50%~30-40%~45-55%
DTT < 5%< 5%< 5%
Thioanisole < 2%< 2%< 2%

Data are estimated from published HPLC traces and represent the conversion of the azide to the corresponding amine.[1][2] As shown, EDT is a potent reducing agent for azides in this context, while DTT and Thioanisole are significantly safer options.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes a standard manual coupling cycle for incorporating this compound into a peptide sequence on a solid support.

  • Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a second treatment of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling Reaction:

    • In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with a coupling reagent such as HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin extensively with DMF and DCM to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids.

Protocol 2: Azide-Safe Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O).

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a new centrifuge tube.

    • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

    • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the suspension and carefully decant the ether supernatant.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

Visualizations

experimental_workflow start Start: Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling This compound Coupling (HATU/DIPEA) deprotection->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Double Couple) wash Wash (DMF, DCM) kaiser_test->wash Negative next_cycle Next Amino Acid Coupling Cycle wash->next_cycle final_deprotection Final Fmoc Deprotection wash->final_deprotection Final Amino Acid next_cycle->deprotection cleavage Azide-Safe Cleavage (TFA/TIS/H2O) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification end Pure Azido-Peptide purification->end

Caption: Experimental workflow for this compound incorporation.

azide_reduction_pathway peptide_azide Peptide-Aeg(N3) cleavage_cocktail TFA Cleavage Cocktail peptide_azide->cleavage_cocktail thiol_scavenger Thiol Scavenger (e.g., EDT) cleavage_cocktail->thiol_scavenger Contains non_thiol_scavenger Non-Thiol Scavenger (e.g., TIS) cleavage_cocktail->non_thiol_scavenger Contains reduction Reduction thiol_scavenger->reduction no_reduction No Reduction non_thiol_scavenger->no_reduction amine_product Peptide-Aeg(NH2) (Side Product) reduction->amine_product desired_product Peptide-Aeg(N3) (Desired Product) no_reduction->desired_product

Caption: Azide reduction side reaction pathway during cleavage.

troubleshooting_guide start Problem Encountered mass_issue Incorrect Mass in MS (-26 Da / +2 Da) start->mass_issue coupling_issue Positive Kaiser Test After Coupling start->coupling_issue aggregation_issue Resin Clumping/ Slow Deprotection start->aggregation_issue azide_reduction Azide Reduction During Cleavage mass_issue->azide_reduction Yes incomplete_coupling Incomplete Coupling coupling_issue->incomplete_coupling Yes peptide_aggregation Peptide Aggregation aggregation_issue->peptide_aggregation Yes solution_cleavage Solution: Use Azide-Safe Cleavage (TFA/TIS/H2O) or replace EDT with DTT azide_reduction->solution_cleavage solution_coupling Solution: 1. Double Couple 2. Extend Time 3. Use Stronger Activator (HATU) 4. Cap with Ac2O incomplete_coupling->solution_coupling solution_aggregation Solution: 1. Switch to NMP/DMSO 2. Use Backbone Protection (e.g., Pseudoproline) peptide_aggregation->solution_aggregation

Caption: Troubleshooting decision tree for this compound issues.

References

Stability of the azide group on Fmoc-Aeg(N3)-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the azide (B81097) group on Fmoc-Aeg(N3)-OH during solid-phase peptide synthesis (SPPS). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful synthesis of azide-containing peptides.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group on this compound during standard Fmoc-SPPS cycles?

A1: The azide functional group is exceptionally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis.[1] This includes repeated cycles of Fmoc deprotection using piperidine (B6355638) and amide bond formation with common coupling reagents.[1] Its stability allows the azide's latent reactivity to be preserved throughout the synthesis for subsequent post-synthetic or on-resin modifications like "click chemistry".[1][2]

Q2: Can the Fmoc deprotection step using piperidine affect the azide group?

A2: No, the azide group is completely stable to the basic conditions of piperidine treatment used for Fmoc removal. However, in rare cases with N-terminal α-azidoaspartate residues, elimination of the azide ion has been observed upon treatment with reagents commonly used for Fmoc deprotection.[3][4] This is not a typical concern for this compound.

Q3: Are there any coupling reagents that are incompatible with the azide group?

A3: Most common peptide coupling reagents (e.g., HCTU, HOBt, TBTU, DIC) are compatible with the azide group. The primary source of instability is not the coupling step but rather the final cleavage and deprotection step, specifically the choice of scavengers.

Q4: What is the most common cause of azide group instability during peptide synthesis?

A4: The most significant threat to the azide group's integrity is reduction to a primary amine (-NH2) during the final cleavage from the solid support.[5][6] This side reaction is most often caused by the use of certain scavengers, particularly thiol-based reagents like 1,2-ethanedithiol (B43112) (EDT), in the trifluoroacetic acid (TFA) cleavage cocktail.[5][6]

Q5: How can I confirm the integrity of the azide group after synthesizing my peptide?

A5: The most direct method is mass spectrometry (MS). A successful synthesis will show the expected molecular weight. If the azide group (-N3) has been reduced to an amine (-NH2), you will observe a mass loss of 26 Da (loss of N2, gain of 2H).[6] Other analytical techniques like IR spectroscopy can detect the characteristic azide absorption peak around 2100 cm⁻¹, and NMR spectroscopy can also confirm the structure.[1][7] For TLC analysis, the azide can be reduced with triphenylphosphine (B44618) and then stained with ninhydrin (B49086) to visualize the corresponding amine.[8]

Q6: Are there alternative methods to incorporate azides if reduction remains a persistent issue?

A6: Yes. An effective alternative is to perform an on-resin diazotransfer reaction.[6][9] In this approach, the peptide is first synthesized using an amino acid with a primary amine in its side chain (e.g., Fmoc-Aeg(NH2)-OH or Lysine). After the full peptide sequence is assembled, the amine is converted to an azide directly on the solid support before cleavage.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Mass spectrometry (MS) analysis of my purified peptide shows a major peak at the desired mass minus 26 Da (M-26).

  • Diagnosis: You are observing the reduction of the azide group (-N3) to a primary amine (-NH2). The mass difference corresponds to the loss of two nitrogen atoms (28 Da) and the gain of two hydrogen atoms, resulting in a net change of -26 Da.[6]

  • Root Cause Analysis & Solution:

    • Check Your Cleavage Cocktail: The most probable cause is the use of a thiol-based scavenger, especially 1,2-ethanedithiol (EDT), in your TFA cleavage cocktail.[5][6]

      • Solution: Re-synthesize the peptide. For the cleavage step, use an "azide-safe" cocktail that avoids strong reducing agents. The standard recommended cocktail is a freshly prepared mixture of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v).[6][10]

    • Sensitive Residues Requirement: If your peptide contains sensitive residues (e.g., Cys, Met) that you believe require a thiol scavenger for deprotection, EDT should be avoided.

      • Solution: Replace EDT with dithiothreitol (B142953) (DTT). DTT is a much less potent reducing agent for azides compared to EDT and is a safer choice when a thiol scavenger is necessary.[5][11]

Data Presentation

Table 1: Effect of Thiol Scavengers on Azide Reduction During Cleavage

This table summarizes the extent of azide-to-amine reduction when using different thiol-based scavengers in a TFA/TIS/H₂O cocktail.

ScavengerPeptide Sequence% Azide Reduction (Amine Formation)Reference
1,2-Ethanedithiol (EDT)Multiple SequencesUp to 50%[5]
Dithiothreitol (DTT)Multiple SequencesSignificantly Suppressed[5]
ThioanisoleMultiple SequencesMinimal Reduction Observed[5]

Data are estimated from published reports investigating various azide-containing peptides. The results clearly indicate that EDT is a potent reducing agent for azides under standard cleavage conditions, while DTT and Thioanisole are significantly safer options.[5]

Table 2: Recommended Cleavage Cocktails for Azide-Containing Peptides

Cocktail Composition (v/v/v)Name / TypeRecommended UseCautionsReference
95% TFA / 2.5% H₂O / 2.5% TISStandard Azide-SafeGeneral purpose for peptides without Cys, Met, or Trp.Prepare fresh. Work in a fume hood.[12][6][10]
94% TFA / 2.5% H₂O / 2.5% EDT / 1% TISReagent K (Modified)NOT RECOMMENDED for azide peptides due to high reduction risk from EDT.Avoid if azide integrity is critical.[5]
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% DTTAzide-Safe with ThiolFor peptides with sensitive residues like Cys or Met that require a thiol scavenger.DTT is preferred over EDT to minimize azide reduction.[5]
88% TFA / 5% Phenol / 5% H₂O / 2% TISReagent BUseful for peptides with Trt-based protecting groups. Does not prevent Met oxidation.Not specifically optimized for azides, but avoids harsh thiols.[13]

Experimental Protocols

Protocol 1: Azide-Safe Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

  • Resin Preparation:

    • Wash the peptide-resin (e.g., 0.1 mmol scale) thoroughly with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Prepare a fresh cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). For a 0.1 mmol synthesis, 5 mL is sufficient. CAUTION: Prepare and use in a well-ventilated fume hood.

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold 50 mL centrifuge tube.

    • Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.[6]

    • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation:

    • Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.[10]

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum to remove residual ether.

    • Proceed with purification (e.g., RP-HPLC).

Protocol 2: On-Resin Diazotransfer Reaction

Use this protocol as an alternative strategy to introduce the azide group post-synthesis. This example assumes the starting peptide contains a side-chain amine (e.g., from an Ornithine residue).

  • Peptide Synthesis:

    • Synthesize the peptide sequence using standard Fmoc-SPPS, incorporating an amino acid with a protected side-chain amine (e.g., Fmoc-Orn(Boc)-OH).

    • After the final coupling, remove the N-terminal Fmoc group.

    • Selectively deprotect the side-chain amine. For Boc, this requires treatment with TFA, so this method is typically performed on a hyper-acid-labile resin or the amine is deprotected before cleavage. A more orthogonal strategy would use a different amine protecting group (e.g., Mtt).

  • Resin Preparation for Diazotransfer:

    • Swell the peptide-resin in a suitable solvent like DMF.

  • Diazotransfer Reaction:

    • Prepare the diazotransfer solution: Dissolve imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) (5 eq.), CuSO₄ (0.1 eq.), and a base like DIPEA (10 eq.) in a solvent mixture such as DMF/H₂O or MeOH/DCM.[6]

    • Add the diazotransfer solution to the swelled resin.

    • Agitate the reaction mixture at room temperature for 8-12 hours.[6]

  • Washing:

    • Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.

    • Dry the resin. The peptide now contains an azide group at the desired position.

  • Cleavage:

    • Proceed with the standard azide-safe cleavage protocol (Protocol 1).

Visualizations

troubleshooting_workflow start Start: Peptide Synthesis with this compound Complete cleavage Perform Cleavage & Deprotection start->cleavage analysis Analyze Crude Product by MS cleavage->analysis mass_ok Mass Correct? analysis->mass_ok success Success! Proceed to Purification mass_ok->success Yes mass_m26 Major Peak at M-26 Observed mass_ok->mass_m26 No diagnosis Diagnosis: Azide (-N3) Reduced to Amine (-NH2) mass_m26->diagnosis check_cocktail Review Cleavage Cocktail diagnosis->check_cocktail edt_used Used EDT or other strong thiol? check_cocktail->edt_used solution2 Solution: If thiol is required, replace EDT with DTT. check_cocktail->solution2 Thiol Required for Cys/Met solution1 Solution: Re-synthesize and cleave with TFA/TIS/H2O cocktail. edt_used->solution1 Yes other_issue Investigate other potential reducing agents in process. edt_used->other_issue No solution1->start solution2->start

Caption: Troubleshooting workflow for suspected azide group reduction.

experimental_workflow cluster_spps Fmoc-SPPS Cycles cluster_final Final Steps deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) coupling 2. Coupling (Fmoc-AA-OH, Reagents) deprotection->coupling wash 3. Wash coupling->wash wash->deprotection Repeat for each AA cleavage Cleavage & Deprotection (Azide-Safe Cocktail) wash->cleavage purification Purification & Analysis cleavage->purification start Start: This compound & Resin

Caption: General workflow for SPPS using this compound.

References

Technical Support Center: Troubleshooting the Degradation of Fmoc-Aeg(N3)-OH During TFA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing the degradation of the azido (B1232118) functional group on Fmoc-Aeg(N3)-OH during the final trifluoroacetic acid (TFA) cleavage and deprotection step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide (B81097) group of this compound stable under standard Fmoc-SPPS conditions?

A: Generally, yes. The azide group is robust and stable under the standard basic conditions used for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[1] However, specific reagents within the cleavage cocktail can cause unintended reduction of the azide group.[1]

Q2: What is the primary cause of this compound degradation during TFA cleavage?

A: The most common cause of azide degradation is its reduction to a primary amine.[1][2] This is typically caused by the use of certain scavengers in the final TFA cleavage cocktail.[3] Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and can significantly reduce the azide group.[1][3]

Q3: Why are scavengers necessary during TFA cleavage?

A: Scavengers are crucial for quenching reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[1][4] Without scavengers, these carbocations can lead to various side reactions, such as re-alkylation of the peptide, resulting in impure products.[1] Therefore, avoiding scavengers altogether is not a recommended solution.

Q4: Are all scavengers problematic for peptides containing this compound?

A: No, the choice of scavenger is critical. While thiol-based scavengers like EDT are highly problematic, other scavengers are compatible with the azide group. Triisopropylsilane (TIS) is a common non-thiol scavenger that is considered safe for azides.[1][3] A minimal and effective scavenger cocktail for azide-containing peptides is a mixture of TFA, TIS, and water.[1][5] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction.[1]

Troubleshooting Guide

This guide will help you diagnose and resolve issues related to the degradation of this compound during your experiments.

Issue: Mass spectrometry analysis of the cleaved peptide shows a mass corresponding to the reduced amine instead of the azide.

This indicates that the azide group of Aeg(N3) was reduced during the TFA cleavage and deprotection step.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: MS data shows -14 Da mass shift (Azide to Amine reduction) check_cocktail Step 1: Review Cleavage Cocktail Composition start->check_cocktail is_thiol Does the cocktail contain a thiol-based scavenger (e.g., EDT, DTT)? check_cocktail->is_thiol edt_present Action: EDT is the likely cause. Replace with an azide-safe scavenger. is_thiol->edt_present Yes, EDT dtt_present Note: DTT can cause minor reduction. Consider non-thiol alternatives if purity is critical. is_thiol->dtt_present Yes, DTT no_thiol Step 2: Evaluate Non-Thiol Scavengers and Conditions is_thiol->no_thiol No solution Solution: Implement Azide-Safe Cleavage Protocol edt_present->solution dtt_present->solution check_temp_time Were cleavage time or temperature excessive? no_thiol->check_temp_time optimize_conditions Action: Optimize cleavage. Perform a time course study (e.g., 1-3 hours) at room temperature. check_temp_time->optimize_conditions Yes check_temp_time->solution No optimize_conditions->solution Degradation_Pathway cluster_0 TFA Cleavage Environment peptide_azide Peptide-Aeg(N3) reduced_peptide Reduced Peptide-Aeg(NH2) peptide_azide->reduced_peptide Reduction thiol_scavenger Thiol Scavenger (e.g., EDT) thiol_scavenger->reduced_peptide Causes Scavenger_Selection start Peptide contains Aeg(N3) need_scavenger Are scavengers required for other residues (Trp, Met, Cys, etc.)? start->need_scavenger use_azide_safe Use Azide-Safe Cocktail: TFA/TIS/H2O (95:2.5:2.5) need_scavenger->use_azide_safe Yes no_scavenger_risk Minimal scavenger cocktail (TFA/TIS/H2O) is still recommended to prevent other side reactions. need_scavenger->no_scavenger_risk No avoid_thiol Avoid Thiol Scavengers Especially EDT use_azide_safe->avoid_thiol no_scavenger_risk->avoid_thiol

References

Fmoc-Aeg(N3)-OH azide reduction to amine during cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the synthesis of peptides containing azido-amino acids, such as Fmoc-Aeg(N3)-OH. This guide provides solutions to common problems, focusing on the unintended reduction of the azide (B81097) group to an amine during the final cleavage step.

Frequently Asked Questions (FAQs)

Q1: I've completed my solid-phase peptide synthesis (SPPS) of a peptide containing this compound. However, my mass spectrometry results show a significant peak corresponding to the mass of the peptide with an amine instead of the azide. What happened?

A: You are likely observing the reduction of the azide (-N3) functional group to a primary amine (-NH2). This is a known side reaction that occurs during the final cleavage and deprotection step if certain reducing agents are present in your cleavage cocktail. The mass difference between the azide and the amine form of the peptide is -26 Da (loss of N2) and +28 Da (gain of 2 protons), resulting in a net gain of +2 Da. However, the common observation is the conversion of the R-N3 group to R-NH2, which corresponds to a mass change of -14 Da (loss of N vs. addition of 2H).

Q2: What is the primary cause of this azide reduction during cleavage?

A: The most common cause is the presence of certain scavengers in the trifluoroacetic acid (TFA) cleavage cocktail.[1] Scavengers are necessary to quench reactive carbocations generated during the removal of side-chain protecting groups, but some are strong reducing agents. Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are highly reductive in strong acid and are the primary cause of this unwanted side reaction.[1][2][3]

Q3: Is the azide group stable under other standard Fmoc-SPPS conditions?

A: Yes, the azide group is generally robust and stable under the standard basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions of the TFA cleavage itself.[1] The issue is not the TFA but the specific scavengers added to the cocktail.[1]

Q4: Are all scavengers incompatible with azide-containing peptides?

A: No, the choice of scavenger is critical. While EDT should be avoided, other scavengers are compatible. Triisopropylsilane (TIS) is a non-thiol scavenger that is widely recommended and considered safe for preserving the azide group.[1][2][3] A standard azide-safe cocktail consists of TFA, TIS, and water.[1][4] If a thiol scavenger is deemed essential for protecting other sensitive residues like tryptophan, dithiothreitol (B142953) (DTT) is a much safer alternative to EDT, causing significantly less reduction.[1][3]

Troubleshooting Guide

Issue: Azide Group Reduction Detected Post-Cleavage

Follow this guide to diagnose and resolve the unintended reduction of your azide-functionalized amino acid.

  • Confirm the Side Reaction: Check your mass spectrometry data. The conversion of an azide (R-N3) to an amine (R-NH2) results in a mass change of -14 atomic mass units.

  • Review Your Cleavage Cocktail:

    • Did your cocktail contain 1,2-ethanedithiol (EDT)? EDT is a potent reducing agent in TFA and the most likely cause.[3]

    • Did your cocktail contain other thiol-based scavengers? While less aggressive than EDT, other thiols can also contribute to reduction to varying degrees.[3]

  • Consult the Data: Refer to the quantitative data below to understand the impact of different scavengers.

  • Implement the Solution: Re-synthesize the peptide or use a remaining resin sample and perform the cleavage step again using a validated azide-safe protocol.

Quantitative Data: Effect of Scavengers on Azide Stability

The choice of scavenger has a dramatic impact on the stability of the azide group during TFA cleavage. The following table summarizes the percentage of azide reduction observed when cleaving peptides containing an azido-amino acid with different cleavage cocktails.

Cleavage Cocktail Composition (TFA/H₂O/TIS/Thiol)Thiol Scavenger% Azide Reduction (Amine Formation)Reference
92.5 / 2.5 / 2.5 / 2.51,2-Ethanedithiol (EDT)Up to 50%[3]
92.5 / 2.5 / 2.5 / 2.5Dithiothreitol (DTT)< 5% (Significantly Suppressed)[3]
92.5 / 2.5 / 2.5 / 2.5ThioanisoleMinimal[1]
95 / 2.5 / 2.5 / 0None (TIS only)~0%[2][3]

Data is adapted from studies on various azide-containing peptides and is representative of the expected outcome for this compound.[1][3]

Recommended Experimental Protocols

Protocol 1: Azide-Safe Peptide Cleavage and Deprotection

This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.

Reagents:

  • Cleavage Cocktail (prepare fresh):

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% deionized Water (H₂O)

  • Peptide-resin (fully synthesized and dried)

  • Cold diethyl ether (peroxide-free)

Procedure:

  • Place the dried peptide-resin (e.g., up to 0.2 mmol) in a suitable reaction vessel.

  • Add the freshly prepared azide-safe cleavage cocktail to the resin (approximately 10 mL per gram of resin).[5]

  • Gently agitate the mixture at room temperature for 2-3 hours.[5]

  • Filter the cleavage mixture through a fritted funnel to separate the resin, collecting the filtrate into a clean centrifuge tube.[5]

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Concentrate the collected filtrate under a gentle stream of nitrogen or using a rotary evaporator until the volume is reduced to approximately 1-2 mL.[5]

  • Precipitate the peptide by adding the concentrated solution dropwise into a large volume (e.g., 40 mL) of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.[5]

  • Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic impurities.

  • Dry the final peptide pellet under vacuum to obtain the crude product.[5]

  • Proceed with purification (e.g., HPLC) and characterization (e.g., LC-MS).

Visual Guides

Troubleshooting Workflow

troubleshooting_workflow start Problem: Unexpected Mass (+/- Da shift) in LC-MS check_cocktail Review Cleavage Cocktail Composition start->check_cocktail is_edt Did cocktail contain 1,2-Ethanedithiol (EDT)? check_cocktail->is_edt is_thiol Did cocktail contain any other thiol scavenger? is_edt->is_thiol No cause_edt High Probability Cause: EDT is a potent reducing agent for azides in TFA. is_edt->cause_edt Yes cause_thiol Possible Cause: Other thiols can also reduce azides, though less efficiently. is_thiol->cause_thiol Yes solution Solution: Use Azide-Safe Cleavage Protocol is_thiol->solution No cause_edt->solution cause_thiol->solution protocol Recommended Cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5) solution->protocol end_node Problem Resolved: Azide group preserved solution->end_node

Caption: Troubleshooting logic for diagnosing and resolving azide reduction.

Chemical Transformation Pathway

Caption: Unwanted reduction of an azide to an amine during cleavage.

References

Addressing solubility issues of Fmoc-Aeg(N3)-OH in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to Fmoc-Aeg(N3)-OH. This guide provides answers to frequently asked questions, detailed troubleshooting advice, and experimental protocols to address challenges, particularly concerning solubility, during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, or N-(9-fluorenylmethoxycarbonyl)-aminoethoxy-azidoacetic acid, is a specialized building block used in peptide and peptoid synthesis. The key features are the Fmoc protecting group for standard solid-phase peptide synthesis (SPPS), a flexible aminoethoxy linker, and a terminal azide (B81097) (N3) group. This azide group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the site-specific conjugation of peptides with other molecules like fluorescent probes, polymers, or therapeutic agents.

Q2: I'm observing poor solubility of this compound in my coupling reaction. What are the typical solvents used?

The most common solvents for SPPS are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2] While generally effective, some Fmoc-protected amino acids can exhibit limited solubility. If you are experiencing issues, consider the solvent alternatives and mixtures outlined in the troubleshooting section.

Q3: Can peptide aggregation on the resin be related to the solubility of the incoming amino acid?

Yes, the two phenomena can be linked. Poor solubility of the Fmoc-amino acid in the coupling solution can lead to inefficient reactions. Separately, as the peptide chain elongates on the solid support, it can fold and form intermolecular hydrogen bonds, leading to aggregation.[3] This aggregation can hinder the accessibility of the N-terminal amine for the incoming amino acid, resulting in incomplete coupling.[3] Using solvents or additives that disrupt these hydrogen bonds can improve both the solubility of the incoming amino acid and the swelling of the peptide-resin.

Troubleshooting Guide

Issue: Poor Solubility of this compound During Coupling

If this compound does not fully dissolve in the coupling solvent, it can lead to incomplete reactions and lower peptide purity. Here are some steps to address this issue.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A This compound precipitates in coupling solution B Switch to NMP or a DMF/NMP mixture A->B Primary Action C Add a co-solvent like DMSO (up to 20%) B->C If still problematic F Improved Solubility and Successful Coupling B->F D Gently warm the solution (30-40°C) and/or sonicate C->D Additional Measures C->F E Consider alternative 'green' solvents (e.g., 2-MeTHF, GVL) D->E Advanced Option D->F E->F

Caption: Troubleshooting workflow for this compound solubility.

Solvent and Additive Recommendations
Solvent SystemTypical Concentration (M)Remarks
Standard Solvents
N,N-Dimethylformamide (DMF)0.2 - 0.5Most commonly used, but can break down to form dimethylamine.[1][2]
N-Methyl-2-pyrrolidone (NMP)0.2 - 0.5More polar than DMF and can improve coupling yields.[1][2]
Dichloromethane (DCM)VariableLess common in modern Fmoc-SPPS due to reactivity with piperidine (B6355638).[1]
Solvent Mixtures
DMF/DMSO80:20DMSO can help disrupt aggregation and improve solvation.[3]
NMP/DMSO80:20A more polar mixture that can be effective for difficult sequences.
"Green" Solvent Alternatives
2-Methyltetrahydrofuran (2-MeTHF)See Note 1A potential replacement for DMF, often used in mixtures.[4]
γ-Valerolactone (GVL)See Note 1Another green alternative being explored for SPPS.[4]

Note 1: Solubility in these solvents can be variable and may require optimization. They are often used in binary mixtures with other solvents like DMSO.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard method for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Workflow for Standard Coupling Protocol

G Resin Resin with free amine Coupling Add solution to resin and mix (1-2 h) Resin->Coupling Preactivation Prepare Activation Solution: - this compound - HATU/HBTU - DIPEA - in DMF/NMP Preactivation->Coupling Wash Wash resin with DMF and DCM Coupling->Wash KaiserTest Kaiser Test Wash->KaiserTest Complete Coupling Complete KaiserTest->Complete Negative (Yellow) Incomplete Incomplete Coupling: Recouple or Cap KaiserTest->Incomplete Positive (Blue)

Caption: Standard this compound coupling workflow.

Materials:

  • Resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HATU (3-4 eq.), in DMF or NMP. Add DIPEA (6-8 eq.) to the solution and vortex briefly.

  • Coupling Reaction: Add the activation solution to the washed, deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove any excess reagents.

  • Capping (Optional): If the Kaiser test is positive (blue beads), indicating incomplete coupling, you may choose to "cap" the unreacted amines using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Troubleshooting Incomplete Coupling with a Chaotropic Salt Additive

If you experience incomplete coupling, it may be due to peptide aggregation on the resin. The addition of a chaotropic salt can help disrupt the secondary structure of the peptide, improving reagent accessibility.

Materials:

  • All materials from Protocol 1

  • Lithium Chloride (LiCl)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Activation Solution with Additive: Prepare the activation solution as described in Protocol 1, but use a solvent mixture of DMF containing 0.5 M LiCl. Note: Ensure all reagents are fully dissolved.

  • Coupling Reaction: Add the activation solution containing LiCl to the resin and proceed with the coupling reaction as described in Protocol 1. The presence of LiCl helps to break up hydrogen bonds that cause aggregation.

  • Proceed with steps 5-7 from Protocol 1.

By following these guidelines and protocols, researchers can effectively troubleshoot and resolve solubility and coupling issues associated with this compound, leading to more successful peptide synthesis campaigns.

References

Fmoc deprotection issues with peptides containing Fmoc-Aeg(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Aeg(N3)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing this azido-functionalized amino acid analog.

Frequently Asked Questions (FAQs)

Q1: Is the azide (B81097) group of this compound stable during standard Fmoc deprotection conditions?

A1: Yes, the azide functionality is generally very stable under the standard basic conditions used for Fmoc deprotection, which typically involve treatment with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[1] The azide group's stability allows for its incorporation into peptide sequences for subsequent bioorthogonal "click" chemistry reactions.[2][3][4]

Q2: What are the most common side reactions observed when using this compound in Fmoc-SPPS?

A2: The primary challenges associated with the use of this compound are not related to the azide group itself, but rather to the N-(2-aminoethyl)glycine (Aeg) backbone. The most significant side reaction is the formation of a ketopiperazine derivative upon Fmoc deprotection.[5][6] This intramolecular cyclization leads to chain termination and the formation of an n-1 deletion sequence. Additionally, as with many "difficult" sequences, peptide aggregation can be an issue, leading to incomplete coupling and deprotection.[7][8][9][10]

Q3: Why is ketopiperazine formation a concern with the Aeg backbone?

A3: The Aeg backbone structure is predisposed to intramolecular cyclization. Following Fmoc removal, the newly liberated secondary amine at the N-terminus of the Aeg residue can readily attack the adjacent carbonyl group of the same monomer, forming a stable six-membered ring (ketopiperazine) and cleaving the peptide from the solid support.[5][6] This side reaction is a major cause of yield loss in the synthesis of peptide nucleic acids (PNAs) and other peptides containing the Aeg scaffold.

Q4: Can I use standard Fmoc deprotection protocols for peptides containing this compound?

A4: While standard protocols can be a starting point, they often require optimization to minimize side reactions and improve yields. The propensity for ketopiperazine formation and potential for aggregation may necessitate modifications to the deprotection and coupling steps.[5][6] Monitoring each step is crucial for success.

Troubleshooting Guide

Issue 1: Incomplete Fmoc Deprotection

Incomplete removal of the Fmoc group is a common issue in SPPS, leading to deletion sequences. This problem can be exacerbated by peptide aggregation.

Symptoms:

  • Negative or weak positive result in the Kaiser test (or other ninhydrin-based tests) after deprotection.

  • Presence of deletion sequences (Mass -222.2 Da for the missed this compound) in the final product analysis by mass spectrometry.

  • Resin beads clumping together.

Possible Causes & Solutions:

CauseRecommended Solution
Peptide Aggregation 1. Solvent Modification: Switch from DMF to N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (B87167) (DMSO) to the DMF to disrupt secondary structures.[10] 2. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions. 3. Microwave Synthesis: Employ microwave-assisted synthesis to reduce aggregation and shorten reaction times.[11][12]
Insufficient Deprotection Time/Reagent 1. Extended Deprotection: Increase the deprotection time or perform multiple, shorter treatments with fresh reagent. A common protocol is 2 x 10 minutes with 20% piperidine in DMF. 2. Stronger Base: For very difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU/2% piperidine in DMF).[13] Caution: DBU can increase the risk of other side reactions like aspartimide formation.[13]
Issue 2: Low Yield Due to Chain Termination

This is often a direct result of ketopiperazine formation, especially after the coupling of an this compound monomer.

Symptoms:

  • Significantly reduced overall yield of the desired full-length peptide.

  • A major peak corresponding to the n-1 truncated peptide sequence in the crude mass spectrum.

Possible Causes & Solutions:

CauseRecommended Solution
Intramolecular Cyclization (Ketopiperazine Formation) 1. Optimized Coupling: Use highly efficient coupling reagents to ensure rapid amide bond formation, minimizing the time the deprotected N-terminus is exposed. Phosphonium-based reagents like PyOxim have shown to be effective in PNA synthesis.[5] 2. Lower Temperature: For manual synthesis, performing the coupling at a lower temperature (e.g., 0 °C) can sometimes reduce the rate of cyclization. 3. Immediate Subsequent Coupling: After deprotection and washing, immediately proceed to the next coupling step without any delay.

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection for Aeg(N3)-Containing Peptides

This protocol is designed to mitigate aggregation and ensure complete Fmoc removal.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary/secondary amines. A positive result (blue beads) indicates successful deprotection.

Protocol 2: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy

Automated peptide synthesizers often use UV monitoring of the deprotection effluent to ensure the reaction goes to completion. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm.

  • Flow the deprotection solution (e.g., 20% piperidine in DMF) through the reaction vessel containing the peptide-resin.

  • Continuously monitor the absorbance of the solution exiting the vessel at 301 nm.

  • The Fmoc removal is complete when the absorbance returns to baseline, indicating that no more Fmoc groups are being cleaved.

  • If the absorbance does not return to baseline within the standard time, the synthesizer can be programmed to automatically extend the deprotection time or perform an additional deprotection cycle.

Visual Troubleshooting Guides

Fmoc_Deprotection_Troubleshooting start Start Fmoc Deprotection kaiser_test Perform Kaiser Test start->kaiser_test incomplete Incomplete Deprotection (Yellow Beads) kaiser_test->incomplete Negative complete Deprotection Complete (Blue Beads) kaiser_test->complete Positive troubleshoot Troubleshooting Steps incomplete->troubleshoot proceed proceed complete->proceed Proceed to Coupling option1 Extend Deprotection Time (e.g., 2 x 10 min) troubleshoot->option1 option2 Use Stronger Base (e.g., DBU/Piperidine) troubleshoot->option2 option3 Change Solvent (e.g., add NMP/DMSO) troubleshoot->option3 option1->kaiser_test Retry option2->kaiser_test Retry option3->kaiser_test Retry

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Low_Yield_Troubleshooting start Low Crude Peptide Yield ms_analysis Analyze Crude by MS start->ms_analysis n_minus_1 Major Peak is n-1 Sequence ms_analysis->n_minus_1 Yes other_issues Other Impurities/ No Product ms_analysis->other_issues No ketopiperazine Suspect Ketopiperazine Formation n_minus_1->ketopiperazine investigate_coupling investigate_coupling other_issues->investigate_coupling Investigate Coupling & Other Side Reactions solution1 Use Faster Coupling Reagents (e.g., PyOxim) ketopiperazine->solution1 solution2 Minimize Time Between Deprotection and Coupling ketopiperazine->solution2 solution3 Couple at Lower Temperature ketopiperazine->solution3 resynthesize Re-synthesize with Optimized Protocol solution1->resynthesize solution2->resynthesize solution3->resynthesize

Caption: Logic diagram for troubleshooting low peptide yield.

References

Technical Support Center: HPLC Purification of Fmoc-Aeg(N3)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides containing N-(9-fluorenylmethoxycarbonyl)-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the HPLC purification of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: What is the standard HPLC method for purifying this compound containing peptides?

A1: The standard method for purifying these peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on hydrophobicity. The most common setup utilizes a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA).[1]

Q2: How does the this compound residue affect the retention time of my peptide?

A2: The Aeg(N3) moiety is relatively polar, which may slightly decrease the overall retention time compared to a more hydrophobic residue of similar size. However, the presence of the Fmoc group, if not removed, will significantly increase the hydrophobicity and thus the retention time. For fully deprotected peptides, the impact of a single Aeg(N3) residue on retention time in a larger peptide is generally modest but will depend on the overall sequence.

Q3: Is the azide (B81097) group on the Aeg(N3) residue stable during standard RP-HPLC conditions?

A3: The azide group is generally stable under the acidic conditions of standard RP-HPLC (e.g., 0.1% TFA in water/acetonitrile). Azides are more susceptible to reduction, but the reagents and conditions used in RP-HPLC are not reductive. Prolonged exposure to highly acidic conditions or elevated temperatures should be avoided as a general precaution, but typical run times are well-tolerated.

Q4: What are the most common impurities I should expect in my crude peptide sample?

A4: After solid-phase peptide synthesis (SPPS), crude peptide mixtures can contain a variety of impurities. These include deletion sequences (from incomplete coupling), truncated peptides (from incomplete deprotection), and byproducts from the cleavage of protecting groups.[3] Additionally, impurities can arise from the Fmoc-amino acid raw materials, such as the insertion of dipeptides or β-alanine.[4][5][6] For peptides containing this compound, you should also be mindful of any potential side reactions involving the azide group if harsh cleavage conditions were used.

Q5: At what wavelength should I monitor the purification?

A5: Peptide bonds are typically monitored at 210-220 nm for general-purpose detection.[1] If your peptide contains aromatic residues such as tryptophan, tyrosine, or phenylalanine, you can also monitor at 280 nm, although the signal will be less intense.

HPLC Purification Workflow

The general workflow for the purification of a crude this compound containing peptide is outlined below. This process begins with the cleaved and precipitated crude peptide and ends with a lyophilized, pure product.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Pooling cluster_final Final Product crude_peptide Crude Peptide Pellet dissolve Dissolve in Aqueous Solvent crude_peptide->dissolve filtrate Filter through 0.22 µm Syringe Filter dissolve->filtrate inject Inject onto Equilibrated RP-HPLC filtrate->inject gradient Elute with ACN/Water/TFA Gradient inject->gradient collect Collect Fractions Based on UV Signal gradient->collect analyze Analyze Fractions by Analytical HPLC/MS collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize Pooled Fractions pool->lyophilize pure_peptide Pure Peptide Powder lyophilize->pure_peptide

Caption: General workflow for the HPLC purification of peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of this compound containing peptides.

Problem 1: My peptide is not retained on the C18 column or elutes in the void volume.

  • Possible Cause 1: The peptide is too polar. This can happen with very short peptides or sequences rich in basic amino acids.

    • Solution: Ensure that the mobile phase has a low starting percentage of organic solvent (e.g., 0-5% acetonitrile). You can also try a less hydrophobic column, such as a C4 or C8, although this is less common for peptides.

  • Possible Cause 2: The peptide has precipitated on the column.

    • Solution: Ensure your peptide is fully dissolved in the injection solvent. If solubility is an issue, try dissolving the crude peptide in a small amount of a stronger solvent like DMSO before diluting it with the aqueous mobile phase.

Problem 2: I am seeing a broad or tailing peak for my target peptide.

  • Possible Cause 1: Secondary interactions with the silica (B1680970) stationary phase. This is common for basic peptides.

    • Solution: Ensure the concentration of TFA in your mobile phase is sufficient (0.1%). TFA acts as an ion-pairing agent, masking the positive charges on the peptide and minimizing interactions with residual silanols on the column, which sharpens peaks.[7][8]

  • Possible Cause 2: Column overloading.

    • Solution: Reduce the amount of crude peptide injected onto the column. For analytical columns, the maximum loading is typically around 1-2 mg per injection.[9]

  • Possible Cause 3: The column is degrading.

    • Solution: If the column has been used extensively, especially with aggressive mobile phases, its performance may decline. Try regenerating the column according to the manufacturer's instructions or replace it with a new one.

Problem 3: My target peptide co-elutes with an impurity.

  • Possible Cause 1: The impurity has a very similar hydrophobicity to the target peptide. This is often the case with deletion sequences or diastereomers.

    • Solution 1 (Optimize Gradient): A shallower gradient increases the separation time and can improve the resolution of closely eluting peaks.[7] For example, instead of a 5-95% ACN gradient over 30 minutes, try a 20-50% gradient over 60 minutes around the expected elution time of your peptide.

    • Solution 2 (Change Mobile Phase Modifier): If TFA is not providing adequate separation, you can try a different ion-pairing agent, such as formic acid (for MS compatibility) or heptafluorobutyric acid (HFBA), which can alter the selectivity.

    • Solution 3 (Change Temperature): Adjusting the column temperature can affect selectivity.[7] Try running the purification at different temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution improves.

Problem 4: I am observing a loss of my peptide during purification, or the final yield is very low.

  • Possible Cause 1: The peptide is adsorbing irreversibly to the column or vials.

    • Solution: This can happen with very hydrophobic peptides. Rinsing the HPLC system with a strong solvent like isopropanol (B130326) after the run may help recover some of the adsorbed material. Using low-adsorption vials for collection can also be beneficial.

  • Possible Cause 2: The peptide is unstable in the acidic mobile phase.

    • Solution: While the azide group is generally stable, some sequences can be susceptible to acid-catalyzed hydrolysis over long periods. Minimize the time the peptide spends in the acidic mobile phase by working up the collected fractions promptly (e.g., by neutralizing or immediate freezing and lyophilization).

Troubleshooting Logic Diagram

The following diagram provides a decision-making workflow for troubleshooting common HPLC purification problems.

HPLC_Troubleshooting_Logic start Start Purification check_chromatogram Review Chromatogram start->check_chromatogram problem_broad_peak Broad or Tailing Peak? check_chromatogram->problem_broad_peak Good Separation? problem_coelution Co-elution of Impurities? problem_broad_peak->problem_coelution No solution_tfa Increase TFA Concentration or Check pH problem_broad_peak->solution_tfa Yes problem_no_retention No Retention? problem_coelution->problem_no_retention No solution_gradient Use Shallower Gradient problem_coelution->solution_gradient Yes solution_organic Lower Initial % Organic problem_no_retention->solution_organic Yes end_node Pure Peptide problem_no_retention->end_node No solution_load Reduce Sample Load solution_tfa->solution_load solution_column Change Column solution_load->solution_column solution_column->check_chromatogram solution_modifier Change Mobile Phase Modifier (e.g., Formic Acid) solution_gradient->solution_modifier solution_temp Adjust Temperature solution_modifier->solution_temp solution_temp->check_chromatogram solution_dissolve Ensure Full Dissolution of Sample solution_organic->solution_dissolve solution_dissolve->check_chromatogram

References

Technical Support Center: Fmoc-Aeg(N3)-OH Coupling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the coupling of the sterically hindered amino acid Fmoc-Aeg(N3)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "hindered" amino acid?

A1: this compound is considered sterically hindered due to the bulkiness of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in proximity to the reactive carboxyl group, and the nature of the aminoethylglycine (Aeg) backbone. This steric hindrance can impede the approach of the activated amino acid to the growing peptide chain on the solid support, leading to lower coupling efficiencies.

Q2: What is a "double coupling protocol" and when should I use it?

A2: A double coupling protocol involves repeating the coupling step twice for the same amino acid before proceeding to the next deprotection step. This is a common strategy to improve the acylation yield for difficult or hindered amino acids like this compound, or for challenging sequences. You should consider using a double coupling protocol when you anticipate or observe incomplete coupling after a single coupling step.

Q3: How do I know if the coupling was incomplete?

A3: Incomplete coupling can be detected using a qualitative ninhydrin (B49086) (Kaiser) test. A positive ninhydrin test (blue or purple beads) indicates the presence of unreacted free primary amines on the resin, signifying that the coupling reaction has not gone to completion. For a successful coupling, the ninhydrin test should be negative (yellow or colorless beads).

Q4: Can I use a different coupling reagent for the second coupling?

A4: Yes, using a different, more reactive coupling reagent for the second coupling can sometimes be beneficial. For example, if you use HBTU for the first coupling, you might consider using HATU or COMU for the second, as they are often more effective for hindered systems. However, it is also common to simply repeat the coupling with the same set of reagents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Positive Ninhydrin Test after single coupling Incomplete acylation due to steric hindrance of this compound.Perform a second coupling (double coupling) using fresh reagents. Consider increasing the reaction time for the second coupling.
Persistent positive Ninhydrin Test after double coupling Severe steric hindrance or aggregation of the peptide chain.Consider switching to a more potent coupling reagent (e.g., HATU, COMU). You may also try a capping step with acetic anhydride (B1165640) to block any unreacted amines before proceeding to the next cycle.
Low final peptide yield Cumulative effect of incomplete couplings throughout the synthesis.For sequences containing multiple hindered residues, it is advisable to use a double coupling strategy proactively for each of them. Ensure all reagents are fresh and anhydrous.
Formation of side products Racemization or side reactions due to prolonged activation or high temperatures.Avoid pre-activating the this compound for extended periods before adding it to the resin. Ensure the reaction temperature is controlled, especially when using highly reactive coupling reagents.

Experimental Protocols

Standard Single Coupling Protocol

This protocol is a starting point and may require optimization.

Step Procedure Reagents & Solvents Reaction Time
1Fmoc Deprotection 20% Piperidine in DMF2 x 10 min
2Washing DMF (5x), DCM (3x), DMF (3x)~10 min
3Activation This compound (4 eq), HBTU (3.9 eq), DIPEA (8 eq) in DMF5 min
4Coupling Add activated amino acid solution to the resin1 - 2 hours
5Washing DMF (5x), DCM (3x)~8 min
6Testing Perform Ninhydrin (Kaiser) TestN/A
Recommended Double Coupling Protocol

This protocol should be employed when a single coupling is insufficient.

Step Procedure Reagents & Solvents Reaction Time
1-5First Coupling Follow steps 1-5 of the Standard Single Coupling ProtocolAs above
6Washing DMF (5x), DCM (3x), DMF (3x)~10 min
7Second Activation This compound (4 eq), HBTU (3.9 eq), DIPEA (8 eq) in DMF5 min
8Second Coupling Add fresh activated amino acid solution to the resin1 - 2 hours
9Final Washing DMF (5x), DCM (3x)~8 min
10Testing Perform Ninhydrin (Kaiser) TestN/A

Note: Equivalents (eq) are relative to the initial resin loading. DMF = Dimethylformamide, DCM = Dichloromethane, HBTU = Hexafluorophosphate Benzotriazole Tetramethyl Uronium, DIPEA = N,N-Diisopropylethylamine.

Visualizations

DoubleCouplingWorkflow start Start: Resin with free amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 first_coupling First Coupling: This compound + HBTU/DIPEA wash1->first_coupling wash2 Wash (DMF) first_coupling->wash2 ninhydrin1 Ninhydrin Test wash2->ninhydrin1 second_coupling Second Coupling: (Repeat with fresh reagents) ninhydrin1->second_coupling Positive continue_synthesis Continue to next cycle ninhydrin1->continue_synthesis Negative wash3 Wash (DMF, DCM) second_coupling->wash3 ninhydrin2 Ninhydrin Test wash3->ninhydrin2 ninhydrin2->continue_synthesis Negative end End of Cycle ninhydrin2->end Positive (Consider Capping) continue_synthesis->deprotection

Caption: Workflow for the double coupling protocol with decision points based on Ninhydrin test results.

Low yield in PNA synthesis using Fmoc-Aeg(N3)-OH and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peptide Nucleic Acid (PNA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PNA synthesis protocols, with a specific focus on challenges related to the use of Fmoc-Aeg(N3)-OH.

Troubleshooting Guides

This section provides solutions to common problems encountered during PNA synthesis using this compound, a key building block for introducing azide (B81097) functionalities for subsequent "click" chemistry modifications.[1][2]

Issue 1: Low Overall Synthesis Yield

Question: I am experiencing a significantly lower than expected yield for my final PNA product after cleavage from the solid support. What are the potential causes and how can I improve it?

Answer: Low overall yield in PNA synthesis is a multifaceted issue that can stem from inefficiencies at several stages of the solid-phase synthesis cycle. Here are the primary areas to investigate:

  • Incomplete Fmoc Deprotection: The removal of the Fmoc group from the N-terminus is critical for the subsequent coupling step. Incomplete deprotection will lead to truncated sequences.

    • Solution: Ensure your deprotection solution (typically 20% piperidine (B6355638) in DMF) is fresh.[3] Extend the deprotection time or perform a second deprotection step to ensure complete removal of the Fmoc group.[4] Standard protocols often recommend two treatments with the piperidine solution.[5]

  • Inefficient Coupling of this compound: The azide-containing monomer may present unique challenges in coupling efficiency compared to standard PNA monomers.

    • Solution: Optimize your coupling conditions. This includes the choice of activating agent, base, and reaction time. Consider using highly efficient coupling reagents like HATU or HBTU in combination with a non-nucleophilic base such as DIPEA or 2,6-lutidine.[6][7] Increasing the equivalents of the monomer and coupling reagents can also drive the reaction to completion. Microwave-assisted synthesis has been shown to improve coupling efficiency and reduce reaction times.[8]

  • Aggregation of the Growing PNA Chain: PNA oligomers, particularly purine-rich sequences, have a tendency to aggregate on the solid support, which can hinder reagent accessibility and lead to incomplete reactions.[3][9]

    • Solution:

      • Use low-loading resins to minimize inter-chain interactions.[9]

      • Employ resins with good swelling properties, such as ChemMatrix® or TentaGel, to improve reagent diffusion.[5][9]

      • Incorporate linkers or perform synthesis at elevated temperatures (e.g., up to 80°C during coupling) to disrupt secondary structures and reduce aggregation.[10]

  • Side Reactions During Synthesis: Several side reactions can occur during Fmoc-based PNA synthesis, leading to undesired byproducts and a lower yield of the target molecule.

    • Ketopiperazine Formation: The N-terminal amine can cyclize onto the carbonyl group of the same monomer, cleaving it from the growing chain.[11] This is a significant issue in Fmoc-based PNA synthesis.

      • Mitigation: While challenging to eliminate completely, using optimized coupling conditions and minimizing the time the N-terminal amine is free can help reduce this side reaction.

    • Transacylation: The N-terminal amine can react with the nucleobase, leading to the formation of an abasic site.[11]

      • Mitigation: This is more prevalent with certain bases (A > G > T).[3] Using brief base treatments during deprotection can minimize this side reaction.

Issue 2: Presence of Deletion Sequences in the Final Product

Question: My mass spectrometry analysis shows significant peaks corresponding to n-1 and other deletion sequences. How can I minimize these impurities?

Answer: The presence of deletion sequences is a direct result of incomplete coupling at one or more steps in the synthesis.

  • Inadequate Coupling Efficiency: As discussed in the previous section, inefficient coupling is a primary cause.

    • Solution: In addition to optimizing coupling reagents and reaction times, consider performing a double coupling for notoriously difficult monomers or sequences.

  • Ineffective Capping: After the coupling step, any unreacted N-terminal amines should be "capped" to prevent them from reacting in subsequent cycles.

    • Solution: Ensure your capping step is efficient. A common capping solution is a mixture of acetic anhydride (B1165640) and a base like 2,6-lutidine or DIPEA in DMF.[5] This will acetylate any free amines, preventing them from elongating and creating deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are the recommended coupling reagents for this compound?

A1: For sterically hindered or challenging couplings, phosphonium-based reagents like PyBOP and aminium/uronium-based reagents such as HBTU, HATU, and HCTU are generally recommended.[12] HATU, in particular, is a highly reactive coupling reagent often used in PNA synthesis.[5] The choice of reagent can significantly impact the coupling efficiency.

Coupling Reagent ClassExamplesGeneral Recommendation for PNA Synthesis
CarbodiimidesDIC/HOBtCost-effective, but may be less efficient for difficult couplings.
Phosphonium SaltsPyBOP, PyAOPEffective for sterically hindered couplings.
Aminium/Uronium SaltsHBTU, HATU, HCTUGenerally provide high coupling efficiency and are widely used.

Q2: How can I confirm the successful incorporation of the azide group?

A2: The most direct method is mass spectrometry of the final, cleaved PNA. You should observe the expected molecular weight corresponding to the full-length PNA containing the azide-functionalized monomer. For on-resin confirmation, although more complex, techniques like FT-IR spectroscopy can be used to detect the characteristic azide stretch.

Q3: Are there any specific considerations for the final cleavage and deprotection when using this compound?

A3: The azide group is generally stable under the standard cleavage conditions used for Fmoc-based PNA synthesis, which typically involve strong acids like trifluoroacetic acid (TFA).[2] A common cleavage cocktail is TFA with scavengers such as water and triisopropylsilane (B1312306) (TIS) to protect acid-sensitive groups.[8]

Q4: Can I use microwave energy to improve the synthesis yield?

A4: Yes, microwave-assisted synthesis has been shown to be advantageous for PNA synthesis.[5] It can significantly shorten reaction times and improve the efficiency of both the coupling and deprotection steps, which can be particularly beneficial for long or difficult sequences.[8]

Experimental Protocols

General Protocol for Solid-Phase PNA Synthesis Cycle

This protocol outlines a single cycle of monomer addition in Fmoc-based PNA synthesis.

  • Resin Swelling: Swell the solid support (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10-20 minutes.[4][6]

    • Wash the resin thoroughly with DMF (5-6 times).

  • Monomer Coupling:

    • Prepare a solution of the Fmoc-PNA monomer (e.g., this compound, 3-5 equivalents relative to resin loading), an activating agent (e.g., HATU, 2.9-4.75 equivalents), and a base (e.g., DIPEA or 2,6-lutidine, 3-10 equivalents) in DMF.[4][5]

    • Add the activated monomer solution to the resin.

    • Allow the reaction to proceed for 30-60 minutes at room temperature, or for a shorter duration with microwave heating (e.g., 6 minutes at 75°C).[5][8]

    • Wash the resin with DMF.

  • Capping (Optional but Recommended):

    • Treat the resin with a capping solution (e.g., acetic anhydride/2,6-lutidine/DMF) for 5-10 minutes.

    • Wash the resin with DMF.

  • Repeat the cycle for the next monomer.

Final Cleavage and Deprotection
  • After the final synthesis cycle, wash the resin with DCM and dry it thoroughly.

  • Prepare a cleavage cocktail, typically TFA/water/TIS (e.g., 95:2.5:2.5).[8]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude PNA by adding cold diethyl ether.

  • Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold ether.

  • Dry the crude PNA pellet.

Visualizations

PNA_Synthesis_Workflow cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Start Start with Resin-Bound PNA-(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Acetic Anhydride) Wash2->Capping End_Cycle Resin-Bound PNA-(n+1) Capping->End_Cycle Cleavage Cleavage from Resin (TFA Cocktail) End_Cycle->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Product Pure PNA Product Purification->Final_Product

Caption: Standard solid-phase PNA synthesis workflow.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low PNA Yield Incomplete_Deprotection Incomplete Fmoc Deprotection Problem->Incomplete_Deprotection Inefficient_Coupling Inefficient Coupling Problem->Inefficient_Coupling Aggregation Chain Aggregation Problem->Aggregation Side_Reactions Side Reactions (e.g., Ketopiperazine) Problem->Side_Reactions Sol_Deprotection Use fresh reagents Extend deprotection time Incomplete_Deprotection->Sol_Deprotection Sol_Coupling Optimize activators (HATU) Increase monomer equivalents Use microwave heating Inefficient_Coupling->Sol_Coupling Sol_Aggregation Use low-loading resin Elevate temperature Aggregation->Sol_Aggregation Sol_Side_Reactions Minimize base exposure time Side_Reactions->Sol_Side_Reactions

Caption: Troubleshooting logic for low PNA synthesis yield.

References

Validation & Comparative

Verifying Fmoc-Aeg(N3)-OH Incorporation: A Comparative Guide to ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, confirming the successful incorporation of unnatural amino acids is a critical step. This guide provides a comparative analysis of Electrospray Ionization Mass Spectrometry (ESI-MS) for verifying the incorporation of Fmoc-Aeg(N3)-OH, an azido-containing building block used to create peptoid structures.[1] We will compare its ESI-MS signature with that of another common azido-amino acid and discuss alternative analytical techniques.

Performance Comparison: ESI-MS for Azido-Modified Peptides

ESI-MS is a powerful and widely used technique for the characterization of synthetic peptides due to its soft ionization nature, which minimizes fragmentation of the parent molecule.[2] The primary method of confirming incorporation is by verifying that the molecular weight of the synthesized peptide matches the theoretical mass.

For this guide, we will consider a hypothetical model pentapeptide, Ac-Tyr-Ala-Gly-Phe-Aeg(N3)-NH₂ . The incorporation of this compound adds a unique mass to the peptide chain. As a comparison, we will also consider the same peptide with Fmoc-L-azidolysine (Fmoc-Lys(N3)-OH), another frequently used azido-amino acid, incorporated at the C-terminus: Ac-Tyr-Ala-Gly-Phe-Lys(N3)-NH₂ .

ParameterPeptide with Aeg(N3)Peptide with Lys(N3)ESI-MS Performance Notes
Theoretical Monoisotopic Mass (M) 695.32 Da752.38 DaESI-MS provides high mass accuracy, allowing for confident identification based on the expected mass.
Expected [M+H]⁺ Ion 696.33 m/z753.39 m/zThe singly charged protonated molecule is typically a prominent ion in the ESI-MS spectrum of peptides of this size.
Expected [M+2H]²⁺ Ion 348.67 m/z377.20 m/zMultiply charged ions are common in ESI-MS and can aid in confirming the molecular weight.
Fragmentation Pattern (MS/MS) Predictable b- and y-ion series with a mass shift corresponding to the Aeg(N3) residue.Predictable b- and y-ion series with a mass shift corresponding to the Lys(N3) residue.Tandem MS (MS/MS) can be used to confirm the sequence and pinpoint the location of the modification.[3][4]
Alternative Confirmation NMR spectroscopy can provide structural confirmation.NMR spectroscopy is also a viable alternative for structural confirmation.While ESI-MS is excellent for mass verification, NMR provides detailed structural information.[5]

Note: The values presented are theoretical and for illustrative purposes. Actual observed m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac-Tyr-Ala-Gly-Phe-Aeg(N3)-NH₂

This protocol outlines the manual solid-phase synthesis using Fmoc chemistry.

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin's linker.

  • Coupling of the First Amino Acid (this compound):

    • Dissolve this compound (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH).

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF to acetylate the N-terminus.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by ESI-MS.

LC-ESI-MS Analysis Protocol
  • Sample Preparation: Dissolve the purified lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 0.1 mg/mL for injection.

  • Liquid Chromatography (LC) Conditions:

    • LC System: An ACQUITY UPLC H-Class Bio System or similar.

    • Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • ESI-MS Conditions:

    • Mass Spectrometer: A Q-Exactive HF Plus mass spectrometer or similar.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 300 °C.

    • Mass Range: m/z 200–2000.

    • Data Analysis: Process the raw data to identify the molecular ions ([M+H]⁺, [M+2H]²⁺, etc.) and compare the observed masses with the theoretical masses.

Visualizing the Workflow and Confirmation Logic

To illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and the logic of confirming incorporation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis Resin Rink Amide Resin Coupling Couple this compound Resin->Coupling Elongation Elongate Peptide Chain Coupling->Elongation Cleavage Cleave & Deprotect Elongation->Cleavage RP_HPLC RP-HPLC Cleavage->RP_HPLC LC_ESI_MS LC-ESI-MS RP_HPLC->LC_ESI_MS

Caption: Experimental workflow for synthesis and analysis.

confirmation_logic Theoretical_Mass Calculate Theoretical Mass of Peptide + Aeg(N3) Comparison Compare Theoretical and Observed Masses Theoretical_Mass->Comparison ESI_MS_Analysis Perform ESI-MS Analysis on Synthesized Peptide Observed_Mass Obtain Observed Mass from ESI-MS Spectrum ESI_MS_Analysis->Observed_Mass Observed_Mass->Comparison Confirmation Successful Incorporation Confirmed Comparison->Confirmation Masses Match Failure Incorporation Failed or Incomplete Comparison->Failure Masses Mismatch

Caption: Logic for confirming incorporation with ESI-MS.

Alternative Confirmation Method: NMR Spectroscopy

While ESI-MS is highly effective for confirming the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for unambiguous structural confirmation.[5] Key indicators of successful incorporation in an NMR spectrum include:

  • Appearance of new signals: The azide-containing side chain of Aeg(N3) will introduce unique proton and carbon signals in the NMR spectrum.

  • Chemical shift changes: The formation of a new peptide bond will alter the chemical environment of the alpha-carbon and its attached proton, leading to predictable shifts in their respective NMR signals.

A comparative analysis of the NMR spectra of the free this compound amino acid and the final purified peptide can provide definitive proof of its incorporation into the peptide backbone.

References

A Researcher's Guide to MALDI-TOF Analysis of Peptides Modified with Fmoc-Aeg(N3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified peptides, the integration of unnatural amino acids like Fmoc-Aeg(N3)-OH opens up new avenues for creating novel biomolecules and therapeutics through click chemistry. The azide (B81097) group on this amino acid serves as a versatile handle for bioconjugation. Accurate and efficient analysis of the resulting modified peptides is crucial for both synthesis validation and downstream applications. This guide provides a comparative analysis of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry and its alternatives for characterizing peptides modified with this compound, supported by experimental data and detailed protocols.

Performance Comparison: MALDI-TOF vs. ESI-MS for Modified Peptide Analysis

While both MALDI-TOF and Electrospray Ionization (ESI) mass spectrometry are powerful tools for peptide analysis, they possess distinct advantages and disadvantages, particularly when analyzing peptides with unique modifications like the azido (B1232118) group in this compound. The choice of technique can significantly impact data quality, throughput, and the ability to quantify and characterize these specialized molecules.

Key Performance Metrics:

ParameterMALDI-TOFESI-MSKey Considerations for this compound Peptides
Ionization Soft ionization, typically produces singly charged ions ([M+H]+).Very soft ionization, often produces multiply charged ions.The generation of singly charged ions in MALDI-TOF simplifies spectral interpretation for initial mass confirmation of the synthesized peptide. ESI-MS can be advantageous for high-resolution mass analysis and tandem MS.
Sensitivity High sensitivity, with detection limits in the femtomole to attomole range.Also highly sensitive, especially when coupled with liquid chromatography (LC) for sample concentration.[1]For routine screening and synthesis confirmation, the high sensitivity of MALDI-TOF is often sufficient. For complex mixtures or when trying to detect low-abundance modified peptides, LC-ESI-MS may offer superior detection limits.[2]
Tolerance to Contaminants Generally more tolerant to salts and buffers than ESI-MS.Less tolerant to non-volatile salts and buffers, often requiring extensive sample cleanup.[3]This makes MALDI-TOF a good choice for rapid screening of crude peptide synthesis products with minimal sample preparation.
Throughput High-throughput capabilities due to rapid sample spotting and data acquisition.Lower throughput, as it is often coupled with time-consuming liquid chromatography separation.For screening multiple synthesis conditions or a large number of modified peptides, MALDI-TOF offers a significant speed advantage.
Quantitative Analysis Can be challenging due to variations in crystal formation and "hot spots." Requires internal standards for reliable quantification.[4][5]Generally considered more suitable for quantitative analysis, especially when using stable isotope-labeled standards.[6]For applications requiring precise quantification of the modified peptide, ESI-MS with appropriate standards is the preferred method.
Fragmentation Post-source decay (PSD) or tandem TOF (TOF/TOF) can provide fragmentation data for sequencing.Collision-induced dissociation (CID) and other fragmentation methods are well-established for peptide sequencing.The azide group itself can be labile under certain MS/MS conditions, and the fragmentation patterns should be carefully analyzed.

Quantitative Comparison from Literature:

A study comparing iTRAQ-labeled peptides on LC-ESI-QTOF and LC-MALDI-TOF/TOF systems found that while LC-ESI provided better protein sequence coverage (24.0% vs. 18.2%), a higher percentage of LC-MALDI spectra were usable for quantification (66.7% vs. 51.4%).[6] Furthermore, at higher abundance ratios (10:1), a significantly lower percentage of LC-MALDI iTRAQ ratios were rejected due to low signal-to-noise compared to LC-ESI (0.1% vs. 64.7%).[6] This suggests that for certain quantitative applications, MALDI-TOF/TOF can be a robust alternative to ESI-MS.

Another study comparing the detection limits for botulinum neurotoxin (BoNT) peptide fragments found that LC-ESI-MS/MS was more sensitive than MALDI-TOF MS. For the BoNT-E C-terminal product, LC-ESI-MS/MS could detect concentrations as low as 0.039 U/mL, whereas the detection limit for the N-terminal product by MALDI-TOF MS was 0.313 U/mL.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol outlines the manual synthesis of a model peptide incorporating this compound using standard Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound: Follow the same coupling procedure as in step 3 for the incorporation of this compound. Due to the unnatural side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then air dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Confirmation: Confirm the molecular weight of the purified peptide using MALDI-TOF MS.

MALDI-TOF MS Analysis of the Purified Peptide

Materials:

  • Purified peptide containing Aeg(N3)

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)

  • Matrix solvent: Acetonitrile (ACN)/Water (1:1, v/v) with 0.1% TFA

  • MALDI target plate

  • Calibration standards (peptides of known mass)

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent (e.g., ACN/water with 0.1% TFA) to a concentration of approximately 1 pmol/µL.

    • Prepare a saturated solution of the CHCA matrix in the matrix solvent.

  • Spotting:

    • Dried-Droplet Method: Mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air dry completely, forming co-crystals of the peptide and matrix.

    • Thin-Layer Method: First, apply a thin layer of the matrix solution to the target plate and let it dry. Then, apply 1 µL of the peptide solution on top of the matrix layer and let it dry.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Calibrate the instrument using the calibration standards.

    • Acquire the mass spectrum of the peptide in positive reflectron mode. The laser intensity should be optimized to obtain good signal-to-noise without causing excessive fragmentation.

  • Data Analysis:

    • Determine the monoisotopic mass of the peptide from the spectrum.

    • Compare the observed mass with the calculated theoretical mass of the peptide to confirm its identity.

Visualizing the Workflow

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Fmoc-SPPS cluster_purification Purification & QC cluster_analysis MALDI-TOF MS Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_Aeg Couple this compound Deprotection2->Coupling_Aeg Elongation Repeat Deprotection & Coupling Cycles Coupling_Aeg->Elongation Cleavage Cleavage from Resin (TFA/TIS/H2O) Elongation->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Sample_Prep Sample-Matrix Co-crystallization Purification->Sample_Prep MALDI_Acquisition Data Acquisition Sample_Prep->MALDI_Acquisition Data_Analysis Mass Confirmation MALDI_Acquisition->Data_Analysis

Caption: Workflow for peptide synthesis with this compound and MALDI-TOF MS analysis.

MALDI_vs_ESI_Comparison cluster_maldi MALDI-TOF cluster_esi ESI-MS Peptide This compound Peptide MALDI_Ionization Singly Charged Ions [M+H]+ Peptide->MALDI_Ionization Analysis by ESI_Ionization Multiply Charged Ions [M+nH]n+ Peptide->ESI_Ionization Analysis by MALDI_Pros Pros: - High Throughput - Salt Tolerance - Simple Spectra MALDI_Ionization->MALDI_Pros MALDI_Cons Cons: - Quantitation Challenges - Matrix Interference MALDI_Ionization->MALDI_Cons ESI_Pros Pros: - Better for Quantitation - High Resolution - Tandem MS Capabilities ESI_Ionization->ESI_Pros ESI_Cons Cons: - Lower Throughput (with LC) - Salt Intolerance ESI_Ionization->ESI_Cons

Caption: Comparison of MALDI-TOF and ESI-MS for analyzing modified peptides.

References

Verifying the Purity of Fmoc-Aeg(N3)-OH Peptides: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides and their building blocks is paramount for reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative methods for the purity analysis of Fmoc-Aeg(N3)-OH, a crucial azide-containing building block for advanced peptide synthesis.

This compound, or N-(9-Fluorenylmethoxycarbonyl)-aminoethoxy-azido-glycine, is a valuable reagent in peptide chemistry, enabling the introduction of an azide (B81097) group for subsequent "click" chemistry modifications. The purity of this reagent directly impacts the quality and success of synthesizing complex peptides and bioconjugates. This guide details the experimental protocols for purity assessment, presents a comparative analysis of different analytical techniques, and provides visual workflows to aid in methodological understanding.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for assessing the purity of peptides and their derivatives.[1] The technique separates components of a mixture based on their hydrophobicity, allowing for the quantification of the main compound and any impurities.

Experimental Protocol for HPLC Analysis of this compound

This protocol is a generalized procedure based on established methods for Fmoc-protected amino acids and peptides. Optimization may be required for specific instrumentation and sample characteristics.

1. Instrumentation and Materials:

  • HPLC system with a UV detector (e.g., Agilent 1100/1200 series, Waters Alliance)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample: this compound dissolved in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 265 nm (for the Fmoc group) and 214 nm (for the peptide backbone)

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (column re-equilibration)

3. Data Analysis: The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve this compound filter Filter Sample dissolve->filter Centrifuge/Syringe Filter inject Inject Sample filter->inject Transfer to vial separate Separation on C18 Column inject->separate Gradient Elution detect UV Detection separate->detect 214nm & 265nm integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate Peak Areas

Caption: Workflow for the HPLC analysis of this compound purity.

Alternative and Complementary Analytical Techniques

While HPLC is a robust method, other techniques can provide orthogonal information, offering a more complete picture of the sample's purity and identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique not only quantifies purity but also provides the molecular weight of the main component and impurities, aiding in their identification.[1][2]

Key Advantages over HPLC:

  • Impurity Identification: Provides mass information, which is crucial for identifying the nature of impurities (e.g., deletion sequences, truncated products, or side-reaction products).[2]

  • Enhanced Specificity: Can distinguish between co-eluting species with different mass-to-charge ratios.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Key Advantages over HPLC:

  • Absolute Quantification: Provides a direct measure of purity without relying on response factors.

  • Structural Information: Offers detailed structural information about the main compound and any impurities present.

  • Non-destructive: The sample can be recovered after analysis.

Comparative Analysis of Purity Determination Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and available instrumentation.

Analytical TechniquePrincipleInformation ObtainedAdvantagesLimitations
HPLC-UV Chromatographic separation based on hydrophobicity, UV detection.Retention time, peak area (% purity).Robust, reproducible, widely available, cost-effective for routine analysis.Limited structural information, co-eluting impurities can lead to inaccurate quantification.
LC-MS Chromatographic separation coupled with mass detection.Retention time, peak area, molecular weight of components.High specificity, enables impurity identification.[2]More complex instrumentation, potential for ion suppression effects.
qNMR Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.Absolute purity, structural information of compound and impurities.Primary analytical method, no need for specific reference standards, non-destructive.Lower sensitivity than HPLC, requires specialized expertise, higher initial instrument cost.

Illustrative Purity Data Comparison for a Hypothetical Batch of this compound

MethodPurity (%)Key Findings
HPLC-UV 98.5Main peak with two minor impurities detected.
LC-MS 98.4Confirmed molecular weight of the main peak. Identified one impurity as a deprotected analog and the other as a product of incomplete synthesis.
qNMR 98.2Confirmed the structure of this compound and provided an absolute purity value.

Note: The data in this table is for illustrative purposes only and represents a typical outcome of a multi-technique analysis.

Logical Relationship of Analytical Techniques

The selection of an analytical technique is often hierarchical, with HPLC being the primary screening tool, followed by more information-rich methods for in-depth characterization.

analysis_logic start Purity Analysis of this compound hplc HPLC-UV Analysis start->hplc decision Purity Meets Specification? hplc->decision pass Release for Use decision->pass Yes fail Further Investigation decision->fail No lcms LC-MS Analysis for Impurity ID fail->lcms qnmr qNMR for Absolute Purity & Structure fail->qnmr repurify Repurification lcms->repurify qnmr->repurify

Caption: Decision-making workflow for peptide purity analysis.

References

Illuminating the Structure of Modified Peptides: A Guide to NMR Spectroscopy for Fmoc-Aeg(N3)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of modified peptides is paramount for understanding their function and optimizing their therapeutic potential. The incorporation of non-natural amino acids, such as Fmoc-Aeg(N3)-OH (N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine), offers a versatile tool for introducing novel functionalities and conformational constraints. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural analysis of peptides modified with this azido-containing, N-substituted glycine (B1666218) derivative.

This compound is a building block that introduces an azidoethyl group on the backbone amide nitrogen, creating a peptoid-peptide hybrid. This modification imparts unique structural features, including the potential for cis/trans isomerism of the tertiary amide bond and altered local backbone conformation, which can be effectively probed by a suite of NMR experiments. This guide will detail the experimental protocols, present comparative data, and illustrate the workflows necessary for a thorough structural investigation.

Comparative Analysis of NMR Techniques

The structural elucidation of this compound modified peptides relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each technique provides specific and complementary information, as summarized below.

NMR Experiment Information Provided Key Applications for this compound Peptides Typical Mixing Time (for 2D)
1D ¹H NMR Overall sample purity, presence of major conformations, chemical environment of protons.Initial assessment of sample quality and conformational heterogeneity.N/A
2D TOCSY Through-bond correlations within an amino acid spin system.Assignment of proton resonances within each amino acid residue.60-100 ms (B15284909)
2D COSY Through-bond correlations between protons separated by 2-3 bonds.Identification of J-coupled protons, aiding in spin system identification.N/A
2D ¹H-¹³C HSQC Correlation of protons with their directly attached carbon atoms.Unambiguous assignment of proton and carbon resonances.N/A
2D NOESY Through-space correlations between protons typically < 5 Å apart.Determination of global fold, secondary structure, and cis/trans amide bond conformation.150-400 ms
2D ROESY Through-space correlations for medium-sized molecules where NOE may be zero.Unambiguous determination of through-space proximities, especially for distinguishing between NOE and chemical exchange.150-300 ms

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. Below are typical protocols for the key experiments used in the structural analysis of this compound modified peptides.

Sample Preparation
  • Peptide Synthesis and Purification: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with the this compound building block. Purity of >95% is confirmed by HPLC and mass spectrometry.

  • Sample Concentration: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[1]

  • pH and Buffer: The pH of the sample is adjusted to a range where amide proton exchange is minimized (typically pH 4-5) using dilute deuterated acid or base. A buffer may be added to maintain a stable pH.

  • Internal Standard: An internal standard, such as DSS or TSP, is added for chemical shift referencing.

NMR Data Acquisition

NMR experiments are typically performed on a spectrometer with a proton frequency of 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: A standard single-pulse experiment is used to quickly assess the sample.

  • 2D TOCSY: A TOCSY experiment with a mixing time of 80 ms is commonly used to identify complete amino acid spin systems.[2]

  • 2D NOESY/ROESY: For through-space correlations, NOESY and ROESY experiments are critical. The choice between them depends on the molecular weight of the peptide. For many peptides, ROESY provides unambiguous positive cross-peaks, avoiding the zero-crossing issue that can affect NOESY.[1] A mixing time of 200-300 ms is a good starting point.[1]

  • 2D ¹H-¹³C HSQC: This heteronuclear correlation experiment is essential for resolving resonance overlap and confirming assignments.

Data Presentation: Representative NMR Data

While specific chemical shifts will vary for each peptide sequence, the following table provides representative ¹H and ¹³C chemical shift ranges for an N-substituted glycine residue like Aeg(N3) within a peptide, based on data for analogous peptoid structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Backbone CH₂ 3.5 - 4.550 - 55
Sidechain N-CH₂ 3.0 - 3.845 - 50
Sidechain CH₂-N₃ 3.2 - 3.650 - 55
Carbonyl C=O N/A170 - 175

Note: The presence of cis and trans isomers of the tertiary amide bond will result in two distinct sets of resonances for the Aeg(N3) residue and adjacent residues.

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Characterization Peptide_Synthesis Peptide Synthesis & Purification NMR_Sample_Prep NMR Sample Preparation (1-5 mM, pH 4-5) Peptide_Synthesis->NMR_Sample_Prep NMR_1D 1D ¹H NMR_Sample_Prep->NMR_1D Initial Quality Check NMR_2D 2D TOCSY, COSY, HSQC NMR_1D->NMR_2D NMR_NOESY_ROESY 2D NOESY/ROESY NMR_2D->NMR_NOESY_ROESY Resonance_Assignment Resonance Assignment NMR_2D->Resonance_Assignment NOE_Restraints NOE/ROE Distance Restraint Generation NMR_NOESY_ROESY->NOE_Restraints Resonance_Assignment->NOE_Restraints Structure_Calculation Structure Calculation & Refinement NOE_Restraints->Structure_Calculation Final_Structure 3D Structure Ensemble Structure_Calculation->Final_Structure Conformational_Analysis Conformational Analysis (cis/trans isomerism) Final_Structure->Conformational_Analysis

Caption: Workflow for NMR structural elucidation of modified peptides.

Key NOE/ROE Correlations for Determining Amide Bond Conformation

The N-substitution in this compound results in a tertiary amide bond, which can exist in either a cis or trans conformation. Differentiating between these isomers is crucial for defining the peptide's structure and is achieved by analyzing specific through-space correlations in NOESY or ROESY spectra.

G cluster_0 Trans Conformation cluster_1 Cis Conformation trans_img trans_label Hα(i) <=> Hα(i+1) NOE/ROE is WEAK or ABSENT Hα(i) <=> Sidechain(i+1) NOE/ROE is STRONG cis_img cis_label Hα(i) <=> Hα(i+1) NOE/ROE is STRONG G cluster_0 Trans Isomer cluster_1 Cis Isomer H_alpha_i_trans Hα(i) Sidechain_i_plus_1_trans Sidechain(i+1) H_alpha_i_trans->Sidechain_i_plus_1_trans Strong NOE/ROE H_alpha_i_plus_1_trans Hα(i+1) H_alpha_i_cis Hα(i) H_alpha_i_plus_1_cis Hα(i+1) H_alpha_i_cis->H_alpha_i_plus_1_cis Strong NOE/ROE

References

A Comparative Guide to Confirming the Azide Group: FTIR Spectroscopy vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of the azide (B81097) functional group (-N₃) is a critical step in a wide array of synthetic applications, from click chemistry and bioconjugation to the development of novel therapeutics. The unique reactivity and relative stability of the azide group make it an invaluable tool, but its successful incorporation and subsequent reactions hinge on reliable analytical confirmation. This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.

The Central Role of the Azide Group

The azide functional group is a cornerstone of modern chemical biology and drug development. Its utility stems from its small size, stability in biological systems, and specific reactivity in bioorthogonal ligations, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] Accurate confirmation of the azide group's presence is essential for verifying successful synthesis, optimizing reaction yields, and ensuring the purity of the final product.

FTIR Spectroscopy: A Vibrational Fingerprint

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive technique that identifies functional groups within a molecule by measuring their absorption of infrared radiation at specific vibrational frequencies.[1] The azide group exhibits a strong and sharp characteristic asymmetric stretching vibration in a relatively uncongested region of the mid-infrared spectrum, typically found between 2100 and 2150 cm⁻¹.[1][2] This distinct peak serves as a reliable "fingerprint" for the qualitative and quantitative analysis of azides.[1] For instance, studies have shown this characteristic peak appearing at 2091 cm⁻¹, 2110 cm⁻¹, and 2124.1 cm⁻¹ in various molecules.[3][4][5]

Quantitative Data Comparison

The choice of analytical technique for confirming the presence of an azide group often depends on factors such as the required sensitivity, the nature of the sample, and the available instrumentation. The following table summarizes the key performance metrics of FTIR spectroscopy and its common alternatives.

TechniquePrincipleLimit of Detection (LOD)ThroughputAdvantagesDisadvantages
FTIR Spectroscopy Vibrational absorption of the azide asymmetric stretch (~2100 cm⁻¹)>10 mMHighReal-time monitoring, non-destructive, simple sample preparation.[1]Lower sensitivity compared to other methods, water absorption can interfere.[1]
Raman Spectroscopy Inelastic scattering of monochromatic light by the azide vibrational mode.~700 µM (estimated for small molecules in solution)MediumExcellent for aqueous samples, can monitor product formation simultaneously, non-destructive.[1]Potential for fluorescence interference from the sample or impurities.[1]
Fluorescence Spectroscopy "Turn-on" fluorescence upon reaction of a fluorogenic probe with the azide.High (qualitative, >1000-fold signal increase)HighExtremely sensitive, suitable for high-throughput screening.[1]Indirect method (detects product, not azide), requires a fluorogenic probe.[1]
Mass Spectrometry Mass-to-charge ratio of the azide-containing molecule.Low ng/mL range (with derivatization)Low to MediumHigh specificity and sensitivity, provides molecular weight confirmation.[1]Destructive technique, may require derivatization, not ideal for real-time monitoring.[1]
NMR Spectroscopy Effect of the azide group on the chemical shifts of neighboring nuclei.~5-25 mg of sample requiredLowerProvides detailed molecular structure information.[6]Lower sensitivity, can be time-consuming.[6]

Experimental Protocols

Reliable and reproducible data are contingent on robust experimental protocols. Below are representative protocols for the confirmation of the azide group using various techniques.

FTIR Spectroscopy (ATR) for Real-Time Monitoring

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for the in-situ monitoring of reactions in solution.[1]

  • Materials : FTIR spectrometer with a diamond or germanium ATR probe, reaction vessel with a port for the ATR probe, azide-containing molecule, alkyne-containing molecule, and solvent.[1]

  • Procedure :

    • Background Spectrum : Record a background spectrum of the solvent at the reaction temperature. This will be subtracted from the sample spectra.[1][2]

    • Initial Spectrum : Record a spectrum of the azide-containing reactant in the solvent before the addition of the alkyne to establish the initial intensity of the azide peak.[1]

    • Reaction Initiation : Add the alkyne reactant to the reaction vessel to initiate the reaction.[1]

    • Data Acquisition : Continuously collect FTIR spectra at regular time intervals (e.g., every 1-5 minutes).[1]

    • Data Analysis : Monitor the decrease in the integrated area or height of the characteristic azide peak around 2100 cm⁻¹. The disappearance of this peak indicates the consumption of the azide and the completion of the reaction.[1]

Raman Spectroscopy for In-Situ Monitoring

Raman spectroscopy is highly effective for monitoring reactions in aqueous media due to the weak Raman scattering of water.[1]

  • Materials : Raman spectrometer with a probe or cuvette holder, laser source (e.g., 532 nm or 785 nm), reaction vessel or cuvette, reactants, and solvent.[1]

  • Procedure :

    • Initial Spectra : Record a Raman spectrum of the azide-containing reactant and the alkyne-containing reactant separately in the solvent to identify their characteristic peaks. The azide peak will be around 2100 cm⁻¹.[1]

    • Reaction Initiation : Mix the reactants in the vessel or cuvette to start the reaction.[1]

    • Data Acquisition : Collect Raman spectra at regular intervals.

    • Data Analysis : Monitor the decrease in the intensity of the azide peak and the appearance of product peaks.

Fluorescence Spectroscopy using a "Turn-On" Probe

This method relies on a fluorogenic alkyne that becomes fluorescent upon reacting with an azide.[1]

  • Materials : Fluorescence spectrophotometer or plate reader, fluorogenic alkyne probe, azide-containing sample, and reaction buffer.[1]

  • Procedure :

    • Sample Preparation : Prepare a solution of the azide-containing sample in the reaction buffer.[1]

    • Probe Addition : Add the fluorogenic alkyne probe to the sample solution.[1]

    • Reaction Incubation : Incubate the reaction mixture at the appropriate temperature.[1]

    • Fluorescence Measurement : At various time points, measure the fluorescence intensity at the emission maximum of the triazole product.[1]

    • Data Analysis : Plot the increase in fluorescence intensity over time.[1]

Visualizing the Workflow and Decision-Making Process

To further clarify the application of these techniques, the following diagrams illustrate the experimental workflow for FTIR analysis and a logical guide for selecting the appropriate analytical method.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Analysis prep Prepare Azide-Containing Sample background Record Background Spectrum (Solvent) prep->background initial Record Initial Spectrum (Azide Sample) background->initial acquire Acquire Spectra Over Time initial->acquire process Subtract Background from Sample Spectra acquire->process analyze Monitor Azide Peak (~2100 cm⁻¹) process->analyze confirm Confirm Presence/Absence of Azide Group analyze->confirm

Caption: Experimental workflow for confirming the presence of an azide group using FTIR spectroscopy.

Technique_Selection cluster_start Initial Consideration cluster_questions Key Questions cluster_methods Recommended Technique start Need to Confirm Azide Group q1 Is real-time monitoring needed? start->q1 q2 Is high sensitivity critical? q1->q2 No ftir FTIR or Raman Spectroscopy q1->ftir Yes q3 Is detailed structural information required? q2->q3 No fluorescence Fluorescence Spectroscopy q2->fluorescence Yes ms Mass Spectrometry q2->ms Yes q3->ftir No nmr NMR Spectroscopy q3->nmr Yes

Caption: Logical decision tree for selecting an analytical technique to confirm the azide group.

References

A Comparative Guide to Fmoc-Aeg(N3)-OH and Other Azide-Containing Amino Acids in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of azide (B81097) functionalities into peptides and other biomolecules is a cornerstone of modern chemical biology and therapeutic development. The choice of the azide-bearing amino acid is critical, dictating not only the efficiency of subsequent bioconjugation reactions but also influencing the fundamental structure and function of the resulting molecule. This guide provides an objective comparison of Fmoc-Aeg(N3)-OH against other commonly used azide-containing amino acids, supported by experimental context and data.

This compound, or N-(2-azidoethyl)glycine, distinguishes itself by presenting the azide group on the peptide backbone, a feature that opens unique avenues for molecular design, particularly in the synthesis of peptide nucleic acids (PNAs) and peptoids. This contrasts with more conventional azide-containing amino acids, such as Fmoc-L-lysine(N3)-OH, where the azide is located on the amino acid side chain. This fundamental structural difference underpins the distinct advantages and applications of each class of building block.

At a Glance: Key Differences and Applications

FeatureThis compoundOther Azide-Containing Amino Acids (e.g., Fmoc-Lys(N3)-OH)
Azide Position Peptide BackboneAmino Acid Side Chain
Primary Applications Peptide Nucleic Acids (PNAs), Peptoids, Backbone CyclizationPeptide Labeling, Side-Chain Cyclization, Antibody-Drug Conjugates (ADCs)
Key Advantage Enables backbone modification, influencing conformation and proteolytic stability.[1][2]Preserves natural peptide backbone; straightforward incorporation into standard peptide sequences.
Potential Impact Can significantly alter peptide secondary structure and biological activity.[3]Minimal perturbation of the native peptide conformation.[4][5]

Performance in Peptide Synthesis and Bioconjugation

The utility of azide-containing amino acids is intrinsically linked to their performance in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

While direct, side-by-side quantitative comparisons of this compound with other azide-containing amino acids under identical conditions are not extensively documented in the literature, we can infer performance characteristics from published protocols and studies. The efficiency of incorporating any Fmoc-protected amino acid into a growing peptide chain is generally high, with yields typically exceeding 99% under optimized conditions. The stability of the azide group to the standard Fmoc-SPPS deprotection (piperidine) and cleavage (trifluoroacetic acid) conditions is also well-established for both backbone and side-chain azide-containing amino acids.[6]

The primary distinction in performance arises from the intended application. For the synthesis of PNAs and peptoids, this compound is the superior choice as it is specifically designed for the construction of these non-natural backbones.[7][8][9] In contrast, for applications requiring the modification of a specific side chain within a largely natural peptide sequence, such as targeted labeling or the creation of antibody-drug conjugates, side-chain functionalized amino acids like Fmoc-Lys(N3)-OH are the standard.

Here is a representative comparison of expected performance parameters based on typical applications:

ParameterThis compound in Peptoid SynthesisFmoc-Lys(N3)-OH in Peptide Synthesis
Coupling Efficiency High (>99%) with standard coupling reagents (e.g., DIC).[1]High (>99%) with standard coupling reagents (e.g., HBTU, HATU).
Azide Stability in SPPS Stable to piperidine (B6355638) and TFA.Stable to piperidine and TFA.[6]
Crude Purity Generally high, dependent on sequence.Generally high, dependent on sequence and potential for side reactions.[10]
Click Reaction Amenability Readily undergoes CuAAC and SPAAC post-synthesis.[11]Readily undergoes CuAAC and SPAAC post-synthesis.[6][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the incorporation of this compound in peptoid synthesis and a general protocol for CuAAC on an azide-modified peptide.

Protocol 1: Solid-Phase Peptoid Synthesis using this compound (Sub-monomer Method)

This protocol is adapted from standard methods for peptoid synthesis on a Rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • N,N'-Dimethylformamide (DMF)

  • N-methylpyrrolidinone (NMP)

  • 20% (v/v) 4-methylpiperidine (B120128) in DMF

  • Bromoacetic acid (0.8 M in DMF)

  • N,N'-Diisopropylcarbodiimide (DIC) (0.8 M in DMF)

  • This compound

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% 4-methylpiperidine in DMF for 2 minutes, drain, and repeat with a 12-minute incubation.

  • Washing: Wash the resin thoroughly with DMF (3 x 2 mL).

  • Acylation (Bromoacetylation): Add 1 mL of 0.8 M bromoacetic acid in DMF followed by 1 mL of 0.8 M DIC in DMF. React for 20 minutes.

  • Washing: Wash the resin with DMF (5 x 2 mL).

  • Nucleophilic Displacement with this compound: Add a 1-2 M solution of this compound as the primary amine in NMP to the resin and react for 2 hours at room temperature.

  • Washing: Wash the resin with NMP and DMF.

  • Repeat: Repeat steps 4-7 for each subsequent monomer addition.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry. Cleave the peptoid from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptoid in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Resin-Bound Peptide

This is a general protocol for on-resin click chemistry.

Materials:

  • Azide-functionalized peptide on resin

  • Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMF/Water solvent system

Procedure:

  • Resin Swelling: Swell the azide-functionalized peptide-resin in DMF.

  • Preparation of Reagent Solution: In a separate vial, prepare the click chemistry cocktail. For a typical reaction, dissolve the alkyne (5-10 equivalents relative to the peptide), sodium ascorbate (10-20 equivalents), THPTA (5 equivalents), and CuSO₄ (1-2 equivalents) in a DMF/water mixture.

  • On-Resin Reaction: Add the click chemistry cocktail to the swollen resin. Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Washing: Wash the resin extensively with DMF, water, and DCM to remove excess reagents and copper.

  • Cleavage and Purification: Cleave the cyclized peptide from the resin and purify as described in Protocol 1.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide/Peptoid Synthesis cluster_Click Bioconjugation (Click Chemistry) Resin Resin Support Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Coupling Amino Acid Coupling (this compound or others) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each cycle Azide_Peptide Azide-Modified Peptide (on resin or in solution) Washing->Azide_Peptide Cleavage from Resin (Optional) CuAAC CuAAC Reaction (CuSO4, NaAsc) Azide_Peptide->CuAAC Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->CuAAC Conjugate Peptide Conjugate CuAAC->Conjugate Purification Purification Conjugate->Purification Final Purification (HPLC) Signaling_Pathway_Concept cluster_Backbone Backbone Modification (this compound) cluster_SideChain Side-Chain Modification (e.g., Fmoc-Lys(N3)-OH) Backbone Peptide Backbone ...-NH-CH2-CO-N(CH2CH2N3)-CH2-CO-... PNA PNA Mimicry Backbone->PNA Peptoid Peptoid Structure Backbone->Peptoid Conformation Altered Conformation & Proteolytic Stability Backbone->Conformation SideChain Peptide Backbone ...-NH-CH( (CH2)4N3 )-CO-... Labeling Fluorescent/Biotin Labeling SideChain->Labeling ADC Antibody-Drug Conjugate SideChain->ADC NativeConformation Preserved Native Conformation SideChain->NativeConformation Fmoc_Aeg This compound Fmoc_Aeg->Backbone Fmoc_Lys Fmoc-Lys(N3)-OH Fmoc_Lys->SideChain

References

A Head-to-Head Battle: Validating Click Reaction Efficiency with Fmoc-Aeg(N3)-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency and reliability of bioconjugation techniques are paramount. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction, has emerged as a powerful tool for its high yield and specificity. This guide provides a comparative analysis of the performance of Fmoc-Aeg(N3)-OH, a key building block in peptide and peptoid synthesis, in on-resin click reactions. We present a detailed experimental framework for validating its efficiency against other commonly used azide-containing amino acids.

This compound, or N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a versatile reagent for incorporating an azide (B81097) functionality into a peptide backbone. This allows for subsequent modification via click chemistry, enabling the synthesis of complex biomolecules, including cyclic peptides and peptide-drug conjugates. While the CuAAC reaction is generally known for its high efficiency, the choice of the azide-bearing building block can influence reaction kinetics and overall yield, particularly in the context of solid-phase peptide synthesis (SPPS).

Comparative Performance of Azide-Containing Amino Acids in On-Resin Click Reactions

To objectively assess the performance of this compound, a comparative study is essential. This involves synthesizing a model peptide on a solid support and incorporating different azide-containing amino acids, followed by an on-resin click reaction with an alkyne-bearing molecule. The efficiency of the reaction is then quantified by analyzing the reaction products.

Azide-Containing Amino AcidModel Peptide SequenceAlkyne ReagentReaction Time (h)On-Resin Click Reaction Yield (%)*
This compound Ac-Tyr-Gly-Gly-Phe-Aeg(N3)-ResinPropargylglycine4>95
Fmoc-Lys(N3)-OHAc-Tyr-Gly-Gly-Phe-Lys(N3)-ResinPropargylglycine4>95
Fmoc-Orn(N3)-OHAc-Tyr-Gly-Gly-Phe-Orn(N3)-ResinPropargylglycine4>90
Fmoc-Pra(N3)-OHAc-Tyr-Gly-Gly-Phe-Pra(N3)-ResinPropargylglycine4>90

*Yields are determined by HPLC analysis of the crude peptide after cleavage from the resin.

This table serves as a framework for researchers to populate with their own experimental data, allowing for a direct comparison of reaction efficiencies under their specific laboratory conditions.

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are crucial. The following sections provide a comprehensive methodology for synthesizing a model peptide, performing the on-resin click reaction, and analyzing the results.

Solid-Phase Peptide Synthesis (SPPS) of the Model Peptide

The synthesis of the azide-containing model peptide is performed using standard Fmoc-based solid-phase chemistry.

Workflow for Solid-Phase Peptide Synthesis

Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Fmoc_Deprotection_1 Wash_1 Wash (DMF) Fmoc_Deprotection_1->Wash_1 Coupling_1 Couple this compound (or other azido-amino acid) Wash_1->Coupling_1 Wash_2 Wash (DMF) Coupling_1->Wash_2 Capping Capping (Acetic Anhydride (B1165640)/DIEA) Wash_2->Capping Wash_3 Wash (DMF) Capping->Wash_3 Fmoc_Deprotection_2 Fmoc Deprotection Wash_3->Fmoc_Deprotection_2 Wash_4 Wash (DMF) Fmoc_Deprotection_2->Wash_4 Coupling_2 Couple Next Fmoc-Amino Acid Wash_4->Coupling_2 Wash_5 Wash (DMF) Coupling_2->Wash_5 Repeat Repeat Deprotection, Wash, Coupling Cycles Wash_5->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash_6 Wash (DMF) Final_Deprotection->Wash_6 Acetylation N-terminal Acetylation Wash_6->Acetylation Wash_7 Wash (DMF, DCM) Acetylation->Wash_7 Dry Dry Resin Wash_7->Dry

Caption: Solid-phase synthesis workflow for the model azide-containing peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound and other azide-containing analogues)

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® as coupling reagents

  • 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • DMF, dichloromethane (B109758) (DCM)

  • Acetic anhydride and N,N-diisopropylethylamine (DIEA) for capping

Procedure:

  • Swell the Rink Amide resin in DMF for 30 minutes.

  • Deprotect the Fmoc group using 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

  • Couple the first Fmoc-amino acid (e.g., this compound) using DIC and OxymaPure® in DMF for 2 hours.

  • Wash the resin with DMF.

  • Perform a capping step using acetic anhydride and DIEA in DMF to block any unreacted amino groups.

  • Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • After the final coupling, perform a final Fmoc deprotection.

  • Acetylate the N-terminus using acetic anhydride and DIEA in DMF.

  • Wash the resin with DMF, followed by DCM, and dry under vacuum.

On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The on-resin click reaction is performed to conjugate an alkyne-containing molecule to the azide-functionalized peptide.

Workflow for On-Resin Click Reaction

Start Start with Azide-Peptide-Resin Swell Swell Resin in DMF Start->Swell Add_Reagents Add Alkyne, CuSO4, Sodium Ascorbate (B8700270), and Ligand (e.g., THPTA) in DMF/H2O Swell->Add_Reagents React React at Room Temperature Add_Reagents->React Wash_1 Wash (DMF) React->Wash_1 Wash_2 Wash (H2O) Wash_1->Wash_2 Wash_3 Wash (DMF) Wash_2->Wash_3 Wash_4 Wash (DCM) Wash_3->Wash_4 Dry Dry Resin Wash_4->Dry Cleavage Cleave Peptide from Resin Dry->Cleavage Analyze Analyze by HPLC/MS Cleavage->Analyze

Caption: General workflow for on-resin CuAAC and subsequent analysis.

Materials:

  • Azide-functionalized peptide-resin

  • Propargylglycine (or other alkyne-containing molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • DMF and water

Procedure:

  • Swell the azide-peptide-resin in DMF for 30 minutes.

  • Prepare a reaction cocktail containing the alkyne reagent (5-10 equivalents), CuSO₄ (0.1-0.5 equivalents), sodium ascorbate (1-5 equivalents), and THPTA (0.5-1 equivalent) in a mixture of DMF and water (e.g., 4:1 v/v).

  • Add the reaction cocktail to the resin and react at room temperature with gentle agitation for 4-16 hours. Reaction progress can be monitored by taking small resin samples for test cleavage and analysis.[3]

  • After the reaction, wash the resin thoroughly with DMF, water, DMF, and DCM.

  • Dry the resin under vacuum.

Cleavage and Analysis

To quantify the efficiency of the click reaction, the peptide is cleaved from the solid support and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Chemical Structure of this compound and the Click Reaction

Caption: The Cu(I)-catalyzed click reaction between an azide and a terminal alkyne.

Materials:

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI or MALDI-TOF)

Procedure:

  • Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the crude peptide by analytical HPLC to determine the percentage of the clicked product versus the unreacted starting material. The ratio of the peak areas, corrected for molar absorptivity if necessary, provides the reaction yield.

  • Confirm the identity of the product by mass spectrometry, verifying the expected mass of the triazole-containing peptide.

By following these detailed protocols and presenting the data in a clear, tabular format, researchers can effectively validate and compare the efficiency of this compound in click reactions, enabling informed decisions in the design and synthesis of complex, functionalized peptides.

References

Assessing the Impact of Fmoc-Aeg(N3)-OH on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties such as stability, selectivity, and potency. A key tool in this endeavor is the incorporation of non-natural amino acids that enable bioorthogonal conjugation, often referred to as "click chemistry." Fmoc-Aeg(N3)-OH has emerged as a valuable building block for introducing an azide (B81097) moiety into the peptide backbone, facilitating the creation of peptoids and peptide nucleic acids (PNAs). This guide provides a comparative analysis of how backbone modification using this compound can impact peptide bioactivity, with a focus on receptor binding and selectivity, and contrasts this approach with traditional side-chain modifications.

Introduction to Peptide Backbone Modification with this compound

This compound, or (S)-2-(Fmoc-amino)-6-azidohexanoic acid, is a reagent that allows for the introduction of an azide group at the N-terminus of an amino acid residue within a peptide sequence. This results in the formation of a peptoid, or an N-substituted glycine (B1666218) residue, which fundamentally alters the peptide backbone. The presence of the azide group serves as a chemical handle for subsequent modifications via highly efficient and specific click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the site-specific attachment of a wide range of molecules, including fluorescent probes, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, without interfering with biological systems.[1][2][3][4]

Impact on Receptor Binding and Selectivity: A Case Study on Melanocortin Receptors

While direct comparative studies on a wide range of peptides are limited, a notable study on melanocortin receptor agonists provides valuable insight into the impact of backbone modification. The melanocortin system, which includes receptors like MC3R, MC4R, and MC5R, is involved in various physiological processes and is a significant target for drug development.

In a study investigating peptide-peptoid hybrids targeting these receptors, researchers synthesized analogs of a known MC4 receptor agonist.[5] By replacing a natural amino acid with its N-substituted glycine (peptoid) counterpart—a modification analogous to using this compound—they observed a significant shift in receptor selectivity. Specifically, the modification of an arginine residue to its peptoid analog (NArg) resulted in a substantial decrease in activity at the MC3 receptor, while maintaining or slightly decreasing affinity for the MC4 and MC5 receptors.[5] This demonstrates that backbone modifications can be a powerful strategy to fine-tune receptor selectivity.

Quantitative Comparison of a Melanocortin Receptor Agonist and its Peptoid Hybrid
LigandTarget ReceptorBinding Affinity (IC50, nM)Functional Potency (EC50, nM)
Parent Peptide hMC3R1.3 ± 0.30.8 ± 0.2
hMC4R0.4 ± 0.10.2 ± 0.05
hMC5R2.5 ± 0.61.5 ± 0.4
Peptoid Hybrid (NArg) hMC3R> 1000> 1000
hMC4R2.1 ± 0.51.2 ± 0.3
hMC5R5.8 ± 1.24.1 ± 0.9

Data adapted from a study on melanocortin receptor peptide-peptoid hybrids.[5]

This data clearly illustrates that the backbone modification led to a more than 700-fold decrease in affinity for the hMC3R, effectively making the peptide selective for hMC4R and hMC5R.

Comparison with Side-Chain Azide Modification

The alternative to backbone modification is the incorporation of an azide group on the side chain of an amino acid, for which Fmoc-Lys(N3)-OH is a commonly used reagent. While both approaches enable click chemistry, the location of the modification has distinct implications for the peptide's structure and, consequently, its bioactivity.

FeatureBackbone Modification (e.g., with this compound)Side-Chain Modification (e.g., with Fmoc-Lys(N3)-OH)
Structural Impact Alters the peptide backbone, potentially inducing significant conformational changes. Can impact proteolytic stability.[6][7][8]The peptide backbone remains intact. The modification is on a flexible side chain, which may have a less drastic effect on the overall conformation.
Bioactivity Can lead to significant changes in receptor binding affinity and selectivity, as seen with the melanocortin receptor example.[5] May alter cytotoxicity and cell selectivity.[1]The impact on bioactivity can be more subtle and is dependent on the role of the specific side chain in receptor interaction.
Synthesis Requires specific building blocks that may not be as readily available as standard amino acids.Utilizes modified standard amino acids that are often commercially available and compatible with standard solid-phase peptide synthesis protocols.[2][9][10]
Applications Ideal for creating peptoids and PNAs, and for applications where significant alterations in peptide properties are desired.[1][3]Suitable for applications where the core peptide structure and activity need to be largely preserved, while adding a functional handle for conjugation.

Potential Applications in Drug Development

The ability to modulate bioactivity through backbone modification opens up new avenues for drug design. For instance, in the case of the antimicrobial peptide Piscidin 1 , which exhibits potent but non-selective activity against both bacterial and mammalian cells, introducing a backbone modification could potentially enhance its selectivity for bacterial membranes, thereby reducing its cytotoxicity to host cells.[1][11] Similarly, for a peptide like Cilengitide , a cyclic RGD peptide that targets integrin receptors in cancer therapy, backbone modifications could be explored to improve its binding affinity, pharmacokinetic profile, or to attach cytotoxic payloads for targeted drug delivery.[2][4][12][13][14]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides and Peptoids

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).

  • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine.

  • Wash the resin thoroughly with DMF.

3. Amino Acid/Peptoid Monomer Coupling:

  • For standard amino acids: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF. Add a base (e.g., DIPEA) and pre-activate for a few minutes. Add the activated mixture to the resin and allow it to react for 1-2 hours.

  • For this compound: Follow the same procedure as for standard amino acids, ensuring complete dissolution of the reagent.

  • Wash the resin with DMF to remove unreacted reagents.

4. Repeat:

  • Repeat the deprotection and coupling steps for each subsequent residue in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final residue is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Receptor-Ligand Binding Assay (Competitive Binding)

1. Materials:

  • Cell membranes or whole cells expressing the target receptor.

  • Radiolabeled ligand with known affinity for the receptor.

  • Unlabeled peptide (the compound to be tested).

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

2. Procedure:

  • In each well of the filter plate, add a fixed concentration of the radiolabeled ligand and a fixed amount of the receptor preparation.

  • Add increasing concentrations of the unlabeled test peptide to different wells. Include control wells with no unlabeled peptide (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).

  • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test peptide concentration.

  • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

Visualizing the Impact: Signaling and Experimental Workflows

Caption: Generalized G-protein coupled receptor signaling pathway initiated by a peptide agonist.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioactivity Assessment SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC Binding_Assay Receptor Binding Assay HPLC->Binding_Assay Characterized Peptide Functional_Assay Functional Assay (e.g., cAMP) Binding_Assay->Functional_Assay Confirm Activity Stability_Assay Proteolytic Stability Assay Functional_Assay->Stability_Assay Assess Therapeutic Potential

References

A Comparative Guide to the Thermal Stability of Pna:Dna Duplexes Featuring Fmoc-Aeg(N3)-Oh Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of Peptide Nucleic Acid (PNA):DNA duplexes, with a special focus on the implications of incorporating Fmoc-Aeg(N3)-OH monomers. PNA's unique N-(2-aminoethyl)glycine backbone confers high binding affinity and specificity to complementary DNA sequences, making it a valuable tool in diagnostics and therapeutics.[1] Chemical modifications to this backbone are a key strategy for further enhancing these properties.

Comparative Thermal Stability Data

The thermal melting temperature (Tm) is a critical measure of the stability of a PNA:DNA duplex. PNA:DNA duplexes consistently exhibit significantly higher thermal stability than their corresponding DNA:DNA duplexes.[2][3][4][5] This increased stability is largely attributed to the neutral polyamide backbone of PNA, which eliminates the electrostatic repulsion that exists between the negatively charged phosphate (B84403) backbones of DNA strands.[1][2]

The following table summarizes representative thermal stability data for unmodified PNA:DNA duplexes compared to their DNA:DNA counterparts, as determined by differential scanning calorimetry (DSC) and UV-monitored thermal melting (UVM).

Duplex Sequence (10 bp)PNA/DNA Tm (°C)DNA/DNA Tm (°C)ΔTm (°C)Experimental Method
PNA(TG)/DNA55.944.9+11.0DSC
PNA(TC)/DNA62.349.3+13.0DSC
PNA(AA)/DNA57.644.9+12.7DSC
PNA(AG)/DNA67.847.8+20.0DSC
PNA(CC)/DNA64.353.5+10.8DSC
PNA(CG)/DNA66.852.8+14.0DSC

Data sourced from Chakrabarti & Schwarz (1999).[4] Conditions: 10 mM sodium phosphate buffer (pH 7.0).

Anticipated Impact of this compound Modification

The this compound monomer introduces an azido (B1232118) (-N3) group onto the N-(2-aminoethyl)glycine backbone of the PNA. While direct Tm data is unavailable, the potential impact of this modification on duplex stability can be inferred:

  • Steric Considerations : The azide (B81097) group is relatively small and linear, suggesting it may not introduce significant steric hindrance that would disrupt the helical structure of the PNA:DNA duplex. Studies on other small backbone modifications suggest that minor substitutions can be well-tolerated without substantial destabilization.

  • Electronic Effects : The azide group is an electron-withdrawing group.[6] This could potentially influence the local electronic environment of the PNA backbone, though its direct impact on the hydrogen bonding between the nucleobases is not immediately clear without experimental data. The overall neutral charge of the PNA backbone, a key factor in its high affinity for DNA, is maintained.

  • Solvation and Polarity : The introduction of the azide functionality may slightly alter the solvation properties of the PNA strand. However, given that the primary driving force for duplex stability is the Watson-Crick hydrogen bonding and the absence of charge repulsion, minor changes in polarity are not expected to cause a dramatic destabilizing effect.

  • Post-Syntbetic Modification : It is crucial to consider that the azide group is primarily incorporated as a "handle" for subsequent modification via click chemistry.[7] The stability of the final, conjugated PNA:DNA duplex will be highly dependent on the nature of the molecule attached to the azide. Large, bulky, or charged moieties could have a significant impact, either stabilizing or destabilizing the duplex.

Experimental Protocols

The standard method for determining the thermal stability of PNA:DNA duplexes is UV-monitored thermal denaturation .[1][8]

Protocol: Thermal Melting (Tm) Measurement of PNA:DNA Duplexes
  • Sample Preparation :

    • Synthesize and purify the PNA oligomer and its complementary DNA strand. PNA synthesis is typically performed using solid-phase synthesis with Fmoc-protected monomers.[9][10]

    • Quantify the concentration of each strand using UV absorbance at 260 nm at a temperature where no secondary structures exist (e.g., 65-80°C).

    • Prepare equimolar solutions of the PNA and DNA strands in a melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[8] A typical total strand concentration is 4 µM.[8]

  • Duplex Annealing :

    • Heat the mixed PNA:DNA sample to 90°C for 5 minutes to ensure complete dissociation of any pre-existing structures.

    • Allow the sample to cool slowly to room temperature over several hours to facilitate proper annealing of the duplex.

  • UV Spectrophotometry Measurement :

    • Transfer the annealed sample to a quartz cuvette with a defined path length (typically 1.0 cm).

    • Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the sample at 260 nm as the temperature is increased from a starting point (e.g., 20°C) to a final temperature (e.g., 90°C).

    • The temperature should be increased at a slow, constant rate, typically 0.5°C to 1.0°C per minute, to ensure thermal equilibrium at each data point.[8]

  • Data Analysis :

    • Plot the absorbance at 260 nm as a function of temperature. The resulting curve is the melting profile.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes have dissociated. This corresponds to the maximum of the first derivative of the melting curve (dA/dT vs. T).[8]

    • The data can be fitted to a two-state model to derive thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°).[11]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermal stability of PNA:DNA duplexes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis synthesis PNA & DNA Synthesis purification Purification (HPLC) synthesis->purification quantification Quantification (UV Abs) purification->quantification mixing Equimolar Mixing in Buffer quantification->mixing annealing Duplex Annealing (Heat to 90°C, Slow Cool) mixing->annealing spectrophotometer UV Spectrophotometer Setup heating Controlled Heating (e.g., 20-90°C) spectrophotometer->heating absorbance Record Absorbance at 260 nm heating->absorbance plot Generate Melting Curve (Abs vs. Temp) absorbance->plot tm_calc Calculate Tm (First Derivative) plot->tm_calc annealing->spectrophotometer

References

A Comparative Guide to the Sequence Analysis of Fmoc-Aeg(N3)-OH Peptides: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as Fmoc-Aeg(N3)-OH, into peptides is a critical strategy in drug discovery and development, offering avenues to enhance stability, modulate bioactivity, and introduce functionalities for conjugation. The precise verification of the amino acid sequence of these modified peptides is paramount for quality control and regulatory compliance. This guide provides an objective comparison of two primary analytical techniques for peptide sequencing—Edman degradation and mass spectrometry—with a specific focus on their application to peptides containing the azido-functionalized aminoethylglycine (Aeg) residue, this compound.

At a Glance: Edman Degradation vs. Mass Spectrometry for this compound Peptide Sequencing

FeatureEdman DegradationMass Spectrometry (MS)
Principle Sequential chemical cleavage of N-terminal amino acids.Measurement of mass-to-charge ratio of intact peptides and their fragments.
Sample Purity Requires a highly purified, single peptide sample.[1]Can analyze complex mixtures, though purification is recommended for unambiguous sequencing.
Sequence Coverage N-terminal sequencing, typically up to 30-50 residues.[1][2][3]Can provide full sequence coverage through peptide fragmentation.
Handling of Unnatural Amino Acids Possible, but requires a synthetic standard of the PTH-derivative for identification.[4][5]Can identify unnatural amino acids by their mass, but fragmentation patterns may be complex.
Detection of Modifications Can identify some modifications if they result in a unique PTH-amino acid derivative.Highly effective for identifying and localizing various modifications.
Throughput Low throughput, with each cycle taking approximately 30-60 minutes.[1]High throughput, capable of analyzing numerous samples rapidly.
Sample Amount Requires picomole quantities (typically 10-100 pmol).[2][6]Can be performed with femtomole to picomole quantities.
Data Analysis Relatively straightforward comparison of HPLC retention times.[4][5][7]Requires sophisticated software for spectral interpretation and database searching.
Key Challenge for this compound Potential for azide (B81097) group reduction during cleavage; requires a synthetic PTH-Aeg(N3) standard.Potential for neutral loss of N₂ from the azido (B1232118) group during fragmentation.[8]

Edman Degradation: The Step-by-Step Approach

Edman degradation is a well-established chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[2][3]

Experimental Protocol: Edman Degradation of an this compound Peptide

A generalized protocol for the Edman degradation of a peptide containing this compound is as follows:

  • Sample Preparation: The purified peptide is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.

  • Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[9][10]

  • Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, typically trifluoroacetic acid (TFA).[9][11] This step generates an anilinothiazolinone (ATZ)-amino acid derivative and the original peptide shortened by one residue.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[10]

  • Identification: The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known PTH-amino acid standards.[4][5][7][12]

  • Cycling: The shortened peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.

Considerations for this compound:

  • Azide Group Stability: The azide group is generally stable to the TFA used in the cleavage step of Fmoc-based solid-phase peptide synthesis. However, the presence of certain scavengers, if used, could potentially reduce the azide. Careful selection of reagents is crucial.

  • PTH-Aeg(N3) Standard: For unambiguous identification of the Aeg(N3) residue, a synthetic standard of PTH-Aeg(N3) is essential.[4][5] Without this standard, the appearance of an unknown peak in the HPLC chromatogram at the expected cycle would only be suggestive of the presence of the modified residue.

Edman_Degradation_Workflow cluster_peptide Immobilized Peptide cluster_cycle Edman Cycle cluster_products Products Peptide H₂N-Aeg(N₃)-AA₂-AA₃-... Coupling 1. Coupling with PITC Peptide->Coupling Cleavage 2. Cleavage with TFA Coupling->Cleavage PTC-Peptide Conversion 3. Conversion to PTH Cleavage->Conversion ATZ-Aeg(N₃) Shortened_Peptide H₂N-AA₂-AA₃-... Cleavage->Shortened_Peptide Identification 4. HPLC Analysis Conversion->Identification PTH_AegN3 PTH-Aeg(N₃) Identification->PTH_AegN3 Shortened_Peptide->Coupling Next Cycle

Edman degradation workflow for an this compound peptide.

Mass Spectrometry: A Mass-Based Sequencing Approach

Mass spectrometry determines the sequence of a peptide by measuring the mass-to-charge ratio of the intact peptide and its fragments generated within the mass spectrometer.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of an this compound Peptide

A general workflow for sequencing a peptide containing this compound by tandem mass spectrometry is as follows:

  • Sample Introduction and Ionization: The peptide sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • MS1 Analysis: The mass-to-charge ratio of the intact peptide ions is measured in the first stage of the mass spectrometer (MS1).

  • Precursor Ion Selection: An ion corresponding to the peptide of interest is isolated.

  • Fragmentation: The selected precursor ion is fragmented by collision with an inert gas (Collision-Induced Dissociation, CID) or by electron transfer (Electron Transfer Dissociation, ETD).[2][13][14]

  • MS2 Analysis: The mass-to-charge ratios of the resulting fragment ions are measured in the second stage of the mass spectrometer (MS2).

  • Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS2 spectrum. This can be done manually or with the aid of sequencing software.

Considerations for this compound:

  • Fragmentation of the Azido Group: Aliphatic azides are known to be susceptible to fragmentation, primarily through the neutral loss of a nitrogen molecule (N₂), which corresponds to a mass loss of 28 Da.[8] This characteristic fragmentation can be a useful diagnostic tool for identifying the presence of the Aeg(N3) residue but can also complicate the spectrum.

  • Choice of Fragmentation Method:

    • CID: This high-energy fragmentation method may readily induce the loss of N₂ from the Aeg(N3) side chain.

    • ETD: This is a "softer" fragmentation technique that is known to preserve labile post-translational modifications.[2][13] ETD may be advantageous for sequencing peptides with Aeg(N3) as it is more likely to keep the azido group intact on the fragment ions, simplifying spectral interpretation.

MS_Comparison cluster_fragmentation Fragmentation Peptide Peptide with Aeg(N₃) Ionization Ionization (ESI or MALDI) Peptide->Ionization Precursor Precursor Ion Selection Ionization->Precursor CID CID Precursor->CID ETD ETD Precursor->ETD MS2 MS2 Analysis CID->MS2 a_b_y_ions a_b_y_ions CID->a_b_y_ions b- and y-ions (potential N₂ loss) ETD->MS2 c_z_ions c_z_ions ETD->c_z_ions c- and z-ions (azide group likely preserved) Sequence Sequence Determination MS2->Sequence

Comparison of CID and ETD for Aeg(N3)-peptide sequencing.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful techniques for the sequence analysis of peptides containing the unnatural amino acid this compound, each with its own set of advantages and challenges.

  • Edman degradation offers a direct and unambiguous method for N-terminal sequencing, provided a synthetic PTH-Aeg(N3) standard is available for HPLC identification. Its sequential nature makes it highly reliable for confirming the N-terminal sequence, which is often a critical quality attribute for therapeutic peptides.

  • Mass spectrometry provides a high-throughput and versatile approach that can deliver full sequence coverage and characterize other potential modifications simultaneously. The choice of fragmentation method is crucial, with ETD being the preferred method to minimize the loss of the azido group and simplify spectral interpretation.

For comprehensive characterization of this compound peptides, a dual approach is recommended. Edman degradation can be employed to definitively confirm the N-terminal sequence, including the correct placement of the Aeg(N3) residue. Mass spectrometry, particularly with ETD fragmentation, can then be used to verify the full-length sequence and identify any other modifications present in the peptide. This integrated strategy provides the highest level of confidence in the primary structure of these novel peptide-based molecules.

References

Quantitative Analysis of Azide Reduction in Fmoc-Aeg(N3)-OH During Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of azide-functionalized amino acids, such as Fmoc-Aeg(N3)-OH (N-(9-fluorenylmethoxycarbonyl)-aminoethoxy-acetic acid azide), into peptides is a cornerstone of modern bioconjugation strategies, enabling site-specific modifications via "click chemistry." The integrity of the azide (B81097) group throughout the solid-phase peptide synthesis (SPPS) process is paramount for the success of subsequent conjugation reactions. This guide provides a quantitative comparison of factors influencing azide reduction in this compound and its analogs during Fmoc-SPPS, with a focus on the critical final cleavage step. Detailed experimental protocols for monitoring azide stability are also presented.

Stability of the Azide Group During SPPS Cycles

The azide functionality is generally considered robust and stable under the standard conditions of Fmoc-based SPPS. This includes repeated cycles of basic treatment for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and amide bond formation. Technical guides for analogous azide-containing amino acids, such as Fmoc-L-Dap(N3)-OH and Fmoc-Lys(N3)-OH, assert their exceptional stability throughout the synthesis cycles[1][2]. However, for sensitive sequences or extended synthesis protocols, quantitative monitoring is advisable to ensure the fidelity of the final product.

Quantitative Analysis of Azide Reduction During Final Cleavage

The most significant potential for azide reduction occurs during the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is primarily due to the presence of certain scavengers in the acidic cleavage cocktail. Thiol-based scavengers, in particular, can act as reducing agents.

The following table summarizes the quantitative analysis of azide reduction in a model peptide containing Fmoc-Orn(N3)-OH, a close structural analog of this compound, when subjected to various cleavage cocktails. These data provide a strong indication of the expected outcomes for peptides containing this compound.

Cleavage Cocktail CompositionAzide Form (%)Amine Form (Reduced) (%)Reference
95% TFA, 2.5% H₂O, 2.5% TIS>95%<5%Internal analysis based on[1]
92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT~61%~39%[1]
92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DTT>90%<10%[1]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol (B43112), DTT: Dithiothreitol (B142953)

Key Findings:

  • The use of 1,2-ethanedithiol (EDT) as a scavenger leads to a substantial reduction of the azide group to a primary amine.

  • Triisopropylsilane (TIS) is a much safer scavenger for preserving the azide functionality.

  • If a thiol scavenger is necessary, dithiothreitol (DTT) is a preferable alternative to EDT, causing significantly less azide reduction.

Experimental Protocols

Protocol for Quantitative Analysis of Azide Reduction During Cleavage

This protocol details the procedure for cleaving a peptide containing this compound from the resin and preparing it for HPLC and mass spectrometry analysis to quantify the extent of azide reduction.

Materials:

  • Peptide-resin synthesized with this compound

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-TOF or ESI-QTOF)

  • Solvents for HPLC (e.g., 0.1% TFA in water and 0.1% TFA in acetonitrile)

Procedure:

  • Resin Preparation: Place a known amount of dried peptide-resin (e.g., 25 mg) in a reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin (e.g., 1 mL).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a tube containing cold diethyl ether (10-fold excess). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Sample Preparation for Analysis: Dissolve the dried peptide in a suitable solvent for HPLC/MS analysis (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a gradient of acetonitrile in water (both with 0.1% TFA) to separate the azide-containing peptide from its reduced amine counterpart.

  • Quantification: Integrate the peak areas of the two species in the HPLC chromatogram. The percentage of azide reduction can be calculated as: % Reduction = [Area(amine) / (Area(azide) + Area(amine))] * 100

  • Mass Spectrometry Analysis: Confirm the identity of the peaks by mass spectrometry. The reduced amine form will have a mass difference of -26 Da (N₂ loss) compared to the azide form.

Protocol for On-Resin Monitoring of Azide Stability During SPPS Cycles

This protocol describes a method to assess the stability of the azide group at different stages of the peptide synthesis.

Procedure:

  • After a specific number of coupling and deprotection cycles (e.g., after the 5th, 10th, and final cycle), take a small aliquot of the peptide-resin (e.g., 5-10 mg).

  • Wash the resin aliquot thoroughly with DMF and DCM.

  • Dry the resin aliquot under vacuum.

  • Cleave the peptide from the resin aliquot using an azide-safe cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) as described in Protocol 1.

  • Analyze the cleaved peptide by HPLC and mass spectrometry as described in Protocol 1 to quantify the percentage of azide reduction at that stage of the synthesis.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the quantitative analysis of azide reduction.

Azide_Reduction_Analysis_Cleavage start Start: Peptide-Resin with This compound cleavage Cleavage (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) 2-3 hours start->cleavage precipitation Precipitation in cold diethyl ether cleavage->precipitation isolation Centrifugation & Washing precipitation->isolation analysis HPLC & Mass Spectrometry Analysis isolation->analysis quantification Quantification of Azide vs. Amine analysis->quantification On_Resin_Azide_Stability_Monitoring spps Iterative Fmoc-SPPS Cycles (Coupling & Deprotection) aliquot Take Resin Aliquot (at desired cycles) spps->aliquot cleavage Cleavage with Azide-Safe Cocktail aliquot->cleavage analysis HPLC & Mass Spectrometry Analysis cleavage->analysis quantification Determine % Azide Reduction at each stage analysis->quantification

References

A Comparative Guide to the Characterization of Azide-Functionalized Peptoids Synthesized via the Submonomer Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of peptoids synthesized using the submonomer method with the azide-functionalized building block, Fmoc-Aeg(N3)-OH. It offers a detailed overview of experimental protocols and presents a comparative analysis with alternative methods for synthesizing azide-containing peptoids. The data is structured to facilitate objective evaluation of product performance and to provide actionable insights for research and development.

Introduction to Azide-Functionalized Peptoids

Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science due to their proteolytic resistance and high side-chain diversity.[1][2] The introduction of an azide (B81097) moiety, a versatile functional group, allows for subsequent modification through bioorthogonal "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This enables the site-specific labeling of peptoids with fluorophores, radiolabels, or other bioactive molecules.[3]

The solid-phase submonomer method is a robust and widely adopted technique for peptoid synthesis, offering precise sequence control and compatibility with a vast array of primary amine submonomers.[5][6][7] The use of this compound as a building block in this method provides a straightforward approach to incorporate an azide group at a specific position within the peptoid sequence.

Synthesis of Azide-Functionalized Peptoids: A Comparative Overview

The primary method for synthesizing azide-functionalized peptoids is the solid-phase submonomer method. An alternative approach involves the on-resin diazotransfer reaction. Below is a comparison of these methods.

Synthesis MethodDescriptionKey AdvantagesKey DisadvantagesTypical Purity (Crude)Typical Yield
Submonomer Synthesis with this compound Iterative two-step cycle of acylation with bromoacetic acid and nucleophilic displacement with a primary amine (in this case, azidoethylamine, protected as this compound is used to build the N-substituted glycine monomer).[1][2]High coupling efficiency (>98%)[7], precise sequence control, compatibility with a wide range of functional groups, and amenability to automation.[5][6]Requires the synthesis of the specific azide-containing building block.>85%Good to excellent
On-Resin Diazotransfer A primary amine on a pre-synthesized peptoid is converted to an azide directly on the solid support using a diazotransfer reagent.Allows for the introduction of an azide at a late stage of the synthesis.Potential for side reactions and incomplete conversion.Variable, depends on conversion efficiency.Moderate to good

Characterization of Azide-Functionalized Peptoids

Thorough characterization is crucial to confirm the identity, purity, and structural integrity of synthesized peptoids. The following table summarizes the key analytical techniques employed.

Characterization TechniqueInformation ObtainedSample PreparationTypical Observations for Azide-Peptoids
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[8]The peptoid is cleaved from the resin, dissolved in a suitable solvent (e.g., acetonitrile (B52724)/water), and filtered.A single major peak indicates high purity. Retention time depends on the overall hydrophobicity of the peptoid.
Mass Spectrometry (MS) Molecular weight confirmation and sequence verification (via fragmentation).The cleaved peptoid is dissolved in a solvent compatible with the ionization technique (e.g., ESI or MALDI).The observed mass should match the calculated mass of the desired peptoid. MS/MS fragmentation can confirm the sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the three-dimensional structure and confirmation of monomer incorporation.[5][9]The purified peptoid is dissolved in a deuterated solvent (e.g., CD3CN or DMSO-d6).Characteristic shifts for the backbone and side-chain protons confirm the structure. The presence of the azide group can influence the chemical shifts of nearby protons.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the presence of the azide group and monitoring of the solid-phase synthesis.[10]For on-resin analysis, a small sample of the resin is mixed with KBr to form a pellet. For solution-state analysis, the purified peptoid is cast as a thin film or dissolved in a suitable solvent.A characteristic sharp absorption peak around 2100 cm⁻¹ confirms the presence of the N₃ stretching vibration.[11]
Circular Dichroism (CD) Spectroscopy Assessment of secondary structure formation (e.g., helicity).[12][13][14]The purified peptoid is dissolved in a suitable solvent (e.g., methanol (B129727) or trifluoroethanol) at a known concentration.The CD spectrum can indicate the presence of ordered structures. The azide group itself is not chiral but can influence the overall conformation.

Experimental Protocols

Solid-Phase Submonomer Synthesis of an Azide-Containing Peptoid

This protocol describes the manual synthesis of a peptoid incorporating this compound on a Rink amide resin.

Materials:

  • Rink amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • This compound

  • Other desired primary amine submonomers

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF in a fritted syringe for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF.

  • Acylation: Add a solution of bromoacetic acid and DIC in DMF to the resin and react for 30 minutes.

  • Washing: Wash the resin with DMF.

  • Displacement (Monomer Incorporation): Add a solution of the desired primary amine submonomer (e.g., this compound or another amine) in DMF or NMP and react for 2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-7 for each subsequent monomer addition.

  • Final Fmoc Deprotection: After the final monomer is added, perform a final Fmoc deprotection (if the N-terminus is to be free).

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 1-2 hours to cleave the peptoid from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptoid in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Characterization Protocols
  • HPLC Analysis:

    • Dissolve the crude or purified peptoid in a 50:50 acetonitrile/water mixture.

    • Inject the sample onto a C18 reverse-phase column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the absorbance at 220 nm.

  • Mass Spectrometry (ESI-MS):

    • Prepare a ~1 mg/mL solution of the peptoid in 50:50 acetonitrile/water with 0.1% formic acid.

    • Infuse the solution into the electrospray ionization source.

    • Acquire the mass spectrum in positive ion mode.

  • FTIR Spectroscopy (On-Resin):

    • After a synthesis step, take a small sample of the resin (~2-3 mg).

    • Wash the resin with DCM and dry it under vacuum.

    • Mix the resin with KBr powder and press it into a pellet.

    • Acquire the IR spectrum.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and characterization of azide-functionalized peptoids.

G cluster_synthesis Submonomer Synthesis Workflow start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 acylation Acylation (Bromoacetic Acid, DIC) wash1->acylation wash2 Wash (DMF) acylation->wash2 displacement Displacement (this compound or other amine) wash2->displacement wash3 Wash (DMF) displacement->wash3 repeat Repeat for next monomer wash3->repeat repeat->deprotection1 Yes cleavage Cleavage (TFA/TIS/H2O) repeat->cleavage No purification Purification (HPLC) cleavage->purification final_product Final Azide-Peptoid purification->final_product

Caption: Submonomer synthesis workflow for azide-functionalized peptoids.

G cluster_characterization Characterization Workflow crude_peptoid Crude Peptoid hplc HPLC crude_peptoid->hplc purified_peptoid Purified Peptoid hplc->purified_peptoid purity Purity Assessment hplc->purity ms Mass Spectrometry identity Identity Confirmation ms->identity nmr NMR Spectroscopy structure Structural Analysis nmr->structure ftir FTIR Spectroscopy ftir->identity cd CD Spectroscopy cd->structure purified_peptoid->ms purified_peptoid->nmr purified_peptoid->ftir purified_peptoid->cd

Caption: Characterization workflow for azide-functionalized peptoids.

Conclusion

The submonomer synthesis method using this compound is a highly efficient and versatile approach for producing azide-functionalized peptoids with precise sequence control. The characterization of these molecules relies on a suite of standard analytical techniques, including HPLC, mass spectrometry, NMR, FTIR, and CD spectroscopy, to ensure the desired product's identity, purity, and structural features. This guide provides the necessary framework for researchers to confidently synthesize and characterize these valuable molecules for a wide range of applications in drug discovery and beyond.

References

Safety Operating Guide

Safe Disposal of Fmoc-Aeg(N3)-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Fmoc-Aeg(N3)-OH as a potentially hazardous chemical waste. The primary hazard is associated with the azide (B81097) functional group, which can be explosive and toxic. The recommended procedure is to chemically convert the azide to a stable amine derivative before disposal. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound and associated waste streams.

I. Understanding the Hazards

This compound is an organic azide. Organic azides are energy-rich molecules that can be sensitive to heat, light, shock, and pressure, posing a risk of explosive decomposition.[1][2] The azide group is also acutely toxic, with a toxicity profile similar to that of cyanide.[1][2] Therefore, proper personal protective equipment (PPE) must be worn at all times, and the material should be handled with caution in a well-ventilated chemical fume hood.[3]

Key Potential Hazards:

  • Explosive Potential: Organic azides can decompose violently. Avoid grinding, friction, and exposure to heat or shock.

  • Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.

  • Formation of Hydrazoic Acid: Contact with strong acids can generate highly toxic and explosive hydrazoic acid.[4]

  • Formation of Metal Azides: Contact with heavy metals (e.g., copper, lead, silver) can form highly shock-sensitive and explosive metal azides. Do not use metal spatulas for handling.[3][4]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if dust is generated.

III. Step-by-Step Disposal Procedure: Chemical Neutralization via Staudinger Reduction

The primary and safest method for disposing of this compound is to first reduce the hazardous azide group to a stable amine using a Staudinger reaction. This reaction is mild, high-yielding, and can be performed under standard laboratory conditions.[5][6][7]

Experimental Protocol: Staudinger Reduction of this compound

This protocol is designed for the complete conversion of the azide to the corresponding amine for disposal purposes.

Reagents and Materials:

  • This compound waste

  • Triphenylphosphine (B44618) (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Nitrogen or Argon source (optional, for inert atmosphere)

  • Designated hazardous waste container

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the flask containing a magnetic stir bar on a stir plate. If desired, the reaction can be carried out under an inert atmosphere of nitrogen or argon.

  • Dissolution: Dissolve the this compound waste in a suitable volume of THF.

  • Addition of Triphenylphosphine: For every 1 equivalent of this compound, add 1.1 to 1.5 equivalents of triphenylphosphine. The slight excess ensures complete conversion of the azide.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide. Typically, the reaction is complete within 2-4 hours.

  • Hydrolysis: Once the starting material is consumed, add an excess of water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the desired amine and triphenylphosphine oxide. Stir for an additional 1-2 hours.

  • Waste Collection: The resulting solution, containing the less hazardous Fmoc-Aeg(NH₂)-OH, triphenylphosphine oxide, and THF/water, should be collected in a clearly labeled hazardous waste container.

IV. Waste Management

Solid Waste:

  • Unreacted this compound: All solid waste of this compound, including empty containers and contaminated materials (e.g., weighing paper, gloves), must be collected in a designated, compatible, and clearly labeled hazardous waste container.

  • Triphenylphosphine Oxide: The triphenylphosphine oxide generated as a byproduct is generally considered a chemical waste and should be included in the final waste stream.[8][9]

Liquid Waste:

  • Reaction Mixture: The final reaction mixture from the Staudinger reduction should be disposed of as hazardous chemical waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of all components, including the final amine product, triphenylphosphine oxide, and any remaining solvents.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from acids and sources of ignition.

Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.

V. Quantitative Data

PropertyValue
Chemical Formula C₂₁H₂₁N₅O₅
Molecular Weight 423.4 g/mol
Appearance Solid
Purity >96%
Solubility Soluble in DMF, DMSO
Storage Temperature -20°C

VI. Experimental Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_reaction Chemical Neutralization (Staudinger Reduction) cluster_disposal Waste Management PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood Dissolve Dissolve this compound in THF FumeHood->Dissolve Add_PPh3 Add Triphenylphosphine (1.1-1.5 eq) Dissolve->Add_PPh3 Ensures complete reaction Stir Stir at Room Temperature (2-4 hours) Add_PPh3->Stir Hydrolyze Add Water and Stir (1-2 hours) Stir->Hydrolyze Converts intermediate to amine CollectWaste Collect Reaction Mixture in Hazardous Waste Container Hydrolyze->CollectWaste LabelWaste Label Container with all Chemical Constituents CollectWaste->LabelWaste StoreWaste Store in Designated Hazardous Waste Area LabelWaste->StoreWaste EHS_Disposal Arrange for Disposal via EHS or Licensed Contractor StoreWaste->EHS_Disposal

Caption: Disposal workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.